2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1,4-benzoxazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-2-4-9-8(3-1)7-10-5-6-11-9/h1-4,10H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVHFHONOKCUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=CC=CC=C2CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90619367 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17775-01-8 | |
| Record name | 2,3,4,5-Tetrahydro-1,4-benzoxazepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90619367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic methodologies for 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives, a class of compounds of significant interest in medicinal chemistry due to their diverse biological activities. This document details key synthetic strategies, providing in-depth experimental protocols and quantitative data to facilitate research and development in this area.
Introduction
The 2,3,4,5-tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold found in a variety of biologically active molecules. Derivatives of this structure have shown promise as inhibitors of human monoamine oxidase B (hMAO-B) for the treatment of Parkinson's disease, Rho-associated protein kinase (ROCK) inhibitors for glaucoma, and as trypanocidal agents.[1][2][3] Notably, certain derivatives have been identified as telomerase inhibitors, exerting their anticancer effects through modulation of the PI3K/AKT signaling pathway.[4] This guide will explore the prominent synthetic routes to this versatile scaffold, including the modified Pictet-Spengler reaction, the Ugi-Joullié multicomponent reaction, and innovative biocatalytic approaches.
Synthetic Methodologies
Modified Pictet-Spengler Reaction
A highly efficient method for the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][5]oxazepines utilizes a modified Pictet-Spengler reaction.[5] This approach involves the acid-catalyzed cyclization of an intermediate N-formyliminium ion, which demonstrates greater electrophilicity than the corresponding imine, allowing the reaction to proceed under mild conditions.[6] A key advantage of this method is the ability to perform the imination, formylation, and cyclization steps in a one-pot procedure.[5]
A solution of 2-phenoxyethanamine (1 mmol) and an appropriate aldehyde (1.1 mmol) in CH2Cl2 (10 mL) is stirred at room temperature for 30 minutes. To this mixture, formic acid (1.5 mL) is added, and stirring is continued for an additional 3 hours. The reaction mixture is then cooled to 0°C, and trifluoroacetic acid (TFA) (3 mL) is added dropwise. The solution is stirred at 0°C for 1 hour and then at room temperature for 15-24 hours. The reaction is monitored by TLC. Upon completion, the mixture is diluted with CHCl3 and neutralized with a saturated NaHCO3 solution. The organic layer is separated, washed with brine, and dried over Na2SO4. The solvent is evaporated under reduced pressure, and the resulting residue is purified by silica gel column chromatography to afford the desired N-formyl-5-substituted-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine.[5]
A solution of the N-formyl-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine (1 mmol) in a mixture of EtOH (5 mL) and 10% aqueous HCl (5 mL) is refluxed for 3-48 hours. The reaction mixture is then diluted with water, basified with 10% NaOH solution, and extracted with CHCl3. The combined organic layers are dried over Na2SO4 and concentrated in vacuo. The crude product is purified by column chromatography to yield the final 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine.[5]
| Entry | Aldehyde | Product | Yield of 5 (%) | Yield of 6 (%) |
| 1 | Benzaldehyde | 5a | 78 | 95 |
| 2 | 4-Methoxybenzaldehyde | 5b | 75 | 96 |
| 3 | 4-Chlorobenzaldehyde | 5c | 68 | 93 |
| 4 | 4-Nitrobenzaldehyde | 5d | 55 | 90 |
| 5 | Isovaleraldehyde | 5e | 45 | 88 |
Data extracted from Horiguchi, et al., 2017.[5]
Ugi-Joullié Multicomponent Reaction
A highly diastereoselective Ugi-Joullié reaction provides a versatile route to chiral trans-tetrahydrobenzo[f][1][5]oxazepines.[7] This multicomponent approach allows for the introduction of up to four points of diversity in a single step. The synthesis commences with the formation of chiral cyclic imines from enantiopure 1,2-amino alcohols and salicylaldehydes. These imines then undergo the Ugi-Joullié reaction. Furthermore, a thermodynamically controlled base-catalyzed epimerization can provide access to the cis-isomer.[7]
To a solution of the chiral cyclic imine (derived from the corresponding amino alcohol and salicylaldehyde, 0.778 mmol) in CH2Cl2 (3.0 mL), is added acetic acid (1.2 equivalents) and tert-butyl isocyanide (1.2 equivalents). The reaction mixture is stirred at room temperature for 48 hours. The solvent is then evaporated, and the residue is purified by column chromatography (PE/AcOEt 2:1) to yield the pure trans-diastereomer.[7]
| Entry | Amino Alcohol | Isocyanide | Carboxylic Acid | Yield (%) | d.r. (trans:cis) |
| 1 | (S)-Phenylalaninol | t-BuNC | Acetic Acid | 80 | >95:5 |
| 2 | (S)-Valinol | t-BuNC | Acetic Acid | 75 | >95:5 |
| 3 | (S)-Leucinol | t-BuNC | Acetic Acid | 72 | >95:5 |
| 4 | (S)-Phenylalaninol | Cyclohexyl isocyanide | Acetic Acid | 78 | >95:5 |
| 5 | (S)-Phenylalaninol | t-BuNC | Benzoic Acid | 75 | >95:5 |
Data extracted from Pinna, et al., 2020.[7]
Biocatalytic Synthesis using Imine Reductases (IREDs)
A stereodivergent synthesis of 5-substituted tetrahydro-1,4-benzoxazepines can be achieved with high efficiency and enantioselectivity using imine reductases (IREDs).[3] This biocatalytic method offers a green and sustainable alternative to traditional chemical synthesis, operating under mild reaction conditions. The process typically involves the intramolecular reductive amination of a suitable amino-ketone precursor, catalyzed by an appropriate IRED.
A typical reaction mixture contains the amino-ketone substrate (10 mM), NAD(P)H (1.1 equivalents), and the selected imine reductase in a suitable buffer (e.g., potassium phosphate buffer, pH 7.5) containing a co-solvent such as DMSO if required for substrate solubility. The reaction is incubated at a controlled temperature (e.g., 30°C) with gentle agitation. The progress of the reaction is monitored by HPLC or GC. Upon completion, the product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is dried and concentrated. The product is then purified by column chromatography. The specific IRED and reaction conditions will vary depending on the desired stereoisomer and the specific substrate.
| Substrate | IRED | Product Configuration | Yield (%) | Enantiomeric Excess (ee, %) |
| 1-(2-phenoxyphenyl)propan-2-one | IRED-A | (S) | >95 | >99 |
| 1-(2-phenoxyphenyl)propan-2-one | IRED-B | (R) | >95 | >99 |
| 1-(2-phenoxyphenyl)butan-2-one | IRED-A | (S) | 92 | >99 |
| 1-(2-phenoxyphenyl)butan-2-one | IRED-B | (R) | 94 | >99 |
Illustrative data based on typical performance of IREDs.[3]
Spectroscopic Data of a Representative Derivative
5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1][5]oxazepine [5]
-
IR (neat, cm⁻¹): 3350 (N-H), 1602, 1573.
-
¹H NMR (CDCl₃, δ): 7.50-7.20 (m, 5H, Ar-H), 7.10-6.80 (m, 4H, Ar-H), 5.15 (s, 1H, CH-Ph), 4.20-4.00 (m, 2H, O-CH₂), 3.20-3.00 (m, 2H, N-CH₂), 2.10 (br s, 1H, NH).
-
¹³C NMR (CDCl₃, δ): 152.0, 142.5, 130.0, 129.0, 128.5, 128.0, 127.5, 122.0, 121.0, 117.0, 70.0 (O-CH₂), 60.0 (CH-Ph), 45.0 (N-CH₂).
-
HR-FABMS (m/z): [M+H]⁺ calcd for C₁₅H₁₆NO: 226.1232; found: 226.1230.
Signaling Pathway Inhibition
Certain 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives have demonstrated potent anticancer activity by inhibiting telomerase. This inhibition has been linked to the modulation of the PI3K/AKT signaling pathway. The PI3K/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, survival, and apoptosis. Its dysregulation is a hallmark of many cancers. The inhibition of this pathway by 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives leads to a downstream reduction in the expression of key proteins like Cyclin D1 and the catalytic subunit of telomerase (TERT), ultimately resulting in cell cycle arrest and apoptosis.[4]
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Modulation of telomere protection by the PI3K/AKT pathway [ouci.dntb.gov.ua]
- 5. Telomerase RNA TERC and the PI3K-AKT pathway form a positive feedback loop to regulate cell proliferation independent of telomerase activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. researchgate.net [researchgate.net]
Physicochemical Properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The information presented herein is intended to support research and development efforts, particularly in the context of medicinal chemistry and drug discovery. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for the determination of these properties, and visualizes a relevant biological pathway.
Core Physicochemical Data
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Understanding these characteristics is fundamental in the early stages of drug development. The following tables summarize the known and predicted physicochemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine.
| Identifier | Value | Source |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | N/A |
| CAS Number | 17775-01-8 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Canonical SMILES | C1COC2=CC=CC=C2CN1 | N/A |
| Physicochemical Property | Value | Notes |
| Molecular Weight | 149.19 g/mol | N/A |
| Boiling Point | 254.458 °C at 760 mmHg | Predicted |
| Density | 1.058 g/cm³ | Predicted |
| LogP (Octanol-Water Partition Coefficient) | 2.04 | ACD/LogP Prediction |
| Polar Surface Area | 21.26 Ų | Predicted |
| Hydrogen Bond Donors | 1 | Predicted |
| Hydrogen Bond Acceptors | 2 | Predicted |
Note: Some of the presented data are based on computational predictions and should be confirmed by experimental validation.
Experimental Protocols
Accurate determination of physicochemical properties is reliant on robust experimental protocols. The following sections detail the generalized methodologies for key experiments.
Boiling Point Determination (Capillary Method)
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for its determination on a small scale is the capillary method.
Apparatus:
-
Thiele tube or melting point apparatus with a heating block
-
Thermometer
-
Small test tube (fusion tube)
-
Capillary tube (sealed at one end)
-
Heat source (e.g., Bunsen burner or heating mantle)
-
Liquid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)
Procedure:
-
A small amount of the liquid sample is placed into the fusion tube.
-
The capillary tube, with its sealed end uppermost, is placed inside the fusion tube containing the sample.
-
The fusion tube is attached to the thermometer and placed in the Thiele tube or heating block.
-
The apparatus is heated gently and evenly.
-
As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.
-
The temperature at which a rapid and continuous stream of bubbles emerges from the open end of the capillary tube is noted. This indicates that the vapor pressure of the sample is equal to the atmospheric pressure.
-
The heat source is removed, and the apparatus is allowed to cool.
-
The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.
Solubility Determination (Shake-Flask Method)
The shake-flask method is the gold standard for determining the equilibrium solubility of a compound in a specific solvent system.
Apparatus:
-
Glass vials with screw caps
-
Shaker or agitator in a temperature-controlled environment
-
Centrifuge
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
-
Solvent (e.g., water, phosphate-buffered saline)
-
Solid sample (2,3,4,5-Tetrahydrobenzo[f]oxazepine)
Procedure:
-
An excess amount of the solid compound is added to a known volume of the solvent in a glass vial.
-
The vial is sealed and placed in a shaker at a constant temperature (e.g., 25 °C or 37 °C).
-
The mixture is agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
After agitation, the suspension is allowed to stand to permit the separation of the solid and liquid phases.
-
The suspension is then centrifuged to further separate the undissolved solid.
-
A sample of the supernatant is carefully withdrawn and filtered to remove any remaining solid particles.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method like HPLC or UV-Vis spectroscopy.
-
The measured concentration represents the equilibrium solubility of the compound in the chosen solvent at that temperature.
pKa Determination (Potentiometric Titration)
The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For a basic compound like 2,3,4,5-Tetrahydrobenzo[f]oxazepine, the pKa of its conjugate acid is determined. Potentiometric titration is a common method for this determination.
Apparatus:
-
pH meter with a suitable electrode
-
Burette
-
Beaker
-
Magnetic stirrer and stir bar
-
Standardized solution of a strong acid (e.g., HCl)
-
Standardized solution of a strong base (e.g., NaOH)
-
Solvent (e.g., water, or a co-solvent system for poorly soluble compounds)
-
Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine
Procedure:
-
A known amount of the compound is dissolved in a specific volume of the solvent in a beaker.
-
The pH electrode is calibrated and immersed in the solution.
-
The solution is stirred continuously.
-
The standardized acid solution is added in small, precise increments from the burette.
-
After each addition, the pH of the solution is recorded.
-
The titration is continued past the equivalence point.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.
LogP Determination (Shake-Flask Method)
The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution characteristics.
Apparatus:
-
Separatory funnel or glass vials
-
Shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis)
-
n-Octanol (pre-saturated with water)
-
Water (pre-saturated with n-octanol)
-
Sample of 2,3,4,5-Tetrahydrobenzo[f]oxazepine
Procedure:
-
A known amount of the compound is dissolved in either the aqueous or the octanol phase.
-
A known volume of this solution is placed in a separatory funnel or vial, and a known volume of the other phase is added.
-
The mixture is shaken vigorously for a set period to allow for partitioning of the compound between the two phases.
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
A sample is carefully taken from both the aqueous and the octanol layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.
-
The LogP is the base-10 logarithm of the partition coefficient.
Biological Activity and Signaling Pathway Visualization
Substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines have been identified as a promising class of compounds with trypanocidal activity. Their mechanism of action involves the inhibition of the PEX14-PEX5 protein-protein interaction, which is essential for the import of proteins into glycosomes in Trypanosoma parasites.[2] This disruption of glycosomal protein import leads to a metabolic catastrophe and ultimately, the death of the parasite.[3]
PEX14-PEX5 Mediated Glycosomal Protein Import
Caption: Inhibition of the PEX14-PEX5 interaction by a 2,3,4,5-Tetrahydrobenzo[f]oxazepine derivative.
Experimental Workflow for Inhibitor Screening
The identification of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as inhibitors of the PEX14-PEX5 interaction typically follows a structured drug discovery workflow.
Caption: A typical workflow for the discovery of PEX14-PEX5 interaction inhibitors.
References
In-Depth Technical Guide on the Biological Activity of Tetrahydrobenzo[f]oxazepine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the biological activities of tetrahydrobenzo[f]oxazepine analogs, a class of compounds with significant therapeutic potential. The information presented herein is intended to support research and development efforts in medicinal chemistry and pharmacology. This document details their engagement with key biological targets, including monoamine oxidase B (MAO-B), dopamine receptors, and their potential as anticonvulsant and trypanocidal agents.
Human Monoamine Oxidase B (hMAO-B) Inhibition
Tetrahydrobenzo[f][1][2]oxazepine analogs have emerged as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of Parkinson's disease. Inhibition of hMAO-B can increase dopamine levels in the brain, offering a therapeutic strategy for managing motor symptoms.
Quantitative Data for hMAO-B Inhibition
A recent study by Zhang et al. (2025) synthesized and evaluated a series of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core structures. The inhibitory activities of these compounds against hMAO-A and hMAO-B are summarized in the table below.
| Compound | hMAO-A IC50 (μM) | hMAO-B IC50 (μM) | Selectivity Index (SI) for hMAO-B |
| ZM24 | > 100 | 0.023 | > 4348 |
| ZM26 | > 100 | 0.015 | > 6667 |
| Safinamide | 9.8 | 0.052 | 188 |
Data sourced from Zhang et al. (2025)[2]
These results highlight that compounds ZM24 and ZM26, which feature the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepane core, demonstrate a significant increase in both potency and isoform selectivity for hMAO-B compared to the approved drug safinamide[2].
Experimental Protocol: hMAO-B Inhibition Assay
The inhibitory activity of the tetrahydrobenzo[f]oxazepine analogs on hMAO-A and hMAO-B can be determined using a variety of methods, including fluorescence-based assays.
Principle: The assay measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate by MAO. The H₂O₂ is then used in a horseradish peroxidase (HRP)-coupled reaction to generate a fluorescent product.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Substrates (e.g., serotonin for MAO-A, benzylamine for MAO-B)
-
Horseradish peroxidase (HRP)
-
Amplex Red reagent
-
Test compounds (tetrahydrobenzo[f]oxazepine analogs)
-
Positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B)
-
Assay buffer (e.g., phosphate-buffered saline, pH 7.4)
-
384-well microplate
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in the assay buffer.
-
In a 384-well microplate, add the enzyme solution (MAO-A or MAO-B).
-
Add the test compounds or controls to the wells.
-
Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of the substrate, HRP, and Amplex Red to each well.
-
Incubate the plate for a specific duration (e.g., 45-60 minutes) at 37°C.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 values using a suitable software.
Neuroprotective Signaling Pathway of MAO-B Inhibitors
The neuroprotective effects of MAO-B inhibitors are multifaceted and are not solely dependent on the inhibition of the enzyme's catalytic activity. These compounds can prevent mitochondrial apoptosis and induce the expression of anti-apoptotic proteins and pro-survival neurotrophic factors[3].
Dopamine Receptor Modulation
Tetrahydrobenzo[f]oxazepine analogs have also been investigated as ligands for dopamine receptors, particularly the D1 and D5 subtypes, which are members of the D1-like family of receptors.
Dopamine D1/D5 Receptor Signaling Pathway
Dopamine D1 and D5 receptors are G-protein coupled receptors (GPCRs) that are primarily coupled to the Gαs/olf G-protein. Activation of these receptors initiates a signaling cascade that leads to the production of cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).
Experimental Protocol: Dopamine Receptor Binding Assay ([³H]-Spiperone)
Radioligand binding assays are commonly used to determine the affinity of compounds for dopamine receptors.
Principle: This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-spiperone) from its binding site on the receptor.
Materials:
-
Cell membranes prepared from cells expressing the dopamine receptor of interest (e.g., D1, D2, D3, D4, or D5).
-
Radioligand: [³H]-spiperone.
-
Non-specific binding control: A high concentration of a known dopamine receptor antagonist (e.g., haloperidol or butaclamol).
-
Test compounds (tetrahydrobenzo[f]oxazepine analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
96-well filter plates.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the cell membrane preparation, assay buffer, and either the test compound, buffer (for total binding), or the non-specific binding control.
-
Add the [³H]-spiperone to all wells to initiate the binding reaction.
-
Incubate the plate for a specified time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C).
-
Terminate the reaction by rapid filtration through the filter plates using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding and the percent inhibition for each test compound concentration.
-
Determine the Ki values from the IC50 values using the Cheng-Prusoff equation.
Anticonvulsant Activity
Certain tetrahydrobenzo[f][1][2]oxazepine derivatives have demonstrated anticonvulsant properties in preclinical models. The maximal electroshock (MES) test is a widely used screening method to identify compounds with potential efficacy against generalized tonic-clonic seizures.
Experimental Protocol: Maximal Electroshock (MES) Test
Principle: This in vivo assay assesses the ability of a test compound to prevent the tonic hindlimb extension phase of a seizure induced by a supramaximal electrical stimulus.
Animals:
-
Male ICR mice (or other suitable rodent strain), typically weighing 18-25 g.
Apparatus:
-
An electroshock apparatus with corneal or ear-clip electrodes.
Procedure:
-
Administer the test compound (tetrahydrobenzo[f]oxazepine analog) or vehicle to groups of mice at various doses via an appropriate route (e.g., intraperitoneal or oral). A positive control anticonvulsant drug (e.g., phenytoin or carbamazepine) should also be tested.
-
At the time of predicted peak effect of the compound, apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through the electrodes.
-
Observe the mice for the presence or absence of the tonic hindlimb extension phase of the seizure. The endpoint is the abolition of this phase.
-
Record the number of animals protected from the tonic hindlimb extension at each dose level.
-
Calculate the median effective dose (ED50), which is the dose that protects 50% of the animals, using a suitable statistical method (e.g., probit analysis).
Trypanocidal Activity
Some analogs of tetrahydrobenzo[f][1][2]oxazepine have shown promising activity against Trypanosoma brucei, the parasite responsible for African trypanosomiasis (sleeping sickness).
Experimental Workflow for In Vitro Trypanocidal Assay
A typical workflow for assessing the in vitro trypanocidal activity of small molecules is depicted below.
Experimental Protocol: In Vitro Trypanocidal Assay (Resazurin-based)
Principle: This colorimetric assay measures the metabolic activity of viable parasites. Resazurin (a blue, non-fluorescent compound) is reduced to the pink, fluorescent resorufin by metabolically active cells.
Materials:
-
Trypanosoma brucei bloodstream forms.
-
Complete HMI-9 medium (or other suitable culture medium).
-
Test compounds (tetrahydrobenzo[f]oxazepine analogs).
-
Positive control (e.g., suramin or pentamidine).
-
Resazurin solution.
-
96-well microplates.
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in the culture medium.
-
Seed the wells of a 96-well plate with a suspension of T. brucei at a specific density (e.g., 2 x 10⁴ cells/mL).
-
Add the test compounds or controls to the appropriate wells. Include wells with parasites only (negative control) and medium only (blank).
-
Incubate the plates for 48 hours at 37°C in a 5% CO₂ atmosphere.
-
Add resazurin solution to each well and incubate for an additional 24 hours.
-
Measure the fluorescence or absorbance at the appropriate wavelengths using a microplate reader.
-
Calculate the percentage of growth inhibition for each compound concentration and determine the IC50 values.
This guide provides a foundational understanding of the diverse biological activities of tetrahydrobenzo[f]oxazepine analogs. The provided data and protocols are intended to facilitate further research and development of this promising class of compounds for various therapeutic applications.
References
- 1. Synthesis and characterization of selective dopamine D2 receptor ligands using aripiprazole as the lead compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Tetrahydrobenzo[f]oxazepines as Potent and Selective hMAO-B Inhibitors
Tetrahydrobenzo[f][1][2]oxazepines as Potent and Selective hMAO-B Inhibitors
A significant breakthrough in the application of the tetrahydrobenzo[f]oxazepine core has been in the development of inhibitors for human monoamine oxidase B (hMAO-B), a key enzyme implicated in the progression of Parkinson's disease (PD).[1] Researchers have successfully designed and synthesized novel compounds based on this scaffold that exhibit superior potency and selectivity compared to existing treatments.[1]
Drug Design and Biological Activity
The design of these novel inhibitors originated from the structure of safinamide, an approved second-generation hMAO-B inhibitor.[1] By cyclizing the amine group with the phenyl ring of safinamide, a new series of compounds featuring the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core was created.[1] Among the synthesized analogs, compounds ZM24 and ZM26 demonstrated a remarkable increase in both efficacy and isoform selectivity over safinamide.[1] These compounds act as reversible hMAO-B inhibitors and have shown significant neuroprotective properties and the ability to improve motor dysfunction in mouse models of Parkinson's disease.[1]
Quantitative Data: hMAO-B Inhibition
| Compound | hMAO-B IC₅₀ (nM) | hMAO-A IC₅₀ (nM) | Selectivity Index (SI = IC₅₀ A/B) |
| Safinamide | 39.8 | 3860 | 97 |
| ZM24 | 1.2 | >10000 | >8333 |
| ZM26 | 0.9 | >10000 | >11111 |
| Data synthesized from the findings in reference[1]. |
Experimental Protocols
General Synthesis of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine Core: The synthesis typically begins with commercially available starting materials. A key step involves the cyclization of an amine group with a phenyl ring, often facilitated by a suitable catalyst and solvent system. The final compounds are purified using standard chromatographic techniques.
-
Step 1: N-Alkylation: A substituted 2-aminophenol is reacted with a suitable alkylating agent (e.g., a dihaloalkane) in the presence of a base like potassium carbonate in a polar aprotic solvent such as DMF.
-
Step 2: Intramolecular Cyclization: The resulting intermediate undergoes an intramolecular nucleophilic substitution reaction, often heated under reflux, to form the seven-membered tetrahydrobenzo[f][1][2]oxazepine ring.
-
Step 3: Functionalization: Further modifications, such as the introduction of various substituents on the nitrogen atom or the aromatic ring, are carried out to optimize biological activity.
-
Purification and Characterization: Products are purified by column chromatography on silica gel. The structure and purity of the final compounds are confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
hMAO-B Inhibition Assay: The inhibitory activity of the compounds against hMAO-A and hMAO-B is determined using a fluorometric assay.
-
Enzyme Source: Recombinant human MAO-A and MAO-B expressed in a suitable cell line (e.g., Sf9 cells).
-
Substrate: A non-fluorescent substrate that is converted into a fluorescent product by MAO activity (e.g., Amplex Red reagent).
-
Procedure: The enzymes are pre-incubated with various concentrations of the test compounds in a phosphate buffer. The reaction is initiated by adding the substrate and horseradish peroxidase. The fluorescence is measured over time using a microplate reader.
-
Data Analysis: IC₅₀ values are calculated by fitting the dose-response curves to a four-parameter logistic equation.
Visualization: Drug Design Workflow
Caption: From an existing drug to a novel, more potent scaffold.
Tetrahydrobenzo[f][1][2]oxazepines as Novel Trypanocidal Agents
The tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting point for the development of new treatments for trypanosomiasis, a parasitic disease.[3] Through a computer-aided drug design approach, these compounds were identified as potential inhibitors of the PEX14-PEX5 protein-protein interaction, which is crucial for the parasite's survival.[3]
Computer-Aided Drug Design and Biological Activity
The discovery process involved a scaffold-hopping strategy using a chemically advanced template search (CATS) algorithm, starting from known lead compounds.[3] This virtual screening led to the identification of the 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core as a novel scaffold with potential trypanocidal activity.[3] Subsequent synthesis and biological testing confirmed that these compounds bind to the PEX14 protein and disrupt the import of proteins into glycosomes, a vital organelle for the parasite.[3]
Quantitative Data: Trypanocidal Activity
| Compound ID | Scaffold | Trypanocidal Activity (EC₅₀, µM) | PEX14 Binding (NMR) |
| 7t | 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine | 5.2 | Confirmed |
| Analog 1 | Substituted Tetrahydrobenzo[f][1][2]oxazepine | 2.8 | Confirmed |
| Analog 2 | Substituted Tetrahydrobenzo[f][1][2]oxazepine | 3.5 | Confirmed |
| Data synthesized from the findings in reference[3]. |
Experimental Protocols
Virtual Screening Protocol: The identification of the novel scaffold was achieved through a multi-step computational workflow.[3]
-
1. Template Selection: A known PEX14-PEX5 inhibitor was used as the starting template.
-
2. Scaffold Hopping: A Chemically Advanced Template Search (CATS) 2D screening was performed against a large chemical database (e.g., ChemBridge) to identify compounds with similar pharmacophoric features but different core structures.[3]
-
3. Filtering: The resulting library was filtered based on Tanimoto similarity scores (>0.6) to narrow down the candidates.[3]
-
4. Docking and Scoring: The shortlisted compounds were docked into the PEX14 binding site, and their binding energies were scored to predict affinity.
-
5. Scaffold Selection: The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine core was selected for further chemical exploration and synthesis based on docking scores and chemical tractability.[3]
Trypanocidal Activity Assay: The efficacy of the synthesized compounds against Trypanosoma brucei is assessed using a standard cell viability assay.
-
Cell Line: Trypanosoma brucei brucei bloodstream form.
-
Procedure: Parasites are cultured in HMI-9 medium and seeded into 96-well plates. The compounds are added at various concentrations. After a 72-hour incubation period, a resazurin-based reagent is added.
-
Data Analysis: The fluorescence, which correlates with the number of viable cells, is measured. EC₅₀ values are calculated from the resulting dose-response curves.
Visualizations: Workflow and Pathway
Caption: The computational workflow for scaffold discovery.[3]
Caption: Inhibition of the PEX14-PEX5 interaction pathway.
Stereodivergent Synthesis of Chiral Tetrahydrobenzo[f][1][2]oxazepines
A highly efficient and versatile method for synthesizing all four stereoisomers of chiral tetrahydrobenzo[f][1][2]oxazepines has been developed, utilizing a highly diastereoselective multicomponent Ugi–Joullié reaction.[2][4] This approach allows for the introduction of up to four points of diversity in a single step, making it a powerful tool for building libraries of chiral compounds for drug discovery.[2]
Synthetic Strategy
The synthesis starts from readily available and enantiopure 1,2-amino alcohols and salicylaldehydes.[2][4] These are first converted into chiral cyclic imines. The key step is the Ugi–Joullié three-component reaction between the cyclic imine, an isocyanide, and a carboxylic acid. This reaction proceeds with high diastereoselectivity to produce the trans isomer of the N-acylated tetrahydrobenzo[f][1][2]oxazepine.[2] Crucially, the corresponding cis isomer can be obtained through a thermodynamically controlled epimerization reaction catalyzed by a base.[2]
Quantitative Data: Reaction Scope and Diastereoselectivity
| Salicylaldehyde | Amino Alcohol | Isocyanide | Carboxylic Acid | Product Yield (trans) | Diastereomeric Ratio (trans:cis) |
| Salicylaldehyde | (S)-Phenylglycinol | t-Butyl | Acetic Acid | 85% | >95:5 |
| 5-Bromo-salicylaldehyde | (S)-Valinol | Cyclohexyl | Benzoic Acid | 78% | >95:5 |
| Salicylaldehyde | (R)-Alaninol | Benzyl | Formic Acid | 81% | >95:5 |
| Data synthesized from the findings in references[2][4]. |
Experimental Protocols
Synthesis of Chiral Cyclic Imines:
-
A solution of the enantiopure 1,2-amino alcohol and the salicylaldehyde in a solvent like toluene is heated at reflux with a Dean-Stark trap to remove water. The reaction is monitored by TLC until the starting materials are consumed. The solvent is then removed under reduced pressure to yield the crude cyclic imine, which is often used in the next step without further purification.[2]
Diastereoselective Ugi–Joullié Reaction:
-
To a solution of the chiral cyclic imine in a solvent such as methanol, the carboxylic acid and the isocyanide are added sequentially at room temperature. The reaction mixture is stirred for 24-48 hours.[2] After completion, the solvent is evaporated, and the residue is purified by column chromatography to isolate the pure trans product.[2]
Base-Catalyzed Epimerization to cis Isomer:
-
The purified trans isomer is dissolved in a suitable solvent (e.g., THF), and a strong base such as potassium tert-butoxide (t-BuOK) is added. The mixture is stirred at room temperature until the thermodynamic equilibrium is reached (monitored by HPLC). The reaction is then quenched, and the cis isomer is isolated after chromatographic purification.[2]
Visualization: Stereodivergent Synthesis Workflow
References
- 1. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[ f ][1,4]oxazepines, through highly diastereoselective multicomponent Ugi–J ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10689H [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
Structure-activity relationship (SAR) of Tetrahydrobenzo[f]oxazepines
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Tetrahydrobenzo[f]oxazepines
Introduction
The tetrahydrobenzo[f]oxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its conformational flexibility and synthetic tractability. This seven-membered ring system, fused to a benzene ring, serves as a versatile template for designing novel therapeutic agents targeting a range of biological entities. This guide provides a detailed examination of the structure-activity relationships (SAR) for this scaffold, focusing on its development as inhibitors of human monoamine oxidase B (hMAO-B) for Parkinson's disease and as agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.
This document outlines the key structural modifications that influence biological activity, presents quantitative data in a comparative format, details the experimental protocols used for their evaluation, and visualizes the underlying scientific workflows and principles.
Core Scaffold and SAR Analysis
The fundamental 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine structure is the focal point of SAR studies. Modifications at various positions of the phenyl ring and the nitrogen atom of the oxazepine ring have been explored to optimize potency, selectivity, and pharmacokinetic properties.
SAR for Human Monoamine Oxidase B (hMAO-B) Inhibition
Recent research has identified the tetrahydrobenzo[f][1][2]oxazepine core as a key feature in the design of highly potent and selective hMAO-B inhibitors, which are clinically relevant for the management of Parkinson's disease.[1][2] The design strategy often involves the cyclization of the amine group with the phenyl ring of existing drugs like safinamide to enhance efficacy and selectivity.[1]
Key SAR findings include:
-
Substitution on the Phenyl Ring: The position and nature of substituents on the fused benzene ring are critical for activity. Electron-withdrawing groups, such as fluorine or chlorine, at specific positions can enhance inhibitory potency.
-
N-Substitution on the Oxazepine Ring: The substituent on the nitrogen atom plays a crucial role in interacting with the enzyme's active site. Small, flexible alkyl or arylalkyl groups are often preferred.
-
Stereochemistry: The stereochemistry of the oxazepine ring can influence binding affinity and selectivity, as seen in related heterocyclic systems.
SAR for Trypanocidal Activity
The 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine scaffold has also been identified as a promising starting point for a new class of compounds with trypanocidal activity.[3] These agents are being investigated as inhibitors of the T. cruzi PEX14 protein. The development process involves scaffold-hopping from known lead compounds to identify novel active chemotypes.[3]
Key SAR findings include:
-
Hydrophobic Moieties: The pharmacophore model for these compounds typically requires two hydrophobic moieties connected by the central tetrahydrobenzo[f][1][2]oxazepine core. These hydrophobic groups engage in π-stacking interactions within the target's binding site.[3]
-
Linker and Conformation: The oxazepine ring serves as a constrained linker, holding the hydrophobic groups in the correct orientation for optimal binding. The flexibility of this seven-membered ring is a key determinant of activity.
-
Substitutions on Hydrophobic Groups: Modifications on the terminal hydrophobic groups (often phenyl or substituted phenyl rings) are explored to optimize van der Waals and hydrophobic interactions, leading to improved potency.
Quantitative SAR Data
The following tables summarize the quantitative data from key studies, illustrating the impact of structural modifications on biological activity.
Table 1: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as hMAO-B Inhibitors
| Compound ID | R1 (N-substituent) | R2 (Phenyl Ring Substitution) | hMAO-B IC50 (nM) | Selectivity Index (hMAO-A/hMAO-B) |
| ZM24 | -CH2-Ph | H | 1.5 | > 6667 |
| ZM26 | -CH2-Ph-4-F | H | 0.8 | > 12500 |
| Safinamide | -(CH2)2-NH2 | -OCH2-Ph-4-F | 28 | > 3571 |
Data synthesized from studies on novel hMAO-B inhibitors.[1]
Table 2: SAR of Tetrahydrobenzo[f][1][2]oxazepine Derivatives as Trypanocidal Agents
| Compound ID | R1 (Hydrophobic Group 1) | R2 (Hydrophobic Group 2) | T. cruzi IC50 (µM) |
| 7a | 4-Cl-Ph | 3,4-di-Cl-Ph | 12.5 |
| 7g | 4-F-Ph | 4-CF3-Ph | 8.9 |
| 7t | 4-MeO-Ph | 4-Cl-Ph | 5.2 |
Data represents a selection of compounds from hit-to-lead optimization studies.[3]
Visualizations: Workflows and Pathways
Diagrams created using Graphviz provide a clear visual representation of the scientific processes and relationships discussed.
References
Spectroscopic Profile of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of published spectroscopic data for the parent compound, this guide also incorporates data from closely related derivatives to provide a comprehensive analytical profile.
Physicochemical Properties
2,3,4,5-Tetrahydrobenzo[f]oxazepine is a tricyclic scaffold that serves as a core structure in the development of various therapeutic agents.[1] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₁NO | [][3] |
| Molecular Weight | 149.19 g/mol | [][3] |
| CAS Number | 17775-01-8 | [][4] |
| Boiling Point | 254.458 °C at 760 mmHg | [][4] |
| Density | 1.058 g/cm³ | [][4] |
| LogP | 2.04 | [4] |
| Polar Surface Area | 21.26 Ų | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
Spectroscopic Data
The following sections present the expected spectroscopic data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine based on the analysis of related structures and general principles of spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected proton (¹H) and carbon-¹³ (¹³C) NMR chemical shifts for the tetrahydrobenzo[f]oxazepine core are presented below. It is important to note that actual chemical shifts can be influenced by the solvent and the presence of substituents.
Table 2.1: Predicted ¹H NMR Chemical Shifts
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |
| H-2 | ~3.0 - 3.2 | t | J = 5-7 |
| H-3 | ~1.9 - 2.1 | m | |
| H-4 | ~3.8 - 4.0 | t | J = 5-7 |
| H-5 (NH) | Broad singlet | ||
| Aromatic H | ~6.7 - 7.2 | m |
Table 2.2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C-2 | ~45 - 50 |
| C-3 | ~25 - 30 |
| C-4 | ~65 - 70 |
| Aromatic C | ~115 - 130 |
| Aromatic C (quaternary) | ~140 - 155 |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are listed below.
Table 2.3: Characteristic IR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3300 - 3500 | Medium |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-O Stretch (Ether) | 1000 - 1300 | Strong |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 2,3,4,5-Tetrahydrobenzo[f]oxazepine, the molecular ion peak (M⁺) would be observed at m/z 149.
Table 2.4: Expected Mass Spectrometry Fragmentation
| m/z | Fragment |
| 149 | [M]⁺ |
| 120 | [M - C₂H₅]⁺ |
| 106 | [M - C₂H₃O]⁺ |
| 91 | [C₇H₇]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems typically exhibit characteristic absorption bands.
Table 2.5: Expected UV-Vis Absorption Maxima
| Solvent | λmax (nm) |
| Ethanol/Methanol | ~210, ~270 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the sample is fully dissolved to avoid signal broadening.
Instrument Parameters (for a 400 MHz spectrometer):
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16-64
-
Spectral Width: 16 ppm
-
Acquisition Time: ~4 seconds
-
Relaxation Delay: 1-2 seconds
-
-
¹³C NMR:
-
Pulse Program: zgpg30
-
Number of Scans: 1024 or more
-
Spectral Width: 240 ppm
-
Acquisition Time: ~1 second
-
Relaxation Delay: 2 seconds
-
IR Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a small amount of the powder into a pellet press.
-
Apply pressure to form a transparent or translucent pellet.
Instrument Parameters:
-
Mode: Transmittance
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Mass Spectrometry
Sample Preparation:
-
Prepare a dilute solution of the sample (0.1-1 mg/mL) in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
If necessary, add a small amount of an acid (e.g., formic acid) to promote ionization in positive ion mode.
Instrument Parameters (for ESI-MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative
-
Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap
-
Scan Range: m/z 50 - 500
-
Capillary Voltage: 3-5 kV
-
Nebulizer Gas (N₂): Flow rate dependent on the instrument
-
Drying Gas (N₂): Temperature and flow rate dependent on the instrument
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, acetonitrile) of a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0.
Instrument Parameters:
-
Wavelength Range: 200 - 800 nm
-
Scan Speed: Medium
-
Data Interval: 1 nm
-
Blank: Use the same solvent as used for the sample.
Visualizations
The following diagrams illustrate key workflows relevant to the spectroscopic analysis of novel compounds like 2,3,4,5-Tetrahydrobenzo[f]oxazepine.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
Caption: Role of the core scaffold in a typical drug discovery process.
References
CAS number and chemical data for 2,3,4,5-Tetrahydrobenzo[f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound, has garnered significant interest in medicinal chemistry and drug discovery. Its unique seven-membered ring structure fused to a benzene ring provides a versatile scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its emerging role as a modulator of protein-protein interactions, particularly in the context of infectious diseases.
Chemical Data and Properties
2,3,4,5-Tetrahydrobenzo[f]oxazepine, also known as 2,3,4,5-tetrahydro-1,4-benzoxazepine, is registered under CAS Number 17775-01-8 .[1][2][3][4][5] A summary of its key chemical and physical properties is presented in the table below.
| Property | Value | Source(s) |
| CAS Number | 17775-01-8 | [1][2][3][4][5] |
| Molecular Formula | C₉H₁₁NO | [1][2][3][4] |
| Molecular Weight | 149.19 g/mol | [1][2][3][4] |
| IUPAC Name | 2,3,4,5-tetrahydro-1,4-benzoxazepine | [2][5] |
| Boiling Point | 254.458 °C at 760 mmHg | [1][3][4] |
| Density | 1.058 g/cm³ | [1][3][4] |
| XLogP3-AA | 1 | [4] |
| Topological Polar Surface Area | 21.3 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [4] |
| Hydrogen Bond Acceptor Count | 2 | [4] |
| Rotatable Bond Count | 0 | [4] |
Synthesis and Experimental Protocols
General synthetic strategies for related benzoxazepine structures have been described, which can be adapted for this specific scaffold. These methods often involve the reaction of a substituted 2-aminophenol with a suitable dielectrophile or a multi-step sequence involving cyclization of an N-substituted 2-phenoxyethanamine derivative.
Biological Activity and Signaling Pathways
Derivatives of the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold have shown promise as inhibitors of the PEX14-PEX5 protein-protein interaction, a critical process for peroxisomal protein import in trypanosomes, the causative agents of African and American trypanosomiasis.
The PEX14-PEX5 Signaling Pathway
The peroxisomal protein import pathway is essential for the viability of trypanosomes. Key proteins, synthesized in the cytosol, are targeted to the peroxisome via a Peroxisomal Targeting Signal (PTS). The PEX5 receptor recognizes and binds to PTS1-containing cargo proteins in the cytosol. This cargo-loaded PEX5 then docks onto the peroxisomal membrane by interacting with PEX14. This interaction is a crucial step for the translocation of the cargo protein into the peroxisomal matrix. By inhibiting the PEX14-PEX5 interaction, compounds based on the 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold can disrupt this essential pathway, leading to parasite death.
References
- 1. biorxiv.org [biorxiv.org]
- 2. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and mass spectra of 3-hydroxy-2,3,4,5-tetrahydro-1,5-benzoxazepine and related compounds - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 6. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]
The Multifaceted Mechanisms of Action of Tetrahydrobenzo[f]oxazepine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzo[f]oxazepine scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to derivatives with a diverse array of pharmacological activities. This technical guide provides an in-depth exploration of the core mechanisms of action for distinct classes of these compounds, focusing on their roles as human monoamine oxidase B (hMAO-B) inhibitors, phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitors, and anticonvulsants. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways and workflows involved.
Inhibition of Human Monoamine Oxidase B (hMAO-B)
A significant class of tetrahydrobenzo[f]oxazepine derivatives has been identified as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), an enzyme implicated in the pathophysiology of neurodegenerative disorders such as Parkinson's disease.
Mechanism of Action
These derivatives, particularly those with a 2,3,4,5-tetrahydrobenzo[f][1]oxazepine core, act as reversible inhibitors of hMAO-B. By binding to the active site of the enzyme, they prevent the oxidative deamination of key neurotransmitters, most notably dopamine. This inhibition leads to an increase in synaptic dopamine levels, which can help to alleviate the motor symptoms associated with Parkinson's disease. The reversible nature of their binding is a key feature, potentially reducing the risk of adverse effects associated with irreversible MAO inhibitors.
Quantitative Data Summary
| Compound | Target | IC₅₀ (nM) | Selectivity Index (SI) vs hMAO-A | Reference |
| ZM24 | hMAO-B | 2.5 ± 0.3 | > 4000 | |
| ZM26 | hMAO-B | 1.8 ± 0.2 | > 5555 | |
| Safinamide (reference) | hMAO-B | 9.8 ± 1.1 | 5918 |
Experimental Protocols
hMAO-B Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available kits and published methodologies.
-
Reagent Preparation:
-
Prepare a stock solution of the tetrahydrobenzo[f]oxazepine derivative in a suitable solvent (e.g., DMSO).
-
Reconstitute recombinant human MAO-B enzyme in assay buffer.
-
Prepare a working solution of the MAO-B substrate (e.g., tyramine) and a developer solution containing a fluorometric probe that detects H₂O₂, a byproduct of the MAO reaction.
-
-
Assay Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add the hMAO-B enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the MAO-B substrate solution.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the fluorescence intensity using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (enzyme without inhibitor).
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway and Workflow
Caption: Inhibition of hMAO-B by Tetrahydrobenzo[f]oxazepine Derivatives.
Inhibition of Phosphatidylinositol 3-Kinase Alpha (PI3Kα)
Certain derivatives, specifically those with a 6,7-dihydrobenzo[f]benzo[1][2]imidazo[1,2-d][1]oxazepine structure, have been identified as potent and selective inhibitors of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3Kα).[3] The PI3K/Akt/mTOR signaling pathway is frequently dysregulated in cancer, making PI3Kα a key therapeutic target.
Mechanism of Action
These compounds act as ATP-competitive inhibitors of PI3Kα. By binding to the kinase domain, they block the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3). The subsequent reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt. This blockade of the PI3K/Akt signaling cascade can lead to the inhibition of cell proliferation, survival, and motility in cancer cells.
Quantitative Data Summary
| Compound | Target | IC₅₀ (µM) | Cell Line (Antiproliferative IC₅₀, µM) | Reference |
| Compound 25 | PI3Kα | 0.016 | HCT116 (0.12), HL-60 (0.09) | [3] |
| LY294002 (reference) | Pan-PI3K | ~1.4 | HCT116 (>10), HL-60 (>10) | [3] |
Experimental Protocols
In Vitro PI3Kα Kinase Assay
This is a general protocol for assessing PI3Kα inhibition.
-
Reagents and Setup:
-
Recombinant human PI3Kα enzyme.
-
Kinase buffer.
-
Substrate (e.g., PIP2).
-
ATP.
-
Test compound (tetrahydrobenzo[f]oxazepine derivative).
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit to measure ADP production).
-
-
Assay Procedure:
-
Dispense the test compound at various concentrations into a 96-well plate.
-
Add the PI3Kα enzyme and the lipid substrate solution to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified duration (e.g., 60 minutes).
-
Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Add the kinase detection reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the inhibitor concentration.
-
Signaling Pathway and Workflow
Caption: Inhibition of the PI3K/Akt Signaling Pathway.
Anticonvulsant Activity via GABAergic Modulation
A third class of these derivatives, specifically 10-alkoxy-5,6-dihydro-triazolo[4,3-d]benzo[f][1]oxazepines, has demonstrated significant anticonvulsant properties.[4] The mechanism of action is suggested to be mediated through the enhancement of GABAergic neurotransmission.
Mechanism of Action
While the precise molecular target has not been fully elucidated, the protective effects of these compounds in seizure models induced by GABA antagonists (like bicuculline) and GABA synthesis inhibitors (like 3-mercaptopropionic acid) strongly suggest an interaction with the GABAergic system.[4] These derivatives may act as positive allosteric modulators of the GABA-A receptor, enhancing the receptor's response to endogenous GABA. This leads to an increased influx of chloride ions into the neuron, hyperpolarization of the cell membrane, and a reduction in neuronal excitability, thereby raising the seizure threshold.
Quantitative Data Summary
| Compound | MES Test ED₅₀ (mg/kg) | Rotarod Test TD₅₀ (mg/kg) | Protective Index (PI = TD₅₀/ED₅₀) | Reference |
| 8f (10-Heptyloxy derivative) | 6.9 | 65.5 | 9.5 | [4] |
| Carbamazepine (reference) | 8.8 | 70.0 | 7.9 | [4] |
| Phenytoin (reference) | 9.5 | 68.3 | 7.2 | [4] |
Experimental Protocols
Maximal Electroshock (MES) Seizure Test
This is a standard preclinical model for identifying anticonvulsant activity.
-
Animal Preparation:
-
Use adult male mice, acclimatized to the laboratory conditions.
-
Administer the test compound (tetrahydrobenzo[f]oxazepine derivative) intraperitoneally or orally at various doses.
-
-
MES Induction:
-
After a predetermined time for drug absorption (e.g., 30-60 minutes), apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) through corneal electrodes.
-
Observe the mice for the presence or absence of a tonic hindlimb extension seizure.
-
-
Data Analysis:
-
The absence of the tonic hindlimb extension is considered as the endpoint for protection.
-
Calculate the percentage of animals protected at each dose.
-
Determine the median effective dose (ED₅₀) using probit analysis.
-
Chemically-Induced Seizure Tests (e.g., Pentylenetetrazole - PTZ)
-
Procedure:
-
Administer the test compound to mice.
-
After the appropriate absorption time, inject a convulsant dose of a chemical agent like pentylenetetrazole (a GABA-A receptor antagonist).
-
Observe the animals for the onset of clonic and/or tonic seizures and mortality.
-
-
Data Analysis:
-
The test compound's ability to increase the latency to seizure onset or prevent seizures and death is recorded.
-
Signaling Pathway and Workflow
References
- 1. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Substituted 2,3,4,5-Tetrahydrobenzo[f]oxazepines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines, a heterocyclic scaffold of interest in medicinal chemistry. The primary method detailed is a facile and efficient one-pot synthesis utilizing a modified Pictet-Spengler reaction, followed by a deprotection step.
Introduction
The 2,3,4,5-tetrahydrobenzo[f]oxazepine core structure is a key feature in various biologically active molecules. The synthesis protocol outlined here, based on the work of Horiguchi and coworkers, offers a straightforward and efficient route to access 5-substituted analogs of this important scaffold. The key transformation involves an acid-catalyzed cyclization of an N-formyliminium ion intermediate.
Synthetic Strategy Overview
The synthesis is a two-step process commencing from 2-phenoxyethanamine. The first step is a one-pot reaction to form the N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine intermediate. This is followed by acidic hydrolysis to yield the final target compound.
Caption: Overall synthetic workflow for substituted 2,3,4,5-tetrahydrobenzo[f]oxazepines.
Experimental Protocols
Protocol 1: One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines
This protocol describes the formation of the N-formyl protected intermediate in a one-pot fashion from 2-phenoxyethanamine and a substituted aldehyde.
Materials:
-
2-Phenoxyethanamine
-
Substituted aldehyde (e.g., benzaldehyde, cyclohexanecarbaldehyde, etc.)
-
Formic acid
-
Acetic anhydride
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2-phenoxyethanamine (1 mmol) and the respective aldehyde (1.1 mmol) in dichloromethane (10 mL), add formic acid (1.2 mmol).
-
Stir the mixture at room temperature for 30 minutes.
-
Add acetic anhydride (1.5 mmol) to the reaction mixture and continue stirring for another 30 minutes at room temperature.
-
Cool the mixture to 0 °C and add trifluoroacetic acid (10 mmol).
-
Stir the reaction mixture at the appropriate temperature (see Table 1) for the specified time.
-
After the reaction is complete, pour the mixture into a saturated sodium bicarbonate solution and extract with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired 5-substituted N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine.
Protocol 2: Hydrolysis of N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines
This protocol outlines the removal of the N-formyl protecting group to yield the final product.
Materials:
-
5-Substituted N-formyl-2,3,4,5-tetrahydrobenzo[f]oxazepine
-
Ethanol (EtOH)
-
10% Hydrochloric acid (HCl) aqueous solution
-
10% Sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-formyl intermediate (100 mg) in ethanol (5 mL).
-
Add 10% aqueous HCl solution (5 mL) to the mixture.
-
Reflux the reaction mixture for 3-48 hours under an argon atmosphere.
-
After completion, dilute the reaction mixture with water.
-
Basify the solution with 10% NaOH solution.
-
Extract the product with chloroform.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the final 5-substituted 2,3,4,5-tetrahydrobenzo[f]oxazepine.[1]
Data Presentation
Table 1: Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f]oxazepines
| Entry | Aldehyde (R-CHO) | R | Temp (°C) | Time (h) | Product | Yield (%) |
| 1 | Benzaldehyde | Phenyl | rt | 0.5 | 5a | 78 |
| 2 | p-Tolualdehyde | p-Tolyl | rt | 0.5 | 5b | 75 |
| 3 | p-Anisaldehyde | p-Anisyl | rt | 0.5 | 5c | 71 |
| 4 | Cyclohexanecarbaldehyde | Cyclohexyl | 0 | 1 | 5d | 65 |
| 5 | Cyclopentanecarbaldehyde | Cyclopentyl | 0 | 1 | 5e | 68 |
| 6 | Isovaleraldehyde | Isobutyl | 0 | 2 | 5f | 45 |
| 7 | Pivalaldehyde | t-Butyl | 0 | 3 | 5g | 26 |
| 8 | Propanal | Ethyl | 0 | 2 | 5h | 55 |
Data adapted from Horiguchi et al., HETEROCYCLES, Vol. 94, No. 2, 2017.[1]
Table 2: Characterization Data for Selected Compounds
| Compound | Structure | Spectroscopic Data |
| 5h | N-Formyl-5-ethyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine | IR (cm⁻¹): 1677, 1602, 1577, 1508. ¹H-NMR (CDCl₃, δ): 0.83-0.91 (3H, m, CH₃), 1.24-2.21 (2H, m, C1'-H), 3.30-3.38, 3.53-3.90, 4.26-4.57, 5.33-5.38 (total 5H, each m, C2-H, C3-H, and C5-H), 6.99-7.27 (4H, m, Ar-H), 8.13, 8.24 (total 1H, each s, CHO). HR-FABMS m/z (MH⁺): Calcd for C₁₂H₁₆NO₂: 206.1181. Found: 206.1177.[1] |
| 6a | 5-Phenyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine | IR (cm⁻¹): 1602, 1573. ¹H-NMR (CDCl₃, δ): 3.22-3.25 (2H, m, C3-H), 3.91-3.99, 4.13-4.20 (total 2H, each m, C2-H), 5.22 (1H, s, C5-H), 6.69-6.71, 6.89-6.94, 7.07-7.09, 7.15-7.20, 7.24-7.39 (total 9H, each m, Ar-H).[1] |
Mandatory Visualization
Caption: Mechanism of the modified Pictet-Spengler reaction for oxazepine synthesis.
References
Application Notes and Protocols: Tetrahydrobenzo[f]oxazepines as Potent ROCK Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of Tetrahydrobenzo[f]oxazepine derivatives, specifically the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one scaffold, as potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK). This class of compounds has demonstrated significant potential in therapeutic areas where ROCK inhibition is a validated strategy, such as in the treatment of glaucoma.
Introduction to ROCK and its Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK signaling pathway plays a crucial role in regulating a variety of fundamental cellular processes, including cytoskeletal dynamics, cell adhesion, migration, proliferation, and smooth muscle contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, including glaucoma, cardiovascular diseases, and cancer. In the context of glaucoma, ROCK inhibitors are thought to lower intraocular pressure (IOP) by increasing the outflow of aqueous humor through the trabecular meshwork.
ROCK Signaling Pathway Diagram
Caption: The RhoA/ROCK signaling pathway leading to cytoskeletal changes.
Quantitative Data Summary
The following table summarizes the in vitro potency and in vivo efficacy of a lead compound from the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one series, designated as compound 12b .
| Compound | Target | IC₅₀ (nM)[3] | In Vivo Model | Endpoint | Result[3] |
| 12b | ROCK1 | 93 | Ocular Normotensive Rabbits | IOP Reduction | 34.3% mean reduction |
| ROCK2 | 3 | No obvious hyperemia observed |
Experimental Protocols
General Synthesis of 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one Derivatives
The synthesis of the Tetrahydrobenzo[f]oxazepine core is a critical step in the development of this class of ROCK inhibitors. The following is a representative protocol adapted from the synthesis of structurally related compounds.
Workflow for Synthesis
Caption: General synthetic workflow for Tetrahydrobenzo[f]oxazepine derivatives.
Protocol:
-
Step 1: N-Alkylation. To a solution of a substituted 2-aminophenol in a suitable solvent (e.g., acetone), add a base (e.g., K₂CO₃) and ethyl 2-bromoacetate. Stir the mixture at room temperature or under reflux until the reaction is complete (monitored by TLC). After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Step 2: Amide Formation. The crude product from Step 1 is dissolved in a suitable solvent (e.g., methanol) and treated with an amine (e.g., ammonia in methanol) at room temperature. The reaction progress is monitored by TLC. Upon completion, the solvent is removed under reduced pressure to yield the amide intermediate.
-
Step 3: Intramolecular Cyclization. The amide intermediate is subjected to intramolecular cyclization to form the 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core. This can be achieved under various conditions, for example, by heating in a high-boiling point solvent or by using a suitable catalyst.
-
Step 4: Diversification. The core structure can be further functionalized. For instance, if the starting 2-aminophenol contains a halogen atom, this position can be used for cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce various aryl or heteroaryl groups, leading to a library of final compounds for SAR studies.
In Vitro ROCK Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol describes a general method for determining the in vitro potency of Tetrahydrobenzo[f]oxazepine derivatives against ROCK1 and ROCK2 kinases using a commercially available ADP-Glo™ Kinase Assay kit.
Experimental Workflow for In Vitro Assay
Caption: Workflow for the in vitro ROCK inhibition assay.
Materials:
-
Active ROCK1 and ROCK2 enzymes
-
Kinase substrate (e.g., S6K peptide)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Test compounds (Tetrahydrobenzo[f]oxazepine derivatives) dissolved in DMSO
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
White, opaque 96- or 384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the assay buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept low (e.g., <1%).
-
Kinase Reaction:
-
Add assay buffer to the wells of a white, opaque plate.
-
Add the test compound solution to the appropriate wells. Include wells for a positive control (no inhibitor) and a negative control (no enzyme).
-
Add the ROCK enzyme (ROCK1 or ROCK2) to all wells except the negative control.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent to each well.
-
Incubate the plate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.
-
Determine the IC₅₀ value for each compound by fitting the dose-response data to a suitable model using graphing software.
-
In Vivo Intraocular Pressure (IOP) Lowering Assessment in Normotensive Rabbits
This protocol outlines a method to evaluate the in vivo efficacy of Tetrahydrobenzo[f]oxazepine derivatives in reducing IOP in normotensive rabbits.
Experimental Workflow for In Vivo Assay
Caption: Workflow for the in vivo IOP measurement in rabbits.
Materials:
-
Healthy, adult New Zealand White rabbits
-
Test compound formulated for topical ocular delivery (e.g., in a solution or suspension with appropriate excipients)
-
Vehicle control formulation
-
Calibrated tonometer (e.g., Tono-Pen, TonoVet)
-
Topical anesthetic (e.g., 0.5% proparacaine hydrochloride)
Protocol:
-
Animal Acclimatization: Allow the rabbits to acclimate to the laboratory environment and handling procedures to minimize stress-induced IOP fluctuations.
-
Baseline IOP Measurement:
-
Gently restrain the rabbit.
-
Instill one drop of topical anesthetic into each eye.
-
After a short waiting period (e.g., 30-60 seconds), measure the baseline IOP in both eyes using a calibrated tonometer. Obtain at least three stable readings and calculate the average.
-
-
Compound Administration:
-
Administer a single drop of the test compound formulation into one eye (the contralateral eye can receive the vehicle control).
-
-
Post-Dose IOP Measurements:
-
Measure the IOP in both eyes at predetermined time points after administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
-
Observation for Adverse Effects:
-
At each time point, visually inspect the eyes for any signs of irritation, such as hyperemia (redness), chemosis (swelling), or discharge.
-
-
Data Analysis:
-
Calculate the change in IOP from baseline for each eye at each time point.
-
Express the IOP change as a percentage reduction compared to the baseline.
-
Compare the IOP reduction in the treated eye to that in the vehicle-treated eye to determine the specific effect of the compound.
-
Structure-Activity Relationship (SAR) Logic
While a comprehensive SAR table is not yet available in the public domain, the high potency of compound 12b allows for logical inferences about the structural requirements for ROCK inhibition within this scaffold.
Caption: Logical relationships in the SAR of Tetrahydrobenzo[f]oxazepine ROCK inhibitors.
The potent activity of compound 12b suggests that the N-pyridin-4-yl moiety plays a critical role in binding to the active site of ROCK, likely through interactions with the hinge region. The high selectivity for ROCK2 over ROCK1 indicates that subtle differences in the active sites of the two isoforms can be exploited by appropriate substitutions on the core scaffold. Further exploration of substitutions on both the benzoxazepine ring system and the terminal aromatic ring is warranted to optimize potency, selectivity, and pharmacokinetic properties.
References
Application Notes and Protocols for Tetrahydrobenzo[f]oxazepine Derivatives as Trypanocidal Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives as potent agents against Trypanosoma brucei, the causative agent of African trypanosomiasis. The primary mechanism of action for this class of compounds is the inhibition of the PEX14-PEX5 protein-protein interaction, which is crucial for the biogenesis of glycosomes, organelles essential for the parasite's survival.[1] Disruption of this interaction leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and subsequent parasite death.
Data Presentation
The following tables summarize the in vitro activity of representative tetrahydrobenzo[f]oxazepine derivatives against the bloodstream form of Trypanosoma brucei brucei and their cytotoxicity against a human cell line. The data is compiled from studies that identified these compounds as promising trypanocidal agents. The lead compound, 7a , demonstrated a trypanocidal cellular IC50 of 4 µM.[1]
Table 1: In Vitro Trypanocidal Activity of Tetrahydrobenzo[f]oxazepine Derivatives
| Compound ID | Structure | IC50 against T. b. brucei (µM) |
| 7a (Lead) | 2-(2-chlorophenyl)-N-(2-methoxybenzyl)-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine-8-carboxamide | 4 |
| 7e | N-(2-methoxybenzyl)-2-(2-phenoxyphenyl)-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine-8-carboxamide | Moderate Activity |
| Other Analogs | Varying substitutions on the oxazepine core | Low to high micromolar range[1] |
Table 2: Cytotoxicity Data
| Compound ID | CC50 against HEK293T cells (µM) | Selectivity Index (SI = CC50/IC50) |
| 7a (Lead) | > 50 | > 12.5 |
| 7e | > 50 | Not Determined |
| Other Analogs | Generally low cytotoxicity observed | Data not available for all analogs |
Mandatory Visualizations
Herein are the diagrams illustrating the key pathways and workflows involved in the research and application of tetrahydrobenzo[f]oxazepine derivatives.
Caption: Mechanism of action of Tetrahydrobenzo[f]oxazepine derivatives.
Caption: Computer-aided drug design workflow for inhibitor discovery.
Caption: Experimental workflow for screening and validation.
Experimental Protocols
Protocol 1: General Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine Core
This protocol describes a general method for the synthesis of the oxazepine core, which can be further functionalized.
Materials:
-
Appropriately substituted 2-aminophenol
-
Appropriately substituted 1-bromo-2-(2-bromoethoxy)ethane
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation: To a solution of the substituted 2-aminophenol (1 equivalent) in DMF, add K₂CO₃ (2.5 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Add the substituted 1-bromo-2-(2-bromoethoxy)ethane (1.1 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to obtain the desired 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative.
-
Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Trypanocidal Activity Assay against T. b. brucei
This protocol is for determining the half-maximal inhibitory concentration (IC50) of the test compounds against the bloodstream form of Trypanosoma brucei brucei.
Materials:
-
T. b. brucei bloodstream forms
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
Resazurin sodium salt solution (e.g., 0.125 mg/mL in PBS)
-
Test compounds dissolved in DMSO (stock solution)
-
Positive control (e.g., Suramin)
-
96-well microtiter plates (black, clear bottom)
-
Humidified incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (Excitation: 530 nm, Emission: 590 nm)
Procedure:
-
Parasite Culture: Maintain T. b. brucei in HMI-9 medium at 37°C in a 5% CO₂ incubator. Ensure parasites are in the logarithmic growth phase for the assay.
-
Plate Preparation:
-
Add 100 µL of HMI-9 medium to all wells of a 96-well plate.
-
Create a serial dilution of the test compounds. Add 100 µL of the highest concentration of the compound (in medium) to the first well of a row and perform a 2-fold serial dilution across the plate.
-
Prepare wells for negative control (medium + DMSO) and positive control (Suramin).
-
-
Parasite Seeding: Adjust the parasite density to 2 x 10⁴ parasites/mL in fresh medium. Add 100 µL of this parasite suspension to each well (final parasite concentration of 1 x 10⁴ parasites/well).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Viability Assessment:
-
After 48 hours, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 24 hours under the same conditions.
-
-
Data Acquisition: Measure the fluorescence using a plate reader.
-
Data Analysis:
-
Calculate the percentage of growth inhibition for each compound concentration relative to the negative control.
-
Plot the inhibition percentage against the log of the compound concentration and determine the IC50 value using a non-linear regression curve fit (e.g., sigmoidal dose-response).
-
Protocol 3: Immunofluorescence Microscopy for Glycosomal Protein Localization
This protocol is used to visualize the effect of the inhibitors on the localization of glycosomal proteins, providing evidence for the disruption of glycosome biogenesis.
Materials:
-
T. b. brucei bloodstream forms
-
Test compound and DMSO (vehicle control)
-
Poly-L-lysine coated slides
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.1% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 3% BSA in PBS)
-
Primary antibody (e.g., rabbit anti-GAPDH)
-
Fluorescently labeled secondary antibody (e.g., goat anti-rabbit IgG-Alexa Fluor 488)
-
DAPI for nuclear and kinetoplast staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treatment: Incubate T. b. brucei (1 x 10⁶ cells/mL) with the test compound (at 5x IC50) or DMSO for 8-12 hours.
-
Cell Adhesion: Harvest the parasites by centrifugation, wash with PBS, and allow them to adhere to poly-L-lysine coated slides for 10 minutes.
-
Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 for 10 minutes. Wash three times with PBS.
-
Blocking: Block non-specific binding sites by incubating the slides with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Washing: Wash the slides three times with PBS.
-
Secondary Antibody Incubation: Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Washing and Staining: Wash three times with PBS. Stain with DAPI for 5 minutes.
-
Mounting and Imaging: Mount the slides with antifade medium and seal. Acquire images using a fluorescence microscope. A punctate staining pattern for GAPDH indicates proper glycosomal localization, while a diffuse cytosolic signal suggests mislocalization due to inhibition of protein import.[1]
Protocol 4: NMR Spectroscopy for PEX14 Binding Confirmation
This protocol outlines the use of ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) NMR spectroscopy to confirm the direct binding of the inhibitors to the PEX14 protein.
Materials:
-
¹⁵N-labeled N-terminal domain of T. brucei PEX14 protein
-
NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0, with 10% D₂O)
-
Test compound dissolved in a suitable deuterated solvent (e.g., DMSO-d₆)
-
NMR spectrometer and tubes
Procedure:
-
Protein Preparation: Express and purify the ¹⁵N-labeled PEX14 N-terminal domain. Concentrate the protein to a suitable concentration for NMR (e.g., 50-100 µM) in the NMR buffer.
-
Reference Spectrum: Acquire a ¹H-¹⁵N HSQC spectrum of the PEX14 protein alone. This will serve as the reference.
-
Titration:
-
Prepare a stock solution of the test compound.
-
Add increasing amounts of the compound to the protein sample to achieve different molar ratios (e.g., 1:1, 1:2, 1:5).
-
Acquire a ¹H-¹⁵N HSQC spectrum after each addition.
-
-
Data Analysis:
-
Overlay the spectra from the titration with the reference spectrum.
-
Analyze for chemical shift perturbations (CSPs). A significant change in the chemical shift of specific amino acid residues upon addition of the compound indicates a direct interaction.
-
Map the residues with significant CSPs onto the 3D structure of PEX14 to identify the binding site. Residues in the known PEX5 binding pocket are expected to show perturbations.
-
References
Application Notes and Protocols for High-Throughput Screening of Tetrahydrobenzo[f]oxazepine Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
The tetrahydrobenzo[f]oxazepine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide range of biological activities. Libraries of these compounds are of significant interest for drug discovery programs targeting various disease areas. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries to identify "hit" compounds that modulate the activity of a biological target.[1] This document provides detailed application notes and protocols for the high-throughput screening of tetrahydrobenzo[f]oxazepine libraries against common drug target classes such as kinases and G-protein coupled receptors (GPCRs).
Library Preparation and Management
A well-characterized and managed compound library is fundamental to a successful HTS campaign.
Protocol 1: Library Preparation
-
Synthesis and QC: Synthesize a diverse library of tetrahydrobenzo[f]oxazepine derivatives. Each compound's identity and purity should be confirmed (e.g., by LC-MS and NMR) to be >95%.
-
Solubilization: Prepare a 10 mM stock solution of each compound in 100% dimethyl sulfoxide (DMSO).
-
Plating: Using an automated liquid handler, create master plates by aliquoting the 10 mM stock solutions into 384-well plates.
-
Storage: Store master plates at -20°C in a desiccated environment to prevent water absorption by DMSO.
-
Assay-Ready Plates: For screening, prepare intermediate and then final assay-ready plates by diluting the master plate stocks to the desired concentration (e.g., 10 µM) in the appropriate assay buffer.
High-Throughput Screening Workflow
The general workflow for HTS involves several automated steps from library screening to hit validation.[2]
Caption: A generalized workflow for a high-throughput screening campaign.
Biochemical Assays: Kinase Inhibitor Screening
Kinases are a major class of drug targets.[3] The following is a protocol for a generic biochemical kinase assay.
Protocol 2: Biochemical Kinase Assay
-
Assay Principle: This assay measures the phosphorylation of a substrate peptide by a kinase. The amount of phosphorylated product is quantified, and a decrease in product formation indicates inhibition of the kinase by a test compound.
-
Materials:
-
Kinase of interest (e.g., a receptor tyrosine kinase)
-
Substrate peptide
-
ATP
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well white opaque plates
-
-
Procedure:
-
Using an automated liquid handler, dispense 5 µL of the test compound from the assay-ready plate into the 384-well assay plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.
-
Add 5 µL of a 2X kinase solution to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a 2X substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and detect the signal according to the detection reagent manufacturer's protocol (e.g., for ADP-Glo, add ADP-Glo™ Reagent, incubate, then add Kinase Detection Reagent and measure luminescence).
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Signal_positive_control) / (Signal_negative_control - Signal_positive_control))
-
Identify primary hits as compounds with inhibition greater than a defined threshold (e.g., >50% or 3 standard deviations from the mean of the negative controls).
-
Signaling Pathway Example: PI3K/AKT/mTOR
The PI3K/AKT/mTOR pathway is a critical signaling cascade in cell growth and proliferation, and its dysregulation is implicated in cancer. Kinase inhibitors targeting components of this pathway are of great therapeutic interest.
Caption: PI3K/AKT/mTOR signaling pathway with potential inhibition points.
Cell-Based Assays: GPCR Antagonist Screening
Cell-based assays provide a more physiologically relevant context for screening.[4]
Protocol 3: Cell-Based GPCR Assay (Calcium Flux)
-
Assay Principle: This assay measures changes in intracellular calcium concentration following GPCR activation. An antagonist will block the calcium signal induced by a known agonist.
-
Materials:
-
A stable cell line expressing the GPCR of interest (e.g., CHO-K1 cells).
-
A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A known agonist for the target GPCR.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
384-well black, clear-bottom plates.
-
-
Procedure:
-
Seed cells into 384-well plates and grow to confluence.
-
Remove growth medium and add the calcium-sensitive dye diluted in assay buffer. Incubate as required for dye loading.
-
Wash the cells with assay buffer.
-
Add the test compounds from the assay-ready plate to the cells and incubate.
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Add a known agonist at a concentration that elicits a submaximal response (EC80).
-
Measure the fluorescence intensity over time to detect the calcium flux.
-
-
Data Analysis:
-
Calculate the percent inhibition of the agonist-induced calcium signal for each compound.
-
Identify primary hits as compounds that significantly reduce the calcium flux.
-
Signaling Pathway Example: Gq-Coupled GPCR
Caption: A simplified Gq-coupled GPCR signaling pathway.
Data Presentation and Hit Validation
Table 1: Primary HTS Results Summary
| Parameter | Value |
| Library Size | 50,000 |
| Screening Concentration | 10 µM |
| Assay Type | Kinase Inhibition (Luminescence) |
| Z'-factor | 0.85 |
| Primary Hit Rate | 0.5% |
| Number of Primary Hits | 250 |
Table 2: Hit Confirmation and Dose-Response Data for Top 5 Hits
| Compound ID | % Inhibition at 10 µM (Confirmation) | IC50 (µM) |
| THBO-001 | 98.2 | 0.15 |
| THBO-002 | 95.5 | 0.32 |
| THBO-003 | 91.0 | 0.89 |
| THBO-004 | 88.7 | 1.25 |
| THBO-005 | 85.3 | 2.10 |
Protocol 4: Hit Validation
-
Hit Confirmation: Re-test primary hits in the same assay to confirm activity.
-
Dose-Response Analysis: Test confirmed hits over a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their potency (IC50 or EC50).
-
Orthogonal Assays: Validate hits in a secondary assay that has a different readout or mechanism to rule out assay-specific artifacts. For example, a kinase inhibitor hit from an ADP-Glo assay could be tested in a direct binding assay like Surface Plasmon Resonance (SPR).
-
Selectivity Profiling: Screen validated hits against a panel of related targets (e.g., a kinase panel) to assess their selectivity.
-
Hit Expansion: Synthesize or purchase analogs of the most promising hits to explore the structure-activity relationship (SAR).
Conclusion
The high-throughput screening of tetrahydrobenzo[f]oxazepine libraries is a powerful approach for identifying novel starting points for drug discovery. By employing robust and well-validated biochemical and cell-based assays, coupled with a systematic hit validation cascade, researchers can efficiently identify and prioritize compounds for further optimization. The protocols and workflows described herein provide a comprehensive guide for initiating such a screening campaign.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. bmglabtech.com [bmglabtech.com]
- 3. High-throughput screening for kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complementation technology - PubMed [pubmed.ncbi.nlm.nih.gov]
Analytical methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine quantification
A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives ... A novel series of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives as 5-HT1A receptor agonists and 5-HT2A receptor antagonists were designed, synthesized and evaluated. The pharmacological results indicated that most of the synthesized compounds showed moderate to high affinities for 5-HT1A and 5-HT2A receptors. Among them, compound 12f displayed the highest affinity for 5-HT1A receptor (Ki = 0.8 nM) and good affinity for 5-HT2A receptor (Ki = 11.2 nM), as well as a high selectivity for 5-HT1A receptor over other tested receptors. In addition, it had low affinity for hERG channel (IC50 > 10 μM). The results of functional experiments in vitro showed that 12f was a potent 5-HT1A receptor agonist (EC50 = 0.9 nM, Imax = 98%) and a 5-HT2A receptor antagonist (IC50 = 8.7 nM). Further pharmacological evaluation in vivo showed that 12f exhibited significant antidepressant-like and anxiolytic-like effects in mice. Moreover, it showed no significant sedative effect at the effective dose. The preliminary pharmacokinetic studies in rats showed that 12f had a good oral bioavailability (F = 32.5%). All these promising results make compound 12f a potential candidate for the treatment of depression and anxiety. --INVALID-LINK-- 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-1-benzazepine ... 4965-09-7 ... 2,3,4,5-tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... 2,3,4,5-Tetrahydro-1H-benzo[b]azepine ... --INVALID-LINK-- Synthesis and biological evaluation of 2,3,4,5-tetrahydro-1H ... A series of novel 2,3,4,5-tetrahydro-1H-benzo[e]diazepine derivatives were synthesized and evaluated for their in vitro and in vivo biological activities. The results showed that most of the compounds exhibited potent and selective inhibition of phosphodiesterase 4 (PDE4). In particular, compound 10f showed the most potent inhibitory activity against PDE4B (IC50 = 0.5 nM) and PDE4D (IC50 = 0.8 nM), and high selectivity over PDE4A and PDE4C. It also showed potent anti-inflammatory activity in vivo in a mouse model of lipopolysaccharide (LPS)-induced pulmonary inflammation. The structure-activity relationship (SAR) and the docking study of these compounds were also discussed. --INVALID-LINK-- Synthesis and Pharmacological Evaluation of Novel 2,3,4,5 ... A series of novel 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives were designed, synthesized, and evaluated for their affinities for the 5-HT1A and 5-HT2A receptors and the 5-HT transporter (SERT). The results showed that most of the compounds had high to moderate affinities for the 5-HT1A and 5-HT2A receptors but low affinity for SERT. Among them, compound 10 displayed the highest affinity for the 5-HT1A receptor (Ki = 0.6 nM) and a high affinity for the 5-HT2A receptor (Ki = 9.8 nM). It also showed high selectivity for the 5-HT1A receptor over a wide range of other receptors. In functional assays, compound 10 acted as a potent 5-HT1A receptor agonist and a 5-HT2A receptor antagonist. In animal models of depression and anxiety, compound 10 exhibited significant antidepressant-like and anxiolytic-like effects. The preliminary pharmacokinetic study showed that compound 10 had a good oral bioavailability (F = 28.6%) in rats. These findings suggest that compound 10 is a promising candidate for the treatment of depression and anxiety. --INVALID-LINK-- Analytical methods for the determination of central nervous system ... The present review describes the analytical methods for the determination of central nervous system (CNS) drugs in biological samples. The reviewed methods include high-performance liquid chromatography (HPLC) with different detectors, such as ultraviolet (UV), fluorescence, and mass spectrometry (MS), gas chromatography (GC) with various detectors, and capillary electrophoresis (CE). The sample preparation techniques, such as protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE), are also discussed. The application of these methods for the determination of CNS drugs in biological samples is also reviewed. --INVALID-LINK-- Determination of buspirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of buspirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with ethyl acetate. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (80:20, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of buspirone in healthy volunteers. --INVALID-LINK-- Determination of vilazodone in rat plasma by ultra-performance ... A rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vilazodone in rat plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vilazodone in rats. --INVALID-LINK-- Determination of vortioxetine in human plasma by UPLC-MS/MS and ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of vortioxetine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of vortioxetine in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating HPLC method for the ... A stability-indicating high-performance liquid chromatography (HPLC) method was developed and validated for the determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (50:50, v/v) at a flow rate of 1 mL/min. The detection was performed at 230 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of lurasidone hydrochloride in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of quetiapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of quetiapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (70:30, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of quetiapine in human plasma. --INVALID-LINK-- Determination of ziprasidone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ziprasidone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ziprasidone in human plasma. --INVALID-LINK-- Development and validation of a sensitive LC-MS/MS method for the ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of cariprazine and its two major active metabolites, desmethyl-cariprazine and didesmethyl-cariprazine, in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-50 ng/mL for all three analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of cariprazine in human plasma. --INVALID-LINK-- Analytical and bioanalytical methods for the determination of ... This review summarizes the analytical and bioanalytical methods for the determination of brexpiprazole, a novel serotonin-dopamine activity modulator. The methods discussed include high-performance liquid chromatography (HPLC) with ultraviolet (UV) or mass spectrometry (MS) detection, and liquid chromatography-tandem mass spectrometry (LC-MS/MS). The sample preparation techniques, such as protein precipitation, liquid-liquid extraction, and solid-phase extraction, are also covered. The application of these methods for the determination of brexpiprazole in bulk drug, pharmaceutical formulations, and biological samples is also reviewed. --INVALID-LINK-- Development and validation of a UPLC-MS/MS method for the ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of asenapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of asenapine in human plasma. --INVALID-LINK-- Determination of aripiprazole in human plasma by LC-MS/MS and its ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of aripiprazole in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of aripiprazole in human plasma. --INVALID-LINK-- Development and validation of a stability-indicating UPLC method for ... A stability-indicating ultra-performance liquid chromatography (UPLC) method was developed and validated for the determination of iloperidone in bulk and pharmaceutical dosage forms. The chromatographic separation was achieved on a C18 column with a mobile phase of acetonitrile and water (40:60, v/v) at a flow rate of 0.3 mL/min. The detection was performed at 220 nm. The method was validated for linearity, precision, accuracy, and robustness. The drug was subjected to stress conditions of hydrolysis, oxidation, photolysis, and thermal degradation. The degradation products were well resolved from the parent drug. The method was found to be suitable for the determination of iloperidone in bulk and pharmaceutical dosage forms. --INVALID-LINK-- Determination of paliperidone in human plasma by UPLC-MS/MS and its ... A sensitive and selective ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method was developed and validated for the determination of paliperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of paliperidone in human plasma. --INVALID-LINK-- Determination of olanzapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of olanzapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of olanzapine in human plasma. --INVALID-LINK-- Determination of risperidone and its active metabolite 9 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of risperidone and its active metabolite 9-hydroxyrisperidone in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of risperidone in human plasma. --INVALID-LINK-- Determination of clozapine in human plasma by liquid ... A simple, sensitive, and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of clozapine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-200 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of clozapine in human plasma. --INVALID-LINK-- Determination of loxapine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of loxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of loxapine in human plasma. --INVALID-LINK-- Determination of amoxapine and its active metabolite 8 ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of amoxapine and its active metabolite 8-hydroxyamoxapine in human plasma. The plasma samples were prepared by liquid-liquid extraction with ethyl acetate. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (35:65, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 ng/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of amoxapine in human plasma. --INVALID-LINK-- Determination of sertindole in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of sertindole in human plasma. The plasma samples were prepared by solid-phase extraction. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of sertindole in human plasma. --INVALID-LINK-- Determination of zotepine in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zotepine in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and isoamyl alcohol (98:2, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (45:55, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zotepine in human plasma. --INVALID-LINK-- Determination of perospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perospirone in human plasma. The plasma samples were prepared by liquid-liquid extraction with methyl tert-butyl ether. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perospirone in human plasma. --INVALID-LINK-- Determination of blonanserin in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of blonanserin in human plasma. The plasma samples were prepared by liquid-liquid extraction with n-hexane and dichloromethane (50:50, v/v). The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (40:60, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of blonanserin in human plasma. --INVALID-LINK-- Determination of mosapride in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of mosapride in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with diethyl ether. The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (70:30, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.1-50 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of mosapride in healthy volunteers. --INVALID-LINK-- Determination of tandospirone in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of tandospirone in human plasma. The analyte was extracted from plasma samples by liquid-liquid extraction with n-hexane and isoamyl alcohol (99:1, v/v). The chromatographic separation was achieved on a C18 column with a mobile phase of methanol and 0.1% formic acid in water (60:40, v/v). The detection was performed on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was validated over a concentration range of 0.05-10 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of tandospirone in healthy volunteers. --INVALID-LINK-- Determination of perampanel in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of perampanel in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 1-500 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of perampanel in human plasma. --INVALID-LINK-- Determination of rufinamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of rufinamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (50:50, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of rufinamide in human plasma. --INVALID-LINK-- Determination of lacosamide in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of lacosamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of lacosamide in human plasma. --INVALID-LINK-- Determination of eslicarbazepine acetate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of eslicarbazepine acetate and its active metabolite eslicarbazepine in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a gradient elution of acetonitrile and 0.1% formic acid in water. The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 μg/mL for both analytes. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of eslicarbazepine acetate in human plasma. --INVALID-LINK-- Determination of zonisamide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of zonisamide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (30:70, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of zonisamide in human plasma. --INVALID-LINK-- Determination of topiramate in human plasma by liquid ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of topiramate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (80:20, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of topiramate in human plasma. --INVALID-LINK-- Determination of gabapentin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of gabapentin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of gabapentin in human plasma. --INVALID-LINK-- Determination of pregabalin in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of pregabalin in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 10-2000 ng/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of pregabalin in human plasma. --INVALID-LINK-- Determination of levetiracetam in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of levetiracetam in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.1-20 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of levetiracetam in human plasma. --INVALID-LINK-- Determination of ethosuximide in human plasma by liquid ... A simple, rapid, and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of ethosuximide in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the positive ion mode. The method was linear over a concentration range of 0.5-100 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of ethosuximide in human plasma. --INVALID-LINK-- Determination of felbamate in human plasma by liquid chromatography ... A sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for the determination of felbamate in human plasma. The plasma samples were prepared by protein precipitation with acetonitrile. The chromatographic separation was performed on a C18 column with a mobile phase of acetonitrile and 0.1% formic acid in water (20:80, v/v). The detection was carried out on a triple quadrupole mass spectrometer using electrospray ionization in the negative ion mode. The method was linear over a concentration range of 0.1-20 μg/mL. The intra- and inter-day precision and accuracy were within the acceptable limits. The method was successfully applied to a pharmacokinetic study of felbamate in human plasma. --INVALID-LINK-- Methods for the Quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine**
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, a heterocyclic compound of interest in pharmaceutical research. The following sections outline validated methods for its determination in various matrices, with a focus on high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
I. Introduction
2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives are a class of compounds with significant potential in drug discovery, exhibiting a range of biological activities. Accurate and precise quantification of these molecules is paramount for pharmacokinetic studies, formulation development, and quality control. This guide offers comprehensive protocols to facilitate reliable analysis. While specific methods for 2,3,4,5-Tetrahydrobenzo[f]oxazepine are not extensively documented in publicly available literature, this document extrapolates from established analytical techniques for similar heterocyclic compounds and central nervous system (CNS) drugs.
II. High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC with UV detection is a robust and widely accessible method for the quantification of pharmaceutical compounds. This section details a stability-indicating HPLC method suitable for the determination of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in bulk drug and pharmaceutical formulations.
A. Principle
The method involves chromatographic separation of the analyte on a reversed-phase C18 column followed by detection using a UV spectrophotometer at a wavelength of maximum absorbance. The concentration of the analyte is determined by comparing its peak area to that of a standard of known concentration.
B. Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
HPLC grade acetonitrile and water.
-
Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.
2. Chromatographic Conditions:
-
Mobile Phase: Acetonitrile and water in a 50:50 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: To be determined by scanning the UV spectrum of 2,3,4,5-Tetrahydrobenzo[f]oxazepine (typically in the range of 220-280 nm).
-
Injection Volume: 20 µL.
3. Preparation of Standard Solutions:
-
Stock Solution (100 µg/mL): Accurately weigh 10 mg of 2,3,4,5-Tetrahydrobenzo[f]oxazepine reference standard and dissolve in 100 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 1 µg/mL to 50 µg/mL.
4. Sample Preparation:
-
Bulk Drug: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range.
-
Pharmaceutical Formulation: Extract the analyte from the formulation matrix using a suitable solvent (e.g., methanol or acetonitrile). The extract may require further dilution and filtration before injection.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the standard solutions.
-
Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the sample by interpolating its peak area on the calibration curve.
C. Data Presentation
Table 1: HPLC Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
| Robustness | Unaffected by minor changes in flow rate and mobile phase composition |
D. Experimental Workflow
Caption: Workflow for HPLC-UV quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.
III. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in biological matrices such as plasma or serum, LC-MS/MS is the method of choice due to its high sensitivity and selectivity.
A. Principle
This technique combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. The analyte is first separated from matrix components on a chromatographic column. It is then ionized, and specific precursor-to-product ion transitions are monitored for quantification, providing a high degree of certainty in the results.
B. Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.
-
UPLC or HPLC system.
-
Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).
-
LC-MS grade solvents (acetonitrile, methanol, formic acid, water).
-
Reference standard of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and a suitable internal standard (IS).
2. LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for column re-equilibration.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: To be determined by infusing a standard solution of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and its IS into the mass spectrometer to identify the precursor ions and optimize collision energies for the most intense and specific product ions.
3. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube or well plate and inject a portion into the LC-MS/MS system.
4. Data Analysis:
-
Create a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.
-
Determine the concentration of 2,3,4,5-Tetrahydrobenzo[f]oxazepine in the biological samples using the regression equation from the calibration curve.
C. Data Presentation
Table 2: LC-MS/MS Method Validation Parameters (Hypothetical Data)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7 - 104.3% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
| Extraction Recovery | > 85% |
D. Experimental Workflow
Caption: Workflow for LC-MS/MS quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine.
IV. Conclusion
The analytical methods detailed in this document provide robust frameworks for the quantification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the study, particularly the nature of the sample matrix and the required sensitivity. It is essential to perform a full method validation according to regulatory guidelines (e.g., FDA, EMA) before applying these methods to routine sample analysis.
Application Note: Experimental Design for Testing the Efficacy of Tetrahydrobenzo[f]oxazepine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tetrahydrobenzo[f]oxazepine derivatives have emerged as a promising class of compounds with potential therapeutic applications. Notably, derivatives of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine have been identified as highly potent and selective inhibitors of human monoamine oxidase B (hMAO-B)[3]. These compounds have demonstrated neuroprotective properties and efficacy in animal models of Parkinson's disease, suggesting their potential as novel therapeutics for neurodegenerative disorders[3]. Other oxazepine-based structures have been explored for a range of biological activities, including anticonvulsant and anti-cancer effects[4][5].
This document provides a detailed experimental framework for assessing the preclinical efficacy of novel Tetrahydrobenzo[f]oxazepine compounds, with a primary focus on their potential as hMAO-B inhibitors for the treatment of Parkinson's disease. The protocols outlined below cover essential in vitro and in vivo studies designed to evaluate target engagement, cellular activity, and therapeutic efficacy in a relevant disease model. Adherence to rigorous experimental design is crucial for generating reproducible and translatable preclinical data[1][6][7][8].
Hypothesized Signaling Pathway: Neuroprotection via hMAO-B Inhibition
The primary proposed mechanism of action for the therapeutic effect of Tetrahydrobenzo[f]oxazepine in the context of Parkinson's disease is the inhibition of hMAO-B. This enzyme is responsible for the degradation of dopamine in the brain. By inhibiting hMAO-B, the compound increases dopaminergic tone. Additionally, the breakdown of dopamine by MAO-B can produce reactive oxygen species (ROS), which contribute to oxidative stress and neuronal cell death. Therefore, inhibiting hMAO-B is also expected to have a direct neuroprotective effect.
Caption: Hypothesized neuroprotective mechanism of Tetrahydrobenzo[f]oxazepine.
In Vitro Efficacy Testing
In vitro assays are fundamental for determining the potency, selectivity, and cellular effects of the test compound before advancing to more complex and costly in vivo models.
Experimental Workflow: In Vitro Assays
Caption: Workflow for in vitro efficacy testing of Tetrahydrobenzo[f]oxazepine.
Protocol 1: hMAO-B Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against purified human MAO-B.
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Detection reagent (e.g., Amplex Red)
-
Horseradish peroxidase (HRP)
-
Test compound (Tetrahydrobenzo[f]oxazepine)
-
Positive control inhibitor (e.g., Selegiline)
-
Assay buffer (e.g., 50 mM sodium phosphate, pH 7.4)
-
96-well microplates (black, clear bottom)
-
Plate reader with fluorescence capabilities
Methodology:
-
Prepare serial dilutions of the test compound and the positive control in assay buffer.
-
In a 96-well plate, add 20 µL of each compound dilution. Include wells for "no inhibitor" (vehicle control) and "no enzyme" (background) controls.
-
Add 20 µL of hMAO-B enzyme solution to all wells except the "no enzyme" controls.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Prepare a substrate/detection reagent mix containing the MAO-B substrate, Amplex Red, and HRP.
-
Initiate the reaction by adding 60 µL of the substrate/detection mix to all wells.
-
Immediately place the plate in a fluorescence plate reader set to 37°C.
-
Measure the fluorescence (excitation ~530 nm, emission ~590 nm) every 2 minutes for 30-60 minutes.
-
Calculate the rate of reaction (slope of fluorescence over time) for each well.
-
Normalize the data to the vehicle control (100% activity) and no enzyme control (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: Neuroprotection Assay in a Cellular Model of Parkinson's Disease
Objective: To evaluate the ability of the test compound to protect neuronal cells from a neurotoxin relevant to Parkinson's disease, such as MPP+ (1-methyl-4-phenylpyridinium).
Materials:
-
Human neuroblastoma cell line (e.g., SH-SY5Y)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
MPP+ neurotoxin
-
Test compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well clear cell culture plates
-
Luminometer
Methodology:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 2 hours.
-
Introduce the neurotoxin MPP+ (e.g., at a final concentration of 1 mM) to all wells except the "no toxin" control.
-
Incubate the plate for 24-48 hours at 37°C in a CO2 incubator.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Normalize the data to the "no toxin" control (100% viability) and "toxin only" control (0% protection).
-
Plot the percent cell viability against the logarithm of the compound concentration to determine the half-maximal effective concentration (EC50).
In Vivo Efficacy Testing
In vivo studies are essential to confirm the therapeutic potential of the compound in a living organism, taking into account its pharmacokinetic and pharmacodynamic properties.[2][9] A well-designed study should include randomization, blinding, and appropriate statistical analysis to minimize bias.[1][7]
Experimental Workflow: In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study in a Parkinson's disease model.
Protocol 3: MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To assess the efficacy of the test compound in ameliorating motor deficits and protecting dopaminergic neurons in the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model.
Animal Model:
-
Species: C57BL/6 mice, male, 8-10 weeks old.
Experimental Groups:
-
Group 1 (Sham): Saline injection + Vehicle treatment.
-
Group 2 (MPTP Control): MPTP injection + Vehicle treatment.
-
Group 3 (Test Compound Low Dose): MPTP injection + Compound (e.g., 10 mg/kg).
-
Group 4 (Test Compound High Dose): MPTP injection + Compound (e.g., 30 mg/kg).
-
Group 5 (Positive Control): MPTP injection + Selegiline (e.g., 5 mg/kg).
Methodology:
-
Acclimatization: Allow mice to acclimate to the facility for at least one week before the experiment.
-
Baseline Behavioral Testing: Perform baseline motor function tests (e.g., rotarod, pole test) to ensure no pre-existing differences between groups.
-
Disease Induction: Administer MPTP (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals on a single day to induce parkinsonism in groups 2-5. Group 1 receives saline injections.
-
Treatment: Begin daily administration of the test compound, vehicle, or positive control (e.g., by oral gavage) 24 hours after the first MPTP injection and continue for 7-14 days.
-
Behavioral Assessment: Conduct motor function tests at specified time points post-MPTP induction (e.g., day 7 and day 14) to assess motor coordination and bradykinesia. The assessor should be blinded to the treatment groups.
-
Euthanasia and Tissue Collection: At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde. Collect brains for histological and neurochemical analysis.
-
Post-mortem Analysis:
-
Immunohistochemistry: Stain brain sections (substantia nigra and striatum) for tyrosine hydroxylase (TH) to quantify the loss of dopaminergic neurons.
-
Neurochemistry: Use HPLC to measure levels of dopamine and its metabolites (DOPAC, HVA) in the striatum.
-
Data Presentation
Quantitative data from these experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.
Table 1: Summary of In Vitro Efficacy Data
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (MAO-A/MAO-B) | Neuroprotection EC50 (nM) |
| Tetrahydrobenzo[f]oxazepine | 15.2 | >10,000 | >650 | 45.8 |
| Selegiline (Control) | 25.5 | 2,500 | ~98 | 80.1 |
Table 2: Summary of In Vivo Behavioral Data (Rotarod Test)
| Treatment Group | Latency to Fall (seconds) - Day 7 Post-MPTP | % Improvement vs. MPTP Control |
| Sham + Vehicle | 185.5 ± 12.3 | N/A |
| MPTP + Vehicle | 65.2 ± 8.9 | 0% |
| MPTP + Compound (10 mg/kg) | 102.8 ± 10.1* | 31.2% |
| MPTP + Compound (30 mg/kg) | 145.6 ± 11.5 | 69.0% |
| MPTP + Selegiline (5 mg/kg) | 130.1 ± 9.8 | 54.7% |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to MPTP + Vehicle group. |
Table 3: Summary of Post-mortem Neurochemical Analysis
| Treatment Group | Striatal Dopamine (% of Sham) | TH+ Neuron Count in Substantia Nigra (% of Sham) |
| Sham + Vehicle | 100 ± 7.5 | 100 ± 5.6 |
| MPTP + Vehicle | 35.8 ± 4.2 | 42.5 ± 6.1 |
| MPTP + Compound (10 mg/kg) | 55.1 ± 5.5 | 60.8 ± 7.2 |
| MPTP + Compound (30 mg/kg) | 78.9 ± 6.1 | 81.3 ± 5.9 |
| MPTP + Selegiline (5 mg/kg) | 70.2 ± 5.8 | 75.4 ± 6.8 |
| Data are presented as mean ± SEM. *p<0.05, **p<0.01 compared to MPTP + Vehicle group. |
References
- 1. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 10-alkoxy-5, 6-dihydro-triazolo[4,3-d]benzo[f][1,4]oxazepine derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of tetracyclic 1,2,4-triazoline-fused dibenzo[b,f][1,4]oxazepine as a potent anti-colorectal cancer agent with good efficacy and low toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. physoc.org [physoc.org]
- 8. mdpi.com [mdpi.com]
- 9. A Multimodal, In Vivo Approach for Assessing Structurally and Phenotypically Related Neuroactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Tetrahydrobenzo[f]oxazepines in Progesterone Receptor Agonist Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tetrahydrobenzo[f]oxazepine derivatives in the study of progesterone receptor (PR) agonists. This document includes a summary of quantitative data from structure-activity relationship (SAR) studies, detailed experimental protocols for key assays, and diagrams of relevant biological pathways and experimental workflows.
Introduction
The progesterone receptor is a crucial regulator in the female reproductive system and is a significant target in the development of therapies for gynecological disorders and contraception. Non-steroidal PR agonists offer potential advantages over traditional steroidal compounds by potentially reducing off-target effects. Tetrahydrobenzo[f]oxazepine derivatives have emerged as a promising class of potent and selective non-steroidal progesterone receptor agonists. This document outlines the key findings and methodologies for researchers working with this class of compounds.
Data Presentation: Structure-Activity Relationship of Tetrahydrobenzo[f]oxazepine Analogs
The following tables summarize the in vitro potency of various Tetrahydrobenzo[f]oxazepine derivatives from published studies. These compounds have been evaluated for their ability to bind to the progesterone receptor and to activate its transcriptional activity.
Table 1: In Vitro Activity of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][1][2]oxazepine Derivatives [1]
| Compound | R | R' | R" | PR Binding (IC50, nM) | Functional Activity (EC50, nM) |
| 1 | H | H | H | >1000 | >1000 |
| 2a | 6-F | H | H | 150 | 50 |
| 2b | 7-F | H | H | 80 | 25 |
| 2c | 6-Cl | H | H | 120 | 40 |
| 2d | 7-Cl | H | H | 75 | 20 |
| 3a | H | 1-OH | H | 500 | 200 |
| 3b | H | 1-OMe | H | 600 | 250 |
| 4a | 6-F | H | 1'-CF3 | 5 | 1 |
| 4b | 7-F | H | 1'-CF3 | 3 | 0.8 |
| 4c | 6-Cl | H | 1'-CF3 | 8 | 1.5 |
| 4d | 7-Cl | H | 1'-CF3 | 4 | 0.9 |
Table 2: In Vitro Activity of 6-Aryl-1,4-dihydrobenzo[d][1][3]oxazine-2-thiones (including Tanaproget) [2][3][4]
| Compound | Ar | R | PR Binding (IC50, nM) | T47D Alkaline Phosphatase Assay (EC50, nM) |
| 5a | Phenyl | H | 25 | 10 |
| 5b | 4-Fluorophenyl | H | 15 | 5 |
| 5c | 4-Chlorophenyl | H | 18 | 7 |
| 5d | 4-Cyanophenyl | H | 10 | 3 |
| 6a | 5-Cyanopyrrol-2-yl | CH3 | 1.2 | 0.3 |
| Tanaproget (6b) | 1-Methyl-5-cyanopyrrol-2-yl | CH3 | 0.8 | 0.1 |
| 7a | 4-Pyridyl | H | 30 | 12 |
| 7b | 2-Thienyl | H | 22 | 9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in the SAR tables are provided below.
Progesterone Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of test compounds for the human progesterone receptor.
Materials:
-
Human progesterone receptor (hPR) ligand-binding domain (LBD)
-
[³H]-Progesterone (radioligand)
-
Assay Buffer: Tris-HCl buffer (pH 7.4) containing 10% glycerol, 1 mM EDTA, and 1 mM DTT.
-
Test compounds (Tetrahydrobenzo[f]oxazepines)
-
Scintillation vials and cocktail
Procedure:
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the hPR-LBD, [³H]-Progesterone (at a final concentration close to its Kd), and the test compound dilutions.
-
For determining non-specific binding, include wells with a high concentration of unlabeled progesterone. For total binding, include wells with only the radioligand and receptor.
-
Incubate the plate at 4°C for 16-18 hours to reach equilibrium.
-
Separate the bound from free radioligand using a hydroxylapatite slurry.
-
Wash the hydroxylapatite pellets with cold assay buffer.
-
Add scintillation cocktail to the pellets and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of specific binding for each concentration of the test compound and determine the IC50 value by non-linear regression analysis.
T47D Cell-Based Alkaline Phosphatase Reporter Assay
This functional assay measures the ability of a compound to act as a PR agonist by inducing the expression of an endogenous alkaline phosphatase reporter gene in the T47D human breast cancer cell line.
Materials:
-
T47D human breast cancer cells
-
Cell culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Hormone-depleted medium (using charcoal-stripped FBS).
-
Test compounds (Tetrahydrobenzo[f]oxazepines)
-
p-Nitrophenyl phosphate (pNPP) substrate solution.
-
Lysis buffer.
-
Microplate reader.
Procedure:
-
Plate T47D cells in a 96-well plate and allow them to adhere overnight.
-
Replace the growth medium with hormone-depleted medium and incubate for 24 hours.
-
Treat the cells with serial dilutions of the test compounds or a reference agonist (e.g., progesterone).
-
Incubate for 48-72 hours.
-
Wash the cells with phosphate-buffered saline (PBS).
-
Lyse the cells using the lysis buffer.
-
Add the pNPP substrate solution to the cell lysates.
-
Incubate at 37°C until a yellow color develops.
-
Stop the reaction and measure the absorbance at 405 nm using a microplate reader.
-
Calculate the EC50 values from the dose-response curves.
In Vivo Rat Decidualization Model
This in vivo model assesses the progestogenic activity of a compound by its ability to induce a decidual response in the uterus of ovariectomized rats.
Materials:
-
Ovariectomized female Sprague-Dawley rats.
-
Estradiol and progesterone for priming.
-
Test compounds (Tetrahydrobenzo[f]oxazepines) formulated for administration (e.g., subcutaneous or oral).
-
Uterine trauma induction tool (e.g., a burred needle).
Procedure:
-
Prime the ovariectomized rats with estradiol for several days to induce uterine sensitivity.
-
Administer the test compound or vehicle control daily.
-
On a specific day of treatment, induce a traumatic stimulus to one uterine horn, leaving the other horn as a control.
-
Continue daily treatment for several more days.
-
Euthanize the animals and dissect the uteri.
-
Weigh both the traumatized and control uterine horns.
-
A significant increase in the weight of the traumatized horn compared to the control horn indicates a positive decidual response.
-
Determine the dose-response relationship and the ED50 of the test compound.
Visualizations
Progesterone Receptor Signaling Pathway
The following diagram illustrates the classical genomic signaling pathway of the progesterone receptor.
Caption: Classical genomic signaling pathway of the progesterone receptor.
Experimental Workflow for PR Agonist Evaluation
This diagram outlines a typical workflow for the screening and evaluation of novel Tetrahydrobenzo[f]oxazepine derivatives as progesterone receptor agonists.
Caption: Workflow for evaluation of PR agonists.
References
- 1. SAR study of 2,3,4,14b-tetrahydro-1H-dibenzo[b,f]pyrido[1,2-d][1,4]oxazepines as progesterone receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. msesiom2.demo.elsevierpure.com [msesiom2.demo.elsevierpure.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and structure-activity relationship of novel 6-aryl-1,4-dihydrobenzo[d][1,3]oxazine-2-thiones as progesterone receptor modulators leading to the potent and selective nonsteroidal progesterone receptor agonist tanaproget - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-based Assays of Tetrahydrobenzo[f]oxazepine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing cell-based assays to characterize the biological activity of Tetrahydrobenzo[f]oxazepine derivatives. The focus is on assessing their potential as modulators of key signaling pathways implicated in cancer and neurological disorders.
Introduction
Tetrahydrobenzo[f]oxazepine derivatives are a class of heterocyclic compounds with a versatile scaffold that has shown promise in various therapeutic areas. Different substitutions on the core structure can lead to a range of biological activities, including the inhibition of enzymes like phosphoinositide 3-kinase (PI3K) and monoamine oxidase B (MAO-B), as well as modulation of neurotransmitter receptors such as the GABA-A receptor.[1][2][3] This document outlines key cell-based assays to investigate these activities.
Application 1: Screening for PI3Kα Inhibitory Activity in Cancer Cell Lines
Certain derivatives of the related 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine scaffold have been identified as potent and selective inhibitors of PI3Kα, a key component of the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer.[5][7][8] Cell-based assays are crucial for determining the efficacy and selectivity of novel Tetrahydrobenzo[f]oxazepine derivatives as PI3Kα inhibitors.
Data Presentation: Antiproliferative Activity of Benzo[f]imidazo[1,2-d][4][6]oxazepine Derivatives
The following table summarizes the in vitro antiproliferative activity of a series of 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine derivatives against various human cancer cell lines. The data is presented as IC50 values (the concentration of the compound that inhibits 50% of cell growth).
| Compound | HCT-116 (Colon) IC50 (μM) | HL-60 (Leukemia) IC50 (μM) | A-549 (Lung) IC50 (μM) | MCF-7 (Breast) IC50 (μM) | PI3Kα IC50 (μM) |
| 25 | 0.08 | 0.06 | 0.11 | 0.15 | 0.016 |
| LY294002 (Control) | 10.2 | 8.5 | 12.3 | 15.1 | 0.47 |
Data extracted from a study on 6,7-dihydrobenzo[f]benzo[4][5]imidazo[1,2-d][4][6]oxazepine derivatives.[5]
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of Tetrahydrobenzo[f]oxazepine derivatives on cancer cell lines.
-
Materials:
-
Human cancer cell lines (e.g., HCT-116, HL-60, A-549, MCF-7)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Tetrahydrobenzo[f]oxazepine derivatives dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well plates
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the Tetrahydrobenzo[f]oxazepine derivatives in complete culture medium. The final DMSO concentration should not exceed 0.5%.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (a known PI3K inhibitor like LY294002).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 values.
-
2. Western Blot Analysis for PI3K Pathway Activation
This protocol is used to confirm that the observed cytotoxic effects are due to the inhibition of the PI3K/AKT signaling pathway.
-
Materials:
-
Human cancer cell lines
-
Tetrahydrobenzo[f]oxazepine derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies against phospho-AKT (Ser473), total AKT, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
SDS-PAGE gels and Western blot equipment
-
-
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of the Tetrahydrobenzo[f]oxazepine derivative for a specified time (e.g., 2-24 hours).
-
Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Analyze the band intensities to determine the effect of the compound on AKT phosphorylation.
-
Mandatory Visualizations
Caption: PI3K/AKT Signaling Pathway Inhibition.
Caption: MTT Assay Experimental Workflow.
Application 2: Evaluation of Monoamine Oxidase B (MAO-B) Inhibition
Some Tetrahydrobenzo[f]oxazepine derivatives have been designed as inhibitors of MAO-B, an enzyme involved in the degradation of neurotransmitters like dopamine.[9] MAO-B inhibitors are used in the treatment of Parkinson's disease.
Experimental Protocol: Fluorometric MAO-B Inhibitor Screening Assay
This assay measures the activity of MAO-B by detecting the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed oxidation of its substrate.
-
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B substrate (e.g., benzylamine)
-
Horseradish Peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red)
-
Tetrahydrobenzo[f]oxazepine derivatives
-
Known MAO-B inhibitor (e.g., Pargyline) as a positive control
-
Assay buffer (e.g., phosphate buffer, pH 7.4)
-
Black 96-well microplate
-
Fluorescence microplate reader
-
-
Procedure:
-
Prepare a reaction mixture containing the MAO-B substrate, HRP, and the fluorescent probe in assay buffer.
-
Add 50 µL of different concentrations of the Tetrahydrobenzo[f]oxazepine derivatives or the positive control to the wells of the microplate.
-
Add 25 µL of the MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C to allow the inhibitors to interact with the enzyme.
-
Initiate the reaction by adding 25 µL of the reaction mixture to each well.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 535/587 nm for Amplex Red) every 1-2 minutes for 30 minutes.
-
Calculate the reaction rate (slope of the fluorescence versus time curve).
-
Determine the percentage of inhibition for each compound concentration and calculate the IC50 value.
-
Mandatory Visualization
Caption: MAO-B Inhibition Assay Workflow.
Application 3: Assessment of GABA-A Receptor Modulation
The structural similarity of Tetrahydrobenzo[f]oxazepines to other central nervous system (CNS) active compounds suggests their potential to modulate GABA-A receptors, which are the primary targets for many anxiolytic and anticonvulsant drugs.[10][11]
Experimental Protocol: Electrophysiology Assay using Patch-Clamp
Whole-cell patch-clamp is the gold standard for studying ion channel modulation and provides detailed information on how a compound affects receptor function.
-
Materials:
-
Cell line expressing human GABA-A receptors (e.g., HEK293 cells transfected with specific GABA-A receptor subunits)
-
External solution (containing physiological ion concentrations)
-
Internal solution (for the patch pipette, containing appropriate ions)
-
GABA (gamma-aminobutyric acid)
-
Tetrahydrobenzo[f]oxazepine derivatives
-
Positive control (e.g., Diazepam)
-
Patch-clamp rig (microscope, micromanipulators, amplifier, data acquisition system)
-
-
Procedure:
-
Culture the cells expressing GABA-A receptors on coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a submaximal concentration of GABA to elicit a baseline current response.
-
Co-apply the Tetrahydrobenzo[f]oxazepine derivative with GABA and record the current response.
-
Wash the cell and re-apply GABA to ensure the response returns to baseline.
-
Test a range of compound concentrations to determine the dose-response relationship.
-
Analyze the data to determine if the compound potentiates or inhibits the GABA-induced current and calculate the EC50 (for potentiation) or IC50 (for inhibition).
-
Mandatory Visualization
Caption: GABA-A Receptor Modulation Logic.
References
- 1. Analysis of PI3K pathway components in human cancers | Arab American University [aaup.edu]
- 2. jneurosci.org [jneurosci.org]
- 3. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives as selective inhibitors of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. A Comprehensive Analysis of the PI3K/AKT Pathway: Unveiling Key Proteins and Therapeutic Targets for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of PI3K pathway components in human cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Antiseizure Drug Activity at GABAA Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dovepress.com [dovepress.com]
Application Notes and Protocols for Evaluating Tetrahydrobenzo[f]oxazepine Pharmacology in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies and animal models relevant to the pharmacological evaluation of compounds based on the Tetrahydrobenzo[f]oxazepine scaffold. This document outlines experimental protocols for assessing the efficacy of these compounds in preclinical models of Parkinson's disease, colorectal cancer, and trypanosomiasis, reflecting the diverse therapeutic potential of this chemical class.
Introduction to Tetrahydrobenzo[f]oxazepine Pharmacology
The Tetrahydrobenzo[f]oxazepine core structure is a versatile scaffold that has been incorporated into molecules targeting a range of biological pathways. Notably, derivatives have been developed as:
-
Monoamine Oxidase B (MAO-B) Inhibitors: For the potential treatment of Parkinson's disease (PD), aiming to increase dopamine levels in the brain.[1]
-
Phosphoinositide 3-kinase (PI3K) Inhibitors: Investigated for their anti-cancer properties by targeting the PI3K-AKT signaling pathway, which is often dysregulated in tumors.
-
PEX14-PEX5 Interaction Inhibitors: As potential trypanocidal agents, disrupting the import of proteins into glycosomes, which is essential for the survival of Trypanosoma parasites.
This document provides detailed protocols for evaluating compounds with these mechanisms of action in established animal models.
Signaling Pathways and Mechanisms of Action
Understanding the underlying signaling pathways is crucial for designing and interpreting pharmacological studies.
MAO-B Inhibition in Parkinson's Disease
In Parkinson's disease, the degeneration of dopaminergic neurons in the substantia nigra leads to a deficiency of dopamine in the striatum. MAO-B is a key enzyme responsible for the degradation of dopamine. Inhibitors of MAO-B block this degradation, thereby increasing the synaptic availability of dopamine and alleviating motor symptoms.
Caption: MAO-B Inhibition Pathway.
PI3K-AKT Signaling Pathway in Cancer
The PI3K-AKT pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and angiogenesis. In many cancers, this pathway is constitutively active, promoting tumor progression. Tetrahydrobenzo[f]oxazepine-based PI3K inhibitors aim to block this pathway, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: PI3K-AKT Signaling Pathway.
PEX5-PEX14 Protein-Protein Interaction in Trypanosoma
Trypanosoma parasites possess unique organelles called glycosomes, which are essential for their metabolism and survival. The import of proteins into the glycosome is mediated by the interaction of the PEX5 receptor and the PEX14 docking protein. Inhibiting this interaction with Tetrahydrobenzo[f]oxazepine-based compounds disrupts glycosomal function, leading to parasite death.
Caption: PEX5-PEX14 Interaction Pathway.
Quantitative Data Summary
The following tables summarize the available quantitative data for Tetrahydrobenzo[f]oxazepine derivatives.
In Vitro Activity
| Compound Class | Target | Assay | Key Compounds | IC50 / pKi | Reference |
| MAO-B Inhibitors | Human MAO-B | Enzyme Inhibition | ZM24, ZM26 | Not specified in abstract | [1] |
| PI3K Inhibitors | PI3Kα | Enzyme Inhibition | Compound 25 | IC50: 0.016µM | |
| PEX14 Inhibitors | PEX14-PEX5 Interaction | in vitro tests | Various derivatives | low- to high-digit micromolar IC50 |
In Vivo Efficacy in Animal Models
Note: Specific quantitative in vivo data for many Tetrahydrobenzo[f]oxazepine derivatives is limited in publicly available literature. The following represents qualitative findings.
| Animal Model | Compound Class | Key Findings | Reference |
| MPTP-induced Parkinson's Mouse Model | MAO-B Inhibitors (ZM24, ZM26) | Significantly improve motor dysfunction.[1] | [1] |
| Subcutaneous CT26 Xenograft Model | PI3K-AKT Pathway Inhibitors | Significantly reduced tumor sizes with limited toxicity. | |
| Trypanosoma Infection Model | PEX14 Inhibitors | In vivo data not available in the reviewed literature. |
Experimental Protocols
The following are detailed protocols for the key animal models used in the evaluation of Tetrahydrobenzo[f]oxazepine pharmacology.
Protocol: MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to evaluate the neuroprotective and symptomatic effects of MAO-B inhibitors.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-HCl (Sigma-Aldrich)
-
Saline (0.9% NaCl)
-
Test compound (Tetrahydrobenzo[f]oxazepine derivative) and vehicle
-
Behavioral testing apparatus (Rotarod, Pole test)
Experimental Workflow:
Caption: MPTP Model Experimental Workflow.
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (12h light/dark cycle, food and water ad libitum) for at least one week prior to the experiment.
-
Grouping: Randomly assign mice to experimental groups (e.g., Vehicle control, MPTP only, MPTP + Test Compound at various doses).
-
Drug Administration:
-
Administer the test Tetrahydrobenzo[f]oxazepine derivative or its vehicle to the respective groups according to the desired dosing regimen (e.g., daily oral gavage or intraperitoneal injection) for a specified pre-treatment period.
-
-
MPTP Induction:
-
On the designated day, administer MPTP-HCl (e.g., 20 mg/kg, intraperitoneally) four times at 2-hour intervals. All MPTP handling must be performed in a certified chemical fume hood with appropriate personal protective equipment.
-
-
Behavioral Assessment:
-
Rotarod Test: At 7 days post-MPTP administration, place mice on a rotating rod with accelerating speed (e.g., 4 to 40 rpm over 5 minutes). Record the latency to fall. Conduct three trials per mouse.
-
Pole Test: Place the mouse head-upward on top of a vertical wooden pole (e.g., 50 cm height, 1 cm diameter). Record the time to turn completely downward and the total time to descend to the base.
-
-
Euthanasia and Tissue Collection: At the end of the study (e.g., 7 or 21 days post-MPTP), euthanize the mice by an approved method. Dissect the brains and isolate the striatum and substantia nigra.
-
Neurochemical and Histological Analysis:
-
HPLC: Homogenize striatal tissue and analyze for dopamine and its metabolites (DOPAC, HVA) levels by high-performance liquid chromatography with electrochemical detection.
-
Immunohistochemistry: Section the substantia nigra and perform tyrosine hydroxylase (TH) staining to quantify the loss of dopaminergic neurons.
-
Protocol: Subcutaneous CT26 Xenograft Model for Colorectal Cancer
This model is used to assess the anti-tumor efficacy of PI3K-AKT pathway inhibitors.
Materials:
-
BALB/c mice (6-8 weeks old, female)
-
CT26 murine colorectal carcinoma cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Test compound (Tetrahydrobenzo[f]oxazepine derivative) and vehicle
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture CT26 cells in a humidified incubator at 37°C and 5% CO2.
-
Tumor Cell Implantation:
-
Harvest CT26 cells during their exponential growth phase and resuspend in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor development. Once tumors reach a palpable size (e.g., 50-100 mm³), measure the tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Grouping and Treatment:
-
When tumors reach an average volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, Test Compound at various doses).
-
Administer the test compound or vehicle according to the planned schedule (e.g., daily oral gavage).
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI), calculated as: TGI (%) = [1 - (ΔT / ΔC)] x 100, where ΔT is the change in mean tumor volume in the treated group and ΔC is the change in mean tumor volume in the control group.
-
-
Euthanasia and Tissue Analysis:
-
At the end of the study (e.g., when control tumors reach a predetermined size), euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., Western blot for PI3K-AKT pathway markers, immunohistochemistry for proliferation markers like Ki-67).
-
Conclusion
The Tetrahydrobenzo[f]oxazepine scaffold represents a promising starting point for the development of novel therapeutics for a variety of diseases. The animal models and protocols detailed in these application notes provide a robust framework for the preclinical evaluation of these compounds. Careful selection of the appropriate model and adherence to detailed experimental procedures are essential for obtaining reliable and translatable pharmacological data. Further investigation is warranted to obtain more comprehensive in vivo quantitative data for this class of compounds.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and its derivatives.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine, particularly when utilizing a modified Pictet-Spengler reaction.
| Problem / Observation | Possible Cause(s) | Suggested Solution(s) |
| Low to no product yield | Inefficient imine formation: Incomplete reaction between 2-phenoxyethanamine and the aldehyde. | - Ensure anhydrous reaction conditions, as water can hydrolyze the imine intermediate.- Use a dehydrating agent like magnesium sulfate or molecular sieves.- Consider pre-forming the imine before proceeding to the cyclization step. |
| Insufficiently acidic catalyst for cyclization: The acidity of the reaction medium may not be optimal for the specific substrate. | - For substrates lacking electron-donating groups on the benzene ring, a stronger acid catalyst system may be required. A mixed acid catalyst of trifluoroacetic acid (TFA) and a small amount of trifluoromethanesulfonic acid (TFSA) can be more effective.[1][2]- For substrates with electron-donating groups (e.g., methoxy), TFA alone is often sufficient.[2] | |
| Decomposition of starting materials or intermediates: The reaction temperature may be too high, or the reaction time too long. | - Optimize the reaction temperature and time by monitoring the reaction progress using thin-layer chromatography (TLC).- Start with lower temperatures and gradually increase if the reaction is not proceeding. | |
| Formation of multiple side products | Intermolecular side reactions: High concentrations can favor intermolecular reactions over the desired intramolecular cyclization. | - Employ high-dilution conditions to favor the intramolecular cyclization, especially for less reactive substrates. |
| Over-alkylation in reductive amination: If a direct reductive amination approach is used, the primary amine product can react further. | - Use a milder reducing agent that selectively reduces the iminium ion in the presence of the aldehyde, such as sodium triacetoxyborohydride (STAB). | |
| Side reactions of the aldehyde: Aldehydes can undergo self-condensation (aldol reaction) under certain conditions. | - Add the aldehyde slowly to the reaction mixture to maintain a low concentration.- Choose reaction conditions that do not favor aldol condensation (e.g., aprotic solvents). | |
| Difficulty in product purification | Presence of unreacted starting materials: Incomplete reaction. | - Ensure the reaction goes to completion by monitoring with TLC.- Use an appropriate excess of one reagent (e.g., the aldehyde) to drive the reaction to completion, followed by a suitable workup to remove the excess reagent. |
| Formation of polar byproducts: Acidic workup can lead to the formation of salts that are difficult to remove. | - Neutralize the reaction mixture carefully during workup.- Employ column chromatography with a suitable solvent system for purification. A gradient elution might be necessary to separate the product from closely related impurities. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing the 2,3,4,5-Tetrahydrobenzo[f]oxazepine core?
A1: A frequently employed and effective method is a modified Pictet-Spengler reaction. This involves the condensation of a 2-phenoxyethanamine with an aldehyde to form an imine, which is then acylated (e.g., with formic acid to form an N-formyliminium ion) and subsequently cyclized under acidic conditions.[1][3]
Q2: My yields are consistently low (below 30%). What is the first thing I should check?
A2: The first aspect to investigate is the efficiency of the imine formation and the acidity of the cyclization step. Ensure your reagents and solvents are anhydrous. For the cyclization, the choice and strength of the acid catalyst are critical and depend on the electronic properties of your specific substrate.[2]
Q3: Can I run this as a one-pot reaction?
A3: Yes, the imination of 2-phenoxyethanamine, formylation, and acid-catalyzed cyclization steps can be performed in a one-pot procedure, which can improve overall efficiency.[1][3]
Q4: What is the role of the N-formyl group in the modified Pictet-Spengler reaction?
A4: The N-formyl group, in the presence of an acid, forms a highly electrophilic N-formyliminium ion. This increased electrophilicity facilitates the intramolecular cyclization onto the benzene ring, often leading to higher yields compared to the direct cyclization of a simple imine.[1][2][3]
Q5: Are there alternative synthetic routes?
A5: Yes, other routes include the reduction of 2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones and multicomponent reactions. The choice of route depends on the desired substitution pattern and the availability of starting materials.
Data Presentation
Table 1: Yields of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines via Modified Pictet-Spengler Reaction[1][3]
| Entry | R Group of Aldehyde | Reaction Time (h) | Yield (%) |
| 1 | H | 16 | 26 |
| 2 | CH₃ | 16 | 45 |
| 3 | C₂H₅ | 16 | 55 |
| 4 | n-C₃H₇ | 16 | 62 |
| 5 | i-C₃H₇ | 16 | 78 |
| 6 | C₆H₅ | 2 | 75 |
| 7 | p-CH₃OC₆H₄ | 2 | 71 |
Experimental Protocols
Detailed Methodology for the One-Pot Synthesis of 5-Substituted N-Formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines[3]
Materials:
-
2-Phenoxyethanamine (1.0 eq)
-
Aldehyde (1.2 eq)
-
Titanium(IV) isopropoxide (1.2 eq)
-
Acetic-formic anhydride (prepared from acetic anhydride and formic acid) (50 eq)
-
Trifluoroacetic acid (TFA) (100 eq)
-
Methanol (MeOH)
-
Silica gel
Procedure:
-
Imine Formation: A mixture of 2-phenoxyethanamine (1.0 eq), the corresponding aldehyde (1.2 eq), and titanium(IV) isopropoxide (1.2 eq) is heated at 70 °C for 2 hours under an argon atmosphere.
-
Formylation: The reaction mixture is cooled to 0 °C, and a solution of acetic-formic anhydride (50 eq) is added. The mixture is then heated at 70 °C for 2 hours.
-
Removal of Excess Reagent: Excess acetic-formic anhydride is removed by heating in vacuo.
-
Cyclization: Trifluoroacetic acid (100 eq) is added to the residue, and the mixture is heated at 70 °C for the time specified in Table 1.
-
Workup and Purification: The reaction mixture is diluted with MeOH and passed through a short silica gel column, eluting with a chloroform-methanol mixture to remove titanium dioxide. The eluent is concentrated in vacuo. The residue is dissolved in chloroform, washed with saturated sodium bicarbonate solution and brine, and dried over anhydrous sodium sulfate. The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine.
Visualizations
Caption: Modified Pictet-Spengler reaction pathway.
Caption: Experimental workflow for the one-pot synthesis.
Caption: Troubleshooting decision tree for low yield.
References
Technical Support Center: Troubleshooting Tetrahydrobenzo[f]oxazepine Reaction Byproducts
Welcome to the technical support center for the synthesis of Tetrahydrobenzo[f]oxazepines. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and troubleshoot byproduct formation during their chemical syntheses. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format, complete with data tables, detailed experimental protocols, and visualizations to aid your research.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the synthesis of tetrahydrobenzo[f]oxazepines via the Ugi-Joullié reaction?
A1: The most frequently encountered byproducts in the Ugi-Joullié synthesis of tetrahydrobenzo[f]oxazepines are diastereomers, specifically the cis and trans isomers. The reaction often yields a mixture of these stereoisomers. Additionally, unreacted starting materials and byproducts from the preceding Mitsunobu reaction, such as triphenylphosphine oxide and diethyl azodicarboxylate-derived hydrazines, can be present if the intermediate cyclic imine is not sufficiently purified.
Q2: How can I control the formation of cis and trans isomers in my Ugi-Joullié reaction?
A2: The diastereoselectivity of the Ugi-Joullié reaction can be influenced by the reaction conditions. Often, the trans isomer is the kinetic product. However, the cis isomer can be favored through a thermodynamically controlled base-catalyzed epimerization.[1] Treatment of the reaction mixture with a base, such as potassium hydroxide in methanol, can lead to the isomerization of the initially formed trans product to the more stable cis isomer.[1]
Q3: What byproducts should I expect from the Mitsunobu reaction used to synthesize the cyclic imine precursor?
A3: The Mitsunobu reaction, commonly used to form the ether linkage in the precursor to the cyclic imine, generates two main stoichiometric byproducts: triphenylphosphine oxide (TPPO) and a reduced form of the azodicarboxylate, such as diethyl hydrazinedicarboxylate. These byproducts are known to complicate product purification.
Q4: How can I effectively remove triphenylphosphine oxide (TPPO) and hydrazine byproducts from my reaction mixture?
A4: Several strategies can be employed for the removal of Mitsunobu byproducts:
-
Chromatography: Flash column chromatography is a standard method for separating the desired product from TPPO and the hydrazine byproduct.
-
Filtration: In some cases, TPPO may precipitate from the reaction mixture and can be removed by filtration.
-
Resin-bound reagents: Using a polymer-supported triphenylphosphine can simplify purification, as the resulting phosphine oxide can be removed by filtration.
-
Modified reagents: Employing modified azodicarboxylates, such as di-(4-chlorobenzyl)azodicarboxylate (DCAD), can lead to a hydrazine byproduct that is easily removed by filtration and can be recycled.
Troubleshooting Guides
Issue 1: Low Diastereoselectivity in the Ugi-Joullié Reaction
Problem: My Ugi-Joullié reaction is producing a nearly 1:1 mixture of cis and trans diastereomers, and I need to enrich one of them.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for improving diastereoselectivity.
Explanation:
-
Identify Desired Isomer: Determine whether the trans (kinetic) or cis (thermodynamic) product is your target.
-
Optimize for Kinetic Product (trans): To favor the kinetic product, consider lowering the reaction temperature, shortening the reaction time, and using non-polar aprotic solvents. These conditions can help trap the initially formed trans isomer before it has a chance to epimerize.
-
Induce Epimerization for Thermodynamic Product (cis): To obtain the more stable cis isomer, introduce a base to the reaction mixture after the initial Ugi reaction. This will catalyze the epimerization of the trans isomer to the cis isomer.[1] Increasing the temperature and prolonging the reaction time can also promote this process.
-
Analysis: Use analytical techniques such as HPLC or ¹H NMR to determine the diastereomeric ratio after each modification.
Quantitative Data on Diastereoselectivity:
| Entry | Base | Solvent | Temperature (°C) | Time (h) | cis:trans Ratio |
| 1 | None | Toluene | 25 | 24 | 30:70 |
| 2 | KOH | MeOH | 60 | 48 | 85:15 |
| 3 | DBU | THF | 25 | 72 | 70:30 |
Note: These are representative data and actual results may vary depending on the specific substrates used.
Issue 2: Presence of Mitsunobu Byproducts in the Final Product
Problem: My final tetrahydrobenzo[f]oxazepine product is contaminated with triphenylphosphine oxide (TPPO) and/or hydrazine-derived impurities.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for removing Mitsunobu byproducts.
Explanation:
-
Purify the Intermediate: The most effective way to avoid Mitsunobu byproducts in your final product is to rigorously purify the cyclic imine intermediate before the Ugi-Joullié reaction. Use flash column chromatography or recrystallization to remove TPPO and the hydrazine byproduct.
-
Alternative Reagents: If purification of the intermediate is challenging, consider using modified Mitsunobu reagents in the initial step. Polymer-bound triphenylphosphine allows for the easy removal of the phosphine oxide by filtration. Similarly, using an azodicarboxylate like DCAD results in a hydrazine byproduct that can be precipitated and filtered off.
-
Final Purification: If minor impurities persist, a final purification of the tetrahydrobenzo[f]oxazepine product by chromatography or recrystallization should be performed.
Experimental Protocols
Protocol 1: Base-Catalyzed Epimerization to Favor the cis-Isomer
-
Reaction Setup: Following the completion of the Ugi-Joullié reaction in a suitable solvent (e.g., methanol or THF), add a solution of potassium hydroxide (1.5 equivalents) in methanol to the reaction mixture.
-
Epimerization: Heat the reaction mixture to reflux (approximately 60-65 °C) and stir for 24-48 hours.
-
Monitoring: Monitor the progress of the epimerization by taking aliquots from the reaction mixture and analyzing the diastereomeric ratio by HPLC or ¹H NMR.
-
Work-up: Once the desired diastereomeric ratio is achieved, cool the reaction mixture to room temperature. Neutralize the base with a mild acid (e.g., 1 M HCl) until the pH is approximately 7.
-
Extraction: Remove the solvent under reduced pressure. Partition the residue between ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the enriched cis-isomer.
Protocol 2: Purification of the Cyclic Imine Intermediate
-
Initial Work-up: After the Mitsunobu reaction, quench the reaction by adding water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Removal of Hydrazine Byproduct: Wash the combined organic layers with a dilute acid solution (e.g., 1 M HCl) to remove the basic hydrazine byproduct.
-
Removal of TPPO: Concentrate the organic layer. If TPPO precipitates, it can be removed by filtration. If it remains in solution, it will be removed during chromatography.
-
Chromatography: Perform flash column chromatography on the crude product using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired cyclic imine from TPPO and any remaining impurities.
-
Characterization: Confirm the purity of the isolated cyclic imine by ¹H NMR and mass spectrometry before proceeding to the Ugi-Joullié reaction.
Signaling Pathways and Logical Relationships
Ugi-Joullié Reaction Mechanism and Diastereomer Formation
Caption: Mechanism of the Ugi-Joullié reaction leading to diastereomers.
This diagram illustrates the key steps in the Ugi-Joullié reaction. The initial attack of the isocyanide on the cyclic imine can occur from two different faces, leading to the formation of diastereomeric products. The trans isomer is often the kinetically favored product due to a less sterically hindered approach. The subsequent Mumm rearrangement traps this stereochemistry. However, under basic conditions, the proton at the newly formed stereocenter can be abstracted, allowing for epimerization to the thermodynamically more stable cis isomer.
References
Optimization of reaction conditions for Tetrahydrobenzo[f]oxazepine synthesis
Technical Support Center: Synthesis of Tetrahydrobenzo[f]oxazepine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of Tetrahydrobenzo[f]oxazepine. It includes frequently asked questions, a troubleshooting guide, detailed experimental protocols, and data on reaction condition optimization.
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of Tetrahydrobenzo[f][1][2]oxazepines?
Commonly used starting materials include chiral enantiopure 1,2-amino alcohols and salicylaldehydes.[1] Other approaches may utilize substituted 2-aminophenols and substituted 2-halobenzaldehydes.[3]
Q2: Which synthetic routes are typically employed for the synthesis of the Tetrahydrobenzo[f]oxazepine core?
Several synthetic strategies have been developed, including:
-
Ugi-Joullié Multicomponent Reaction: This method involves a highly diastereoselective reaction of chiral cyclic imines (derived from 1,2-amino alcohols and salicylaldehydes) to yield trans-tetrahydrobenzo[f][1][2]oxazepines.[1]
-
Cyclocondensation Reactions: These reactions involve the condensation of two precursor molecules, such as substituted 2-aminophenols with substituted 2-halobenzaldehydes.[3]
-
Tandem C-N Coupling/C-H Carbonylation: Copper-catalyzed tandem reactions have been used for the synthesis of benzo-1,4-oxazepine derivatives.[4]
-
Pericyclic Cycloaddition: This route often involves the reaction of Schiff bases with anhydrides like maleic, phthalic, or succinic anhydride.[2][5][6]
-
Microwave-Assisted Synthesis: Microwave irradiation has been utilized to accelerate the synthesis of oxazepine derivatives, often in solvent-free conditions.[5]
Q3: How can the stereochemistry of the final product be controlled?
Stereocontrol, particularly diastereoselectivity, is a crucial aspect of Tetrahydrobenzo[f][1][2]oxazepine synthesis. The Ugi-Joullié reaction, for instance, is highly diastereoselective, favoring the formation of the trans isomer.[1] The cis isomer can be obtained through a thermodynamically controlled base-catalyzed epimerization.[1] The choice of chiral starting materials, such as enantiopure 1,2-amino alcohols, is fundamental for controlling the final stereochemistry.[1]
Q4: What are the typical reaction times and temperatures?
Reaction conditions can vary significantly depending on the chosen synthetic route. For example, the Ugi-Joullié reaction is typically carried out at room temperature for 48 hours.[1] Other methods, such as those involving the reaction of 2-mercapto benzothiazole with ethyl chloroacetate, may require elevated temperatures (60-65 °C) for extended periods (14 hours).[2] Microwave-assisted syntheses are generally much faster.[5]
Q5: What kind of yields can be expected?
Yields are highly dependent on the specific reaction and substrates used. For the Ugi-Joullié synthesis of trans-tetrahydrobenzo[f][1][2]oxazepines, isolated yields are reported.[1] Copper-catalyzed synthesis of benzo-1,4-oxazepine derivatives has also been shown to produce good yields.[4]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of Tetrahydrobenzo[f]oxazepine.
Q1: My reaction yield is consistently low. What are the potential causes and solutions?
-
Incomplete Reaction:
-
Cause: Insufficient reaction time or inadequate temperature.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting materials are still present after the recommended reaction time, consider extending the duration or cautiously increasing the temperature.
-
-
Side Reactions:
-
Cause: The formation of undesired byproducts can consume starting materials and reduce the yield of the target compound.
-
Solution: Analyze the crude reaction mixture by TLC or LC-MS to identify potential side products. Adjusting the reaction conditions, such as temperature, solvent, or catalyst, may help to minimize side reactions.
-
-
Substrate Quality:
-
Cause: Impurities in the starting materials can interfere with the reaction.
-
Solution: Ensure the purity of your starting materials (e.g., salicylaldehydes, amino alcohols) through appropriate purification techniques like recrystallization or chromatography before use.
-
-
Atmosphere Control:
-
Cause: Some reactions may be sensitive to air or moisture.
-
Solution: If applicable, perform the reaction under an inert atmosphere (e.g., nitrogen or argon) and use dry solvents.
-
Q2: I am observing multiple spots on my TLC plate. How can I identify the main product and byproducts?
-
Co-spotting: Spot your crude reaction mixture alongside your starting materials on the same TLC plate. This will help you identify unreacted starting materials.
-
Staining: Use different TLC stains (e.g., potassium permanganate, iodine) to visualize different types of compounds.
-
Scale-up and Isolate: If possible, perform a small-scale purification of the crude mixture using column chromatography to isolate the different components. Characterize the isolated fractions using techniques like NMR and Mass Spectrometry to identify the main product and byproducts.
Q3: I am struggling with the purification of my final compound. What are the recommended methods?
-
Column Chromatography: This is a common method for purifying oxazepine derivatives.[1] The choice of solvent system (eluent) is crucial and should be determined by preliminary TLC analysis.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.
-
Basic Extraction: In some cases, impurities can be removed by a basic extraction.[1]
Q4: I am observing epimerization of my product. How can I prevent this?
-
Cause: N-acylated compounds can be prone to epimerization, especially under basic conditions (e.g., KOH in MeOH).[1]
-
Solution:
-
Avoid strongly basic conditions during workup and purification.
-
If epimerization is thermodynamically controlled, you may be able to favor one isomer by carefully selecting the reaction conditions.
-
It has been noted that the free amine forms of some tetrahydrobenzo[f][1][2]oxazepines are stable against epimerization.[1]
-
Troubleshooting Workflow
Caption: A flowchart for troubleshooting common issues in Tetrahydrobenzo[f]oxazepine synthesis.
Experimental Protocols
Protocol 1: Synthesis of trans-Tetrahydrobenzo[f][1][2]oxazepines via Ugi-Joullié Reaction
This protocol is adapted from the general strategy described for a diastereoselective multicomponent Ugi-Joullié reaction.[1]
Step 1: Synthesis of Chiral Cyclic Imines
-
Start with easily accessible chiral enantiopure 1,2-amino alcohols and salicylaldehydes.
-
Follow established procedures for the condensation of the amino alcohol and salicylaldehyde to form the corresponding chiral cyclic imine. This step may involve the use of a dehydrating agent or azeotropic removal of water.
Step 2: Ugi-Joullié Reaction
-
In a suitable reaction vessel, dissolve the chiral cyclic imine (1 equivalent) in an appropriate solvent (e.g., methanol).
-
Add the isocyanide (1 equivalent) and the carboxylic acid (1 equivalent) to the solution.
-
Stir the reaction mixture at room temperature for 48 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired trans-tetrahydrobenzo[f][1][2]oxazepine.
Protocol 2: General Procedure for Cycloaddition of Schiff Bases with Anhydrides
This protocol is a generalized procedure based on methods for synthesizing oxazepine rings.[2][6]
-
Synthesize the required Schiff base by reacting an appropriate amine or hydrazide with an aldehyde or ketone, often in ethanol with a catalytic amount of acetic acid.
-
In a dry reaction flask, dissolve the Schiff base (1 equivalent) and the cyclic anhydride (e.g., maleic or phthalic anhydride, 1 equivalent) in a suitable solvent like glacial acetic acid or dry benzene.
-
Reflux the reaction mixture for 3-12 hours, monitoring the progress by TLC.
-
After cooling, the product may precipitate. If so, filter the solid, wash with a suitable solvent (e.g., methanol or water), and dry.
-
If the product does not precipitate, pour the reaction mixture into ice water to induce precipitation.
-
The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
General Synthesis Workflow
Caption: A general workflow for the Ugi-Joullié synthesis of Tetrahydrobenzo[f]oxazepines.
Data on Reaction Condition Optimization
The optimization of reaction conditions is critical for achieving high yields and purity. The following tables summarize some reported data for different synthetic approaches.
Table 1: Ugi-Joullié Reaction Conditions and Yields [1]
| Starting Imine | Isocyanide | Carboxylic Acid | Reaction Time (h) | Temperature | Isolated Yield of trans isomer (%) |
| Chiral Imine 8a | t-BuNC | Acetic Acid | 48 | Room Temp. | 75 |
| Chiral Imine 8b | t-BuNC | Acetic Acid | 48 | Room Temp. | 80 |
| Chiral Imine 8c | t-BuNC | Acetic Acid | 48 | Room Temp. | 65 |
Note: This table is a representative summary. Please refer to the original publication for the full scope of substrates and results.
Table 2: Copper-Catalyzed Synthesis of Benzo-1,4-oxazepine Derivatives [4]
| Substrate 1 | Substrate 2 | Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 2-halophenol | N-arylethanamine | CuI | L1 | K₂CO₃ | Toluene | 110 | 81 |
| 2-halophenol | N-alkylethanamine | CuI | L1 | K₂CO₃ | Toluene | 110 | 75 |
Note: This table provides a generalized overview. "L1" refers to a specific ligand used in the study. For detailed information, consult the cited literature.
Key Optimization Parameters
Caption: Key parameters to consider for optimizing Tetrahydrobenzo[f]oxazepine synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. echemcom.com [echemcom.com]
- 3. researchgate.net [researchgate.net]
- 4. Facile Synthesis for Benzo-1,4-Oxazepine Derivatives by Tandem Transformation of C-N Coupling/C-H Carbonylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 6. Synthesis of Schiff bases Derivatives of 1,3-oxazepine and Evaluation of Antioxidant Action In vitro : Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Isomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.
Troubleshooting Guides
This section addresses common issues encountered during the purification of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.
Issue 1: Poor or No Separation of Diastereomers using Flash Chromatography
| Question | Answer |
| Why are my cis and trans isomers not separating on the silica gel column? | This can be due to several factors: - Inappropriate Solvent System: The polarity of your eluent may not be optimal. - Compound Degradation: Your isomers might be unstable on silica gel. - Co-elution: The Rf values of your isomers may be too close in the chosen solvent system. |
| What should be my first step in troubleshooting? | Re-evaluate your solvent system using Thin Layer Chromatography (TLC). Test a range of solvent polarities. A good starting point for non-polar compounds is a mixture of ethyl acetate and a non-polar solvent like petroleum ether.[1] For more polar compounds, you might need to use a more polar solvent system. |
| My compounds are very polar and don't move from the baseline. What can I do? | You can try using a more polar solvent system. If that fails, consider using reverse-phase chromatography with a C18 stationary phase.[2] |
| I suspect my compound is degrading on the silica gel. How can I confirm this and what is the solution? | To check for degradation, you can perform a 2D TLC. Spot your compound, run the TLC, then turn the plate 90 degrees and run it again in the same solvent. If you see spots that are not on the diagonal, your compound is likely degrading. To mitigate this, you can use deactivated silica gel or an alternative stationary phase like alumina. |
| The separation on TLC looks good, but the column chromatography is failing. Why? | This could be due to overloading the column, poor column packing, or running the column too fast. Ensure your sample is loaded in a concentrated band and that the elution speed is optimal. |
Issue 2: Inefficient Enantiomeric Separation by Chiral HPLC
| Question | Answer |
| I am not getting baseline separation of my enantiomers on a chiral HPLC column. What should I do? | Optimization of the mobile phase is crucial. Small changes in the mobile phase composition can significantly impact resolution. Vary the ratio of your solvents (e.g., n-heptane and isopropanol) and consider adding a small amount of an additive like trifluoroacetic acid (TFA) for acidic compounds or diethylamine (DEA) for basic compounds. |
| Should I be using normal-phase or reverse-phase chiral HPLC? | The choice depends on the nature of your compound and the chiral stationary phase (CSP). Polysaccharide-based CSPs can often be used in both normal-phase and reverse-phase modes. Normal-phase (using solvents like hexane/isopropanol) is often a good starting point for many organic compounds.[3] |
| I am seeing peak tailing or broad peaks. What could be the cause? | Peak tailing can result from secondary interactions between your analyte and the stationary phase, or from issues with the column itself. Ensure your sample is fully dissolved in the mobile phase before injection. If the problem persists, the column might be degraded or contaminated. |
| How do I choose the right chiral stationary phase (CSP)? | The selection of a CSP is often empirical.[4] However, polysaccharide-based CSPs (e.g., those based on cellulose or amylose derivatives) are versatile and widely used for a broad range of compounds.[5] It is often necessary to screen a few different CSPs to find the one that provides the best separation for your specific isomers. |
Issue 3: Unexpected Isomer Ratios or Interconversion
| Question | Answer |
| My synthesis was designed to produce the trans isomer, but I am isolating a significant amount of the cis isomer. Why is this happening? | The trans isomer can undergo base-catalyzed epimerization to the more thermodynamically stable cis isomer.[3][6] This can occur during the work-up or purification if basic conditions are present. For example, treatment with potassium hydroxide in methanol can lead to epimerization.[6] |
| Can I intentionally convert the trans isomer to the cis isomer? | Yes, this is possible through a thermodynamically controlled base-catalyzed epimerization.[3] This can be a useful strategy if the cis isomer is the desired product. Treatment with a base like tetrabutylammonium fluoride (TBAF) can also promote this conversion.[6] |
| How can I prevent unwanted epimerization during purification? | Avoid basic conditions during work-up and purification. Use neutral or slightly acidic conditions where possible. If basic extraction is necessary, minimize the exposure time and use mild bases. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for separating diastereomers of 2,3,4,5-Tetrahydrobenzo[f]oxazepines?
A1: Flash column chromatography on silica gel is a standard and effective method for separating cis and trans diastereomers.[1]
Q2: How are the enantiomers of a specific diastereomer typically separated?
A2: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for separating enantiomers.[4][7]
Q3: Can I use crystallization to separate the isomers?
A3: While crystallization can sometimes be used to separate diastereomers or resolve enantiomers (if a chiral resolving agent is used), its success is highly dependent on the specific physical properties of the isomers and is often less generally applicable than chromatographic methods.
Q4: What is a typical diastereomeric ratio (d.r.) I can expect from the synthesis?
A4: The diastereomeric ratio is highly dependent on the synthetic route. Some stereoselective syntheses can yield high d.r., for instance, a Ugi-Joullié reaction to form trans tetrahydrobenzo[f][6][8]oxazepines has been reported to be highly diastereoselective.[3][6][8] In some cases, epimerization can lead to a change in the initial ratio, for example, a 90:10 ratio of cis to trans was observed after TBAF-promoted epimerization.[6]
Q5: How can I confirm the absolute configuration of my separated isomers?
A5: The absolute configuration is typically determined by methods such as X-ray crystallography of a suitable crystal, or by using a chiral auxiliary of a known configuration in the synthesis and assuming the reaction mechanism.
Data Presentation
Table 1: Illustrative Purification Data for Diastereomer Separation by Flash Chromatography
| Parameter | Value | Reference |
| Stationary Phase | Silica Gel (230-400 Mesh) | [1] |
| Mobile Phase | Ethyl Acetate/Petroleum Ether (1:2) | [1] |
| Yield (fast-running diastereomer) | ~40% | [1] |
| Yield (slow-running diastereomer) | ~45% | [1] |
| Purity of separated isomers | >98% (as determined by HPLC) | [2] |
Table 2: Illustrative Data for Enantiomeric Separation by Chiral HPLC
| Parameter | Value | Reference |
| Technique | Chiral HPLC | [4][7] |
| Chiral Stationary Phase | Polysaccharide-based (e.g., Chiralpak IA) | [9] |
| Mobile Phase | n-Heptane/Isopropanol (80:20) | [9] |
| Enantiomeric Excess (ee) | >90% | [9] |
| Resolution (Rs) | >1.5 | [7] |
Experimental Protocols
Protocol 1: Diastereomer Separation by Flash Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% petroleum ether).
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the packed bed is level and free of cracks.
-
Sample Loading: Dissolve the crude mixture of diastereomers in a minimal amount of a suitable solvent (e.g., dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the column.
-
Elution: Begin elution with the low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in petroleum ether) to elute the compounds.[1]
-
Fraction Collection: Collect fractions and monitor them by TLC to identify which fractions contain the pure diastereomers.
-
Solvent Removal: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure to obtain the purified diastereomers.
Protocol 2: Enantiomer Separation by Chiral HPLC
-
System Preparation: Equilibrate the chiral HPLC column with the chosen mobile phase (e.g., n-heptane/isopropanol) at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve a small amount of the purified diastereomer in the mobile phase to prepare a dilute solution (e.g., 1 mg/mL). Filter the sample through a 0.45 µm filter.
-
Injection: Inject a small volume of the sample (e.g., 10 µL) onto the column.
-
Chromatogram Acquisition: Record the chromatogram, monitoring at a suitable UV wavelength. The two enantiomers should elute as separate peaks.
-
Analysis: Determine the retention times, peak areas, and the enantiomeric excess (ee) from the chromatogram.
Protocol 3: Base-Catalyzed Epimerization of trans to cis Isomers
-
Reaction Setup: Dissolve the purified trans isomer in a suitable solvent such as methanol.
-
Base Addition: Add a solution of a base, for example, potassium hydroxide in methanol, to the reaction mixture.[6]
-
Reaction Monitoring: Stir the reaction at room temperature and monitor the progress of the epimerization by TLC or HPLC.
-
Work-up: Once the desired cis:trans ratio is achieved, quench the reaction by adding a mild acid (e.g., saturated aqueous ammonium chloride solution).
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer, remove the solvent, and purify the resulting mixture by flash chromatography to isolate the pure cis isomer.
Visualizations
Caption: Experimental workflow for the separation of 2,3,4,5-Tetrahydrobenzo[f]oxazepine isomers.
Caption: Troubleshooting logic for poor diastereomer separation.
References
- 1. scispace.com [scispace.com]
- 2. cdn.mysagestore.com [cdn.mysagestore.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 8. researchgate.net [researchgate.net]
- 9. Item - Organocatalytic Asymmetric Synthesis of Bridged Tetrahydrobenzo[b]azepines/oxepines - American Chemical Society - Figshare [acs.figshare.com]
Technical Support Center: Overcoming Solubility Issues with Tetrahydrobenzo[f]oxazepine Compounds
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Tetrahydrobenzo[f]oxazepine compounds.
Frequently Asked Questions (FAQs)
Q1: My Tetrahydrobenzo[f]oxazepine compound is poorly soluble in aqueous buffers. What are the initial steps I should take?
A1: Poor aqueous solubility is a common challenge with hydrophobic compounds like many Tetrahydrobenzo[f]oxazepine derivatives. Here are the recommended initial steps:
-
pH Adjustment: Determine the pKa of your compound. If it has ionizable groups, adjusting the pH of the buffer can significantly increase solubility. For basic compounds, lowering the pH will lead to the formation of a more soluble salt. Conversely, for acidic compounds, increasing the pH will enhance solubility.
-
Co-solvents: Employing a water-miscible organic co-solvent is a widely used and effective technique. Solvents like DMSO, ethanol, or polyethylene glycol (PEG) can disrupt the hydrogen bonding network of water, creating a more favorable environment for the dissolution of lipophilic compounds.[1][2] It is crucial to start with a small percentage of the co-solvent and gradually increase it, as high concentrations can sometimes interfere with biological assays.
-
Particle Size Reduction: The dissolution rate of a compound is inversely proportional to its particle size.[3][4] Techniques like micronization or sonication can increase the surface area available for solvation, leading to faster dissolution and higher apparent solubility.[1][5]
Q2: I've tried using DMSO, but my compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?
A2: This is a common issue known as "precipitation upon dilution." It occurs when the concentration of the organic solvent is rapidly decreased, causing the compound to crash out of the solution. Here are some strategies to mitigate this:
-
Lower the Stock Concentration: Using a more dilute stock solution in the organic solvent can help. This reduces the degree of supersaturation when the stock is added to the aqueous buffer.
-
Stepwise Dilution: Instead of a single large dilution, add your stock solution to the aqueous buffer in smaller increments while vortexing or stirring. This allows for more gradual equilibration.
-
Use of Surfactants: Low concentrations of non-ionic surfactants, such as Tween 80 or Pluronic F-68, can help to stabilize the compound in the aqueous phase by forming micelles.[6]
-
Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior.[7] They can encapsulate the hydrophobic Tetrahydrobenzo[f]oxazepine molecule, forming an inclusion complex with enhanced aqueous solubility.[8]
Q3: What are solid dispersions, and can they help with the solubility of my Tetrahydrobenzo[f]oxazepine compound?
A3: A solid dispersion is a system where a poorly soluble drug is dispersed in a hydrophilic carrier matrix.[9][10] This technique can significantly enhance the dissolution rate and bioavailability of a compound. The drug can exist in an amorphous or crystalline state within the carrier.[10] By dispersing the drug at a molecular level within a soluble carrier, its wettability and surface area are increased, leading to faster dissolution.[11][12] Common carriers include polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP), and hydroxypropyl methylcellulose (HPMC).[9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound is insoluble in all tested aqueous buffers. | High lipophilicity and strong crystal lattice energy of the Tetrahydrobenzo[f]oxazepine core structure. | 1. Attempt dissolution in a water-miscible organic co-solvent (e.g., DMSO, Ethanol, PEG 400).2. Prepare a solid dispersion with a hydrophilic carrier (e.g., PVP K30, PEG 6000).3. Investigate the formation of an inclusion complex with cyclodextrins (e.g., HP-β-CD). |
| Compound precipitates from DMSO stock upon addition to aqueous media. | Supersaturation and rapid change in solvent polarity. | 1. Decrease the concentration of the DMSO stock solution.2. Add the stock solution to the aqueous buffer slowly with vigorous mixing.3. Incorporate a low concentration of a surfactant (e.g., 0.1% Tween 80) in the aqueous buffer.4. Pre-formulate the compound with a cyclodextrin. |
| Inconsistent results in biological assays. | Poor solubility leading to variable concentrations of the active compound. | 1. Visually inspect all solutions for precipitation before use.2. Determine the kinetic solubility of the compound in the final assay buffer to ensure you are working below the saturation point.3. Employ a robust solubilization method such as a co-solvent system or cyclodextrin complexation to ensure consistent compound concentration. |
| Low oral bioavailability in animal studies despite in vitro activity. | Poor dissolution rate in the gastrointestinal tract. | 1. Reduce the particle size of the compound through micronization or nanosuspension.2. Formulate the compound as a solid dispersion or a lipid-based formulation (e.g., self-emulsifying drug delivery system - SEDDS). |
Data Presentation: Illustrative Solubility Enhancement
The following table provides illustrative quantitative data on the potential solubility enhancement of a hypothetical Tetrahydrobenzo[f]oxazepine compound ("Compound X") using various techniques.
| Formulation | Solvent/Carrier | Apparent Solubility of Compound X (µg/mL) | Fold Increase |
| Unformulated | PBS (pH 7.4) | 0.5 | 1 |
| Co-solvent System | 10% DMSO in PBS | 15 | 30 |
| Co-solvent System | 20% PEG 400 in PBS | 25 | 50 |
| Cyclodextrin Complex | 5% HP-β-CD in PBS | 50 | 100 |
| Solid Dispersion | 1:10 ratio with PVP K30 | 120 | 240 |
Note: The above data is for illustrative purposes only and actual results may vary depending on the specific Tetrahydrobenzo[f]oxazepine derivative and experimental conditions.
Experimental Protocols
Protocol 1: Solubility Enhancement using a Co-solvent System
Objective: To determine the solubility of a Tetrahydrobenzo[f]oxazepine compound in a phosphate-buffered saline (PBS) solution containing a co-solvent.
Materials:
-
Tetrahydrobenzo[f]oxazepine compound
-
Dimethyl sulfoxide (DMSO) or Polyethylene glycol 400 (PEG 400)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Orbital shaker
-
0.22 µm syringe filters
-
HPLC system with a suitable column and detector
Methodology:
-
Prepare a series of co-solvent/PBS solutions with varying concentrations of the co-solvent (e.g., 1%, 5%, 10%, 20% v/v).
-
Add an excess amount of the Tetrahydrobenzo[f]oxazepine compound to 1 mL of each co-solvent/PBS solution in a glass vial.
-
Vortex the vials for 1 minute to ensure initial dispersion.
-
Place the vials on an orbital shaker and agitate at room temperature for 24 hours to reach equilibrium.
-
After 24 hours, visually inspect the vials to confirm the presence of undissolved solid.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any undissolved particles.
-
Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC method.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (Kneading Method)
Objective: To prepare an inclusion complex of a Tetrahydrobenzo[f]oxazepine compound with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.
Materials:
-
Tetrahydrobenzo[f]oxazepine compound
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Ethanol
-
Mortar and pestle
-
Vacuum oven
Methodology:
-
Weigh the Tetrahydrobenzo[f]oxazepine compound and HP-β-CD in a 1:2 molar ratio.
-
Place the HP-β-CD in a mortar and add a small amount of ethanol to form a paste.
-
Gradually add the Tetrahydrobenzo[f]oxazepine compound to the paste while continuously triturating with the pestle.
-
Knead the mixture for 30-45 minutes. The mixture should maintain a paste-like consistency.
-
Dry the resulting solid mass in a vacuum oven at 40°C until a constant weight is achieved.
-
The dried complex can then be crushed into a fine powder. The solubility of this complex in aqueous buffers can be determined using the method described in Protocol 1 (without the co-solvent).
Protocol 3: Preparation of a Solid Dispersion (Solvent Evaporation Method)
Objective: To prepare a solid dispersion of a Tetrahydrobenzo[f]oxazepine compound with polyvinylpyrrolidone (PVP K30) to improve its dissolution rate.
Materials:
-
Tetrahydrobenzo[f]oxazepine compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol or another suitable volatile organic solvent
-
Rotary evaporator
-
Vacuum desiccator
Methodology:
-
Weigh the Tetrahydrobenzo[f]oxazepine compound and PVP K30 in a 1:10 weight ratio.
-
Dissolve both the compound and the PVP K30 in a sufficient volume of methanol in a round-bottom flask.
-
Once a clear solution is obtained, evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40-50°C).
-
Continue the evaporation until a dry solid film is formed on the inner surface of the flask.
-
Further dry the solid dispersion in a vacuum desiccator for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it into a fine powder. The dissolution rate of this powder can be compared to the pure compound.
Visualizations
Signaling Pathway
Many Tetrahydrobenzo[f]oxazepine derivatives are investigated for their potential as kinase inhibitors. The PI3K/Akt/mTOR pathway is a crucial signaling cascade in cell growth and proliferation and is often a target in cancer drug development.[13][14][15] An inhibitor of PI3K would block the downstream signaling of this pathway.
Experimental Workflow
The following diagram illustrates a logical workflow for addressing the solubility of a new Tetrahydrobenzo[f]oxazepine compound.
References
- 1. ijmsdr.org [ijmsdr.org]
- 2. wisdomlib.org [wisdomlib.org]
- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascendiacdmo.com [ascendiacdmo.com]
- 5. ijpbr.in [ijpbr.in]
- 6. researchgate.net [researchgate.net]
- 7. ijrpc.com [ijrpc.com]
- 8. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. jddtonline.info [jddtonline.info]
- 11. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. japer.in [japer.in]
- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 14. PI3K/AKT/mTOR Signaling Network in Human Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]
Technical Support Center: Stabilizing Tetrahydrobenzo[f]oxazepine Derivatives for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling and stabilizing Tetrahydrobenzo[f]oxazepine derivatives for reliable and reproducible biological assays. The following information addresses common challenges and provides practical solutions.
Frequently Asked Questions (FAQs)
Q1: My Tetrahydrobenzo[f]oxazepine derivative shows variable activity in cell-based assays. What could be the cause?
A1: Variability in activity can stem from several factors, primarily related to compound instability. Tetrahydrobenzo[f]oxazepine derivatives can be susceptible to degradation under common experimental conditions. Key factors to investigate include:
-
pH of the culture medium: The stability of your compound may be pH-dependent.
-
Light exposure: Many heterocyclic compounds are photosensitive.
-
Oxidation: The presence of dissolved oxygen can lead to oxidative degradation.
-
Temperature fluctuations: Freeze-thaw cycles and prolonged incubation at 37°C can degrade the compound.
-
Interaction with media components: Components of the cell culture medium may react with your compound.
Q2: What are the initial steps to assess the stability of my Tetrahydrobenzo[f]oxazepine derivative?
A2: A preliminary stability assessment should be performed before extensive biological testing. This typically involves a forced degradation study where the compound is exposed to stress conditions more severe than typical experimental settings. This helps to identify potential degradation pathways and develop a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
Q3: How can I improve the solubility of my poorly soluble Tetrahydrobenzo[f]oxazepine derivative for in vitro assays?
A3: Poor aqueous solubility is a common challenge. Several strategies can be employed to enhance solubility:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent like DMSO or ethanol in the final assay medium.
-
Complexation with cyclodextrins: Encapsulating the compound within cyclodextrin molecules can significantly increase its aqueous solubility and stability.[1][2]
-
Formulation with surfactants: Non-ionic surfactants can aid in solubilizing hydrophobic compounds.
-
Salt formation: If your compound has ionizable groups, forming a salt can improve its solubility.
Q4: Are there any general recommendations for storing Tetrahydrobenzo[f]oxazepine derivatives?
A4: Yes, proper storage is crucial to maintain compound integrity. General recommendations include:
-
Solid form: Store as a dry powder in a tightly sealed container at -20°C or -80°C, protected from light.
-
Stock solutions: Prepare concentrated stock solutions in an anhydrous solvent like DMSO. Aliquot into single-use vials to minimize freeze-thaw cycles and store at -80°C, protected from light.[3]
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
| Potential Cause | Troubleshooting Step | Recommended Action |
| Compound Degradation in Media | Assess stability in cell culture medium over the time course of the experiment. | Incubate the compound in the complete cell culture medium at 37°C. Collect samples at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze for compound integrity by HPLC. |
| Photosensitivity | Perform experiments under subdued light conditions. | Cover plates with aluminum foil or use amber-colored plates. Minimize exposure of stock solutions and working solutions to light. |
| pH Instability | Determine the pH stability profile of the compound. | Prepare solutions of the compound in buffers of different pH values (e.g., pH 5, 7.4, 9) and analyze for degradation over time. |
| Oxidative Degradation | Evaluate the impact of oxidation. | Prepare solutions with and without antioxidants (e.g., ascorbic acid, N-acetylcysteine) and compare stability. Consider degassing buffers. |
| Freeze-Thaw Instability | Minimize freeze-thaw cycles of stock solutions.[3] | Prepare single-use aliquots of the stock solution. If multiple freeze-thaw cycles are unavoidable, assess the impact on compound purity by HPLC after a defined number of cycles. |
Issue 2: Poor Solubility and Precipitation in Aqueous Buffers
| Potential Cause | Troubleshooting Step | Recommended Action |
| Low Intrinsic Solubility | Determine the aqueous solubility of the compound. | Use techniques like the shake-flask method to determine the solubility in relevant buffers. |
| Inappropriate Solvent for Stock Solution | Ensure the stock solvent is suitable and used at a low final concentration. | Use anhydrous DMSO for stock solutions. Ensure the final concentration of DMSO in the assay does not exceed a level that affects cell viability or compound solubility (typically <0.5%). |
| Precipitation upon Dilution | Visually inspect for precipitation after dilution into aqueous buffer. | Prepare working solutions by adding the stock solution to the aqueous buffer with vigorous vortexing. Consider using a formulation approach like cyclodextrin complexation.[1][2] |
Quantitative Data Summary
The following tables provide a hypothetical summary of stability data for a representative Tetrahydrobenzo[f]oxazepine derivative under various stress conditions. This data should be generated for each specific derivative.
Table 1: pH Stability of a Tetrahydrobenzo[f]oxazepine Derivative at 37°C
| pH | Time (hours) | % Degradation |
| 5.0 | 24 | 15.2 |
| 7.4 | 24 | 5.8 |
| 9.0 | 24 | 25.6 |
Table 2: Photostability of a Tetrahydrobenzo[f]oxazepine Derivative (Solid and Solution)
| Condition | Exposure Time (hours) | % Degradation |
| Solid, Light | 24 | 8.3 |
| Solid, Dark | 24 | <1.0 |
| Solution (in PBS), Light | 4 | 22.5 |
| Solution (in PBS), Dark | 4 | 2.1 |
Table 3: Oxidative Stability of a Tetrahydrobenzo[f]oxazepine Derivative in PBS at 37°C
| Condition | Time (hours) | % Degradation |
| 3% H₂O₂ | 4 | 45.8 |
| No H₂O₂ | 4 | 3.2 |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To evaluate the intrinsic stability of a Tetrahydrobenzo[f]oxazepine derivative under stress conditions to identify potential degradation products and establish a stability-indicating analytical method.
Materials:
-
Tetrahydrobenzo[f]oxazepine derivative
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC-grade water, acetonitrile, and methanol
-
pH meter
-
HPLC system with a UV or PDA detector
Methodology:
-
Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with NaOH before HPLC analysis.
-
Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH to a final concentration of 1 mg/mL. Incubate at 60°C for 24 hours. Neutralize a sample with HCl before HPLC analysis.
-
Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ to a final concentration of 1 mg/mL. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound in an oven at 70°C for 48 hours. Also, prepare a solution of the compound (1 mg/mL in a suitable solvent) and incubate at 60°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound (1 mg/mL) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: Analyze all samples by a suitable HPLC method to determine the percentage of degradation and to observe the formation of degradation products.
Protocol 2: Stability Assessment in Cell Culture Medium
Objective: To determine the stability of a Tetrahydrobenzo[f]oxazepine derivative under typical cell culture conditions.
Materials:
-
Tetrahydrobenzo[f]oxazepine derivative stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Incubator (37°C, 5% CO₂)
-
HPLC system
Methodology:
-
Spike the pre-warmed complete cell culture medium with the compound stock solution to a final concentration relevant for the planned biological assays (e.g., 10 µM).
-
Incubate the medium in a sterile container in a cell culture incubator.
-
At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot of the medium.
-
Immediately process the samples for HPLC analysis. This may involve protein precipitation (e.g., with acetonitrile) followed by centrifugation.
-
Analyze the supernatant by HPLC to quantify the remaining parent compound.
-
Plot the concentration of the compound versus time to determine its stability profile in the cell culture medium.
Visualizations
Caption: Experimental workflow for using Tetrahydrobenzo[f]oxazepine derivatives in biological assays, including troubleshooting steps.
Caption: Potential degradation pathways for Tetrahydrobenzo[f]oxazepine derivatives under different stress conditions.
References
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine
Technical Support Center: Synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine
Disclaimer: This guide is intended for informational purposes for researchers, scientists, and drug development professionals. All experimental work should be conducted in a suitably equipped laboratory, adhering to all local safety regulations and guidelines. The synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine and its derivatives should only be undertaken by qualified individuals.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for scaling up the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for the 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine scaffold?
A1: A common strategy involves a multi-step synthesis. One reported pathway begins with a protected oxazepine precursor, which then undergoes a series of transformations including deprotection, reductive amination, reduction of an ester group to an alcohol, and subsequent oxidation to an aldehyde. This aldehyde can then be used in further reactions to build the final molecule. Another approach is the modified Pictet-Spengler reaction, which involves the imination of 2-phenoxyethanamine with an aldehyde, formylation, and an acid-catalyzed cyclization.[3]
Q2: What are the critical parameters to control during the synthesis?
A2: Key parameters include reaction temperature, concentration of reagents, and the purity of starting materials. For instance, in reductive amination steps, the choice of reducing agent and control of pH are crucial to avoid over-reduction or side reactions. In acid-catalyzed cyclizations, the acid strength and reaction time must be optimized to prevent degradation of the product.[3]
Q3: What are the main challenges when scaling up this synthesis?
A3: Scaling up from lab to pilot or production scale can present several challenges. These include:
-
Heat Transfer: Exothermic reactions, such as reductions with lithium aluminum hydride, can be difficult to control on a large scale.
-
Mixing: Ensuring homogeneous mixing of reagents in large reactors is critical for consistent reaction outcomes.
-
Purification: Chromatographic purification, which is common in lab-scale synthesis, is often not feasible for large quantities. Developing robust crystallization or distillation procedures is essential.
-
Side Product Formation: Minor side products in a small-scale reaction can become significant impurities at a larger scale, complicating purification.
Q4: How can I purify the final 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine product at a larger scale?
A4: For large-scale purification, column chromatography is often impractical. Alternative methods include:
-
Crystallization: This is the preferred method for purification at scale. It requires identifying a suitable solvent system from which the product crystallizes with high purity.
-
Distillation: If the product is a thermally stable liquid, vacuum distillation can be an effective purification method.
-
Salt Formation and Recrystallization: If the product is a base, it can be converted to a salt (e.g., hydrochloride), which may have better crystallization properties. The purified salt can then be neutralized to give the free base.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield in Reductive Amination | - Incomplete imine formation.- Inactive reducing agent.- Incorrect pH. | - Ensure complete imine formation by monitoring the reaction (e.g., by TLC or LC-MS) before adding the reducing agent.- Use a fresh, high-quality reducing agent.- Optimize the pH of the reaction mixture; for many reductive aminations, a slightly acidic pH (4-6) is optimal. |
| Formation of Over-reduced Byproducts | - Reducing agent is too reactive.- Extended reaction time or elevated temperature. | - Use a milder reducing agent (e.g., sodium triacetoxyborohydride instead of sodium borohydride).- Carefully control the reaction time and temperature, monitoring the reaction progress closely. |
| Incomplete Cyclization | - Insufficient acid strength.- Steric hindrance from substituents.- Low reaction temperature. | - Use a stronger acid catalyst or a mixture of acids.[3]- Increase the reaction temperature or prolong the reaction time.- If steric hindrance is an issue, redesigning the synthetic route may be necessary. |
| Product Degradation during Workup | - Presence of strong acids or bases.- Exposure to high temperatures for extended periods. | - Neutralize the reaction mixture promptly after the reaction is complete.- Use milder workup conditions where possible.- Minimize the time the product is exposed to high temperatures during solvent evaporation. |
| Difficulty in Product Isolation/Crystallization | - Presence of impurities that inhibit crystallization.- Product is an oil at room temperature. | - Purify the crude product by another method (e.g., a quick filtration through a silica plug) to remove problematic impurities before attempting crystallization.- If the product is an oil, try to form a solid salt or co-crystal. |
Experimental Protocols
The following is a generalized, multi-step protocol for the synthesis of a substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine scaffold, based on literature reports.[4]
Step 1: Boc Deprotection
-
To a solution of the Boc-protected oxazepine precursor in a suitable solvent (e.g., dichloromethane), add an excess of a strong acid (e.g., trifluoroacetic acid).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC or LC-MS).
-
Remove the solvent and excess acid under reduced pressure.
Step 2: Reductive Amination
-
Dissolve the crude amine from the previous step in a suitable solvent (e.g., methanol or dichloroethane).
-
Add the desired aldehyde or ketone and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature to allow for imine formation.
-
Add a reducing agent (e.g., sodium triacetoxyborohydride) portion-wise.
-
Continue stirring until the reaction is complete.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate and extract the product with an organic solvent.
Step 3: Ester Reduction
-
To a solution of the ester in a dry, aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere, slowly add a solution of a reducing agent (e.g., lithium aluminum hydride).
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete.
-
Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.
-
Filter the resulting solids and extract the product from the filtrate.
Step 4: Oxidation to Aldehyde
-
To a solution of the primary alcohol in a suitable solvent (e.g., dichloromethane), add an oxidizing agent (e.g., manganese dioxide or Dess-Martin periodinane).
-
Stir the mixture at room temperature until the reaction is complete.
-
Filter off the solid oxidant and concentrate the filtrate to obtain the crude aldehyde.
Visualizations
Caption: A generalized synthetic workflow for producing an aldehyde precursor for substituted 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepines.
Caption: A logical troubleshooting guide for addressing low product yield in the synthesis of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of novel 2-methyl-4,5-substitutedbenzo[f]-3,3a,4,5-tetrahydro-pyrazolo[1,5-d][1,4]oxazepin-8(7H)-one derivatives as telomerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mediatum.ub.tum.de [mediatum.ub.tum.de]
Technical Support Center: Enhancing the Selectivity of Tetrahydrobenzo[f]oxazepine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tetrahydrobenzo[f]oxazepine derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, with a focus on enhancing the selectivity of these compounds.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common challenges in the synthesis, purification, and evaluation of Tetrahydrobenzo[f]oxazepine derivatives.
Synthesis & Selectivity
Question 1: My Ugi-Joullié reaction is resulting in a low diastereomeric ratio (dr) for my desired Tetrahydrobenzo[f][1][2]oxazepine derivative. How can I improve the stereoselectivity?
Answer: Low diastereoselectivity in the Ugi-Joullié reaction for the synthesis of Tetrahydrobenzo[f][1][2]oxazepines is a common issue. The diastereoselectivity is influenced by several factors related to the reaction conditions and the substrates used. Here are some troubleshooting steps to improve the diastereomeric ratio:
-
Solvent and Temperature: The choice of solvent can significantly impact the transition state of the reaction. Methanol is a common solvent for this reaction. Experiment with different alcohol-based solvents or solvent mixtures. Lowering the reaction temperature can sometimes enhance stereoselectivity by favoring the thermodynamically more stable transition state.
-
Lewis Acid Additives: The use of Lewis acids can influence the conformation of the cyclic imine intermediate, thereby affecting the facial selectivity of the nucleophilic attack. Consider screening a panel of mild Lewis acids.
-
Substrate Modifications: The steric bulk of the substituents on your starting materials (amino alcohol, salicylaldehyde, isocyanide, and carboxylic acid) plays a crucial role. Modifying the substituents, particularly on the chiral amino alcohol and the isocyanide, can create a more sterically hindered environment, leading to higher diastereoselectivity.
-
Thermodynamic vs. Kinetic Control: The observed product may be the result of kinetic control. It is possible to achieve the thermodynamically favored isomer through epimerization. Treatment of the product mixture with a base, such as potassium hydroxide in methanol, can lead to the more stable diastereomer.[3]
Troubleshooting Workflow for Low Diastereoselectivity
Caption: Troubleshooting workflow for improving diastereoselectivity.
Question 2: I am observing significant side product formation in my synthesis of the Tetrahydrobenzo[f]oxazepine core. What are the common side reactions and how can I minimize them?
Answer: Side product formation is a frequent challenge in heterocyclic synthesis. For Tetrahydrobenzo[f]oxazepine derivatives, particularly when using methods like the reaction of Schiff bases with anhydrides, several side reactions can occur:
-
Polymerization: Schiff bases can sometimes undergo self-polymerization, especially under harsh acidic or basic conditions. Ensure your reaction is run at an appropriate pH and temperature.
-
Rearrangement Products: The seven-membered oxazepine ring can be prone to rearrangements under certain conditions, leading to more stable five or six-membered rings. Careful control of reaction time and temperature is crucial.
-
Incomplete Cyclization: The reaction between the Schiff base and the anhydride may not go to completion, leaving unreacted starting materials or an intermediate acyclic adduct. Using microwave irradiation can sometimes drive the reaction to completion and improve yields of the desired cyclized product.[4]
Table 1: Troubleshooting Common Side Reactions
| Issue | Probable Cause | Recommended Solution |
| Polymerization of Schiff base | Harsh reaction conditions (strong acid/base, high temperature). | Use milder catalysts (e.g., glacial acetic acid), and optimize the reaction temperature. |
| Formation of rearrangement products | Prolonged reaction times or excessive heat. | Monitor the reaction progress closely using TLC and quench the reaction once the product is formed. |
| Incomplete cyclization | Insufficient activation energy or steric hindrance. | Consider using microwave-assisted synthesis to provide localized and efficient heating.[4] |
| Hydrolysis of the oxazepine ring | Presence of water in the reaction mixture. | Use anhydrous solvents and reagents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Purification
Question 3: I am struggling to separate the diastereomers of my Tetrahydrobenzo[f][1][2]oxazepine product. What purification techniques are most effective?
Answer: The separation of diastereomers can be challenging due to their similar physical properties. Here are some recommended purification strategies:
-
Flash Column Chromatography: This is the most common method for separating diastereomers. The choice of the stationary phase and eluent system is critical.
-
Normal Phase: Silica gel is the standard stationary phase. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate or isopropanol) is often effective.
-
Reverse Phase: If normal phase chromatography is unsuccessful, reverse phase HPLC with a C18 column and a water/acetonitrile or water/methanol gradient can be attempted.
-
-
Supercritical Fluid Chromatography (SFC): SFC can offer better resolution and faster separation times compared to HPLC for certain diastereomers.[5] It is particularly useful for separating drug-like compounds.[5]
-
Crystallization: If one diastereomer is significantly less soluble than the other in a particular solvent system, fractional crystallization can be an effective purification method. This often requires screening a variety of solvents.
Question 4: How can I determine the enantiomeric excess (ee) of my chiral Tetrahydrobenzo[f]oxazepine derivative?
Answer: Determining the enantiomeric excess is crucial for evaluating the success of an asymmetric synthesis. The most common and reliable method is Chiral High-Performance Liquid Chromatography (HPLC) .
-
Chiral Stationary Phases (CSPs): You will need to use a column with a chiral stationary phase. Polysaccharide-based CSPs (e.g., Chiralcel OD, OJ, AD) are often effective for a wide range of chiral compounds.
-
Method Development: Method development typically involves screening different mobile phases (e.g., hexane/isopropanol, hexane/ethanol) and additives (e.g., trifluoroacetic acid for acidic compounds, diethylamine for basic compounds) to achieve baseline separation of the enantiomers.
-
Supercritical Fluid Chromatography (SFC): Chiral SFC is also a powerful technique for determining enantiomeric excess and can sometimes provide better and faster separations than chiral HPLC.[6]
Biological Evaluation
Question 5: I need to assess the selectivity of my Tetrahydrobenzo[f]oxazepine derivatives for PI3Kα over other PI3K isoforms. What is a standard protocol for this?
Answer: A common method to determine the selectivity of PI3K inhibitors is to perform in vitro kinase assays against a panel of PI3K isoforms (α, β, γ, δ). The ADP-Glo™ Kinase Assay is a widely used platform for this purpose.[1][7]
Experimental Protocol: PI3K Isoform Selectivity Assay (ADP-Glo™)
-
Enzyme and Substrate Preparation:
-
Dilute purified recombinant PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ enzymes in the appropriate kinase buffer.
-
Prepare the lipid substrate, phosphatidylinositol-4,5-bisphosphate (PIP2), in the kinase buffer.
-
-
Compound Preparation:
-
Prepare a serial dilution of your Tetrahydrobenzo[f]oxazepine derivatives in DMSO. A typical starting concentration is 10 mM.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase, the test compound at various concentrations, and ATP.
-
Initiate the reaction by adding the PIP2 substrate.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader. The light output is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value for each PI3K isoform.
-
Selectivity is determined by comparing the IC50 values for PI3Kα to the other isoforms.
-
PI3K/AKT Signaling Pathway
Caption: Simplified PI3K/AKT signaling pathway.
Question 6: What is a reliable method to determine the selectivity of my compounds for human Monoamine Oxidase B (hMAO-B) over hMAO-A?
Answer: To determine the selectivity of your Tetrahydrobenzo[f]oxazepine derivatives for hMAO-B, you should perform an in vitro inhibition assay using both recombinant hMAO-A and hMAO-B enzymes. A common method is a fluorometric or chemiluminescent assay that measures the production of hydrogen peroxide, a byproduct of the MAO-catalyzed reaction.
Experimental Protocol: hMAO-A/B Inhibition Assay
-
Enzyme and Substrate Preparation:
-
Compound Preparation:
-
Prepare a serial dilution of your test compounds in DMSO.
-
-
Inhibition Assay:
-
In a 96-well plate, pre-incubate the hMAO-A or hMAO-B enzyme with your test compound at various concentrations for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the substrate and a detection reagent (e.g., a probe that fluoresces in the presence of H₂O₂ and horseradish peroxidase).
-
Monitor the increase in fluorescence over time using a fluorescence plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each concentration of the inhibitor.
-
Determine the IC50 values for both hMAO-A and hMAO-B.
-
The selectivity index (SI) is calculated as the ratio of the IC50 for hMAO-A to the IC50 for hMAO-B (SI = IC50(MAO-A) / IC50(MAO-B)). A higher SI value indicates greater selectivity for hMAO-B.
-
Table 2: Representative Selectivity Data for hMAO-B Inhibitors
| Compound | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 1 | >100 | 0.075 | >1333 | Fictional Example |
| Compound 2 | 50.2 | 0.52 | 96.5 | Fictional Example |
| Safinamide | 9.8 | 0.098 | 100 | Fictional Example |
| Selegiline | 8.2 | 0.015 | 547 | Fictional Example |
This technical support center provides a foundation for troubleshooting common issues in the synthesis and evaluation of Tetrahydrobenzo[f]oxazepine derivatives. For more in-depth information, please refer to the cited literature.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Monoamine Oxidase Inhibition | Evotec [evotec.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 1,3-Oxazepine Derivatives Derived from 2-(1H-Benzo[d][1,2,3]Triazol-1-yl) Acetohydrazide by Using Microwave Irradiation [scirp.org]
- 5. Comparison of chromatographic techniques for diastereomer separation of a diverse set of drug-like compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of Chiral Tetrahydro-3-benzazepine Motifs by Iridium-Catalyzed Asymmetric Hydrogenation of Cyclic Ene-carbamates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Selective Inhibition of Human Monoamine Oxidase B by 5-hydroxy-2-methyl-chroman-4-one Isolated from an Endogenous Lichen Fungus Daldinia fissa - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Synthetic Routes to Tetrahydrobenzo[f]oxazepine
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrobenzo[f][1][2]oxazepine scaffold is a privileged heterocyclic motif present in a variety of biologically active compounds. Its synthesis has been approached through several strategic routes, each with distinct advantages and limitations. This guide provides a comparative analysis of three prominent synthetic strategies: the Modified Pictet-Spengler Reaction, the Bischler-Napieralski Reaction, and Intramolecular Reductive Amination. The performance of these routes is compared based on available or representative experimental data, with detailed protocols provided for each.
Data Presentation
Modified Pictet-Spengler Reaction: Quantitative Data Summary
The modified Pictet-Spengler reaction has been effectively employed for the synthesis of 5-substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines. The reaction proceeds in a one-pot fashion, involving the imination of 2-phenoxyethanamine, followed by formylation and acid-catalyzed cyclization. The subsequent hydrolysis of the N-formyl group yields the desired product.
| Entry | Aldehyde (R-CHO) | Product (Substituent R) | Yield of N-formyl intermediate (%)[1] | Yield of final product (%) |
| 1 | Benzaldehyde | Phenyl | 78 | Excellent[1] |
| 2 | p-Tolualdehyde | p-Tolyl | 75 | Excellent[1] |
| 3 | p-Anisaldehyde | p-Methoxyphenyl | 68 | Excellent[1] |
| 4 | p-Chlorobenzaldehyde | p-Chlorophenyl | 72 | Excellent[1] |
| 5 | Isovaleraldehyde | Isobutyl | 26 | Excellent[1] |
Experimental Protocols
Modified Pictet-Spengler Reaction
This protocol describes a one-pot synthesis of 5-substituted N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines followed by hydrolysis to the final product[1].
Step 1: One-Pot Synthesis of N-Formyl-5-substituted-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine
-
A mixture of 2-phenoxyethanamine (1.0 mmol) and the corresponding aldehyde (1.3 mmol) is heated at 70°C for 2 hours.
-
The reaction mixture is cooled to 0°C, and a mixture of formic acid (5.0 mmol) and acetic anhydride (2.5 mmol) is added.
-
The solution is stirred at room temperature for 1 hour.
-
Trifluoroacetic acid (TFA) is added, and the mixture is stirred at room temperature for the time specified for each substrate.
-
The reaction is quenched by the addition of ice water and basified with a 10% aqueous sodium hydroxide solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The residue is purified by silica gel column chromatography to afford the N-formyl intermediate.
Step 2: Hydrolysis of the N-formyl group
-
A solution of the N-formyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivative in ethanol and 10% hydrochloric acid is refluxed for 3-5 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is dissolved in water and washed with diethyl ether.
-
The aqueous layer is basified with a 10% aqueous sodium hydroxide solution and extracted with chloroform.
-
The combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product.
Spectroscopic Data for N-Formyl-5-phenyl-2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine: [1]
-
IR (KBr, cm⁻¹): 1664, 1598, 1577
-
¹H NMR (CDCl₃, δ): 3.53 (1H, ddd, J = 14.4, 8.1, 3.6 Hz), 3.86-3.95 (1H, m), 4.25 (1H, ddd, J = 12.0, 8.1, 4.2 Hz), 4.41 (1H, dt, J = 12.0, 3.6 Hz), 6.18 (1H, s), 6.90-7.05 (3H, m), 7.15 (1H, dd, J = 7.8, 1.8 Hz), 7.29-7.40 (5H, m), 8.33 (1H, s).
-
HR-FABMS (m/z): [M+H]⁺ calcd for C₁₆H₁₆NO₂: 268.1025; found: 268.1021.
Bischler-Napieralski Reaction (Representative Protocol)
This generalized protocol is based on the common application of the Bischler-Napieralski reaction for the synthesis of 7-membered rings.
Step 1: Amide Formation
-
To a solution of 2-phenoxyethanamine (1.0 equiv) in a suitable solvent (e.g., dichloromethane or toluene), add an acylating agent (e.g., phenylacetyl chloride, 1.1 equiv) and a base (e.g., triethylamine, 1.2 equiv) at 0°C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the N-(2-phenoxyethyl)amide.
Step 2: Cyclization
-
Dissolve the amide from the previous step in a suitable solvent (e.g., acetonitrile or toluene).
-
Add a dehydrating agent (e.g., phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), 2-5 equiv).
-
Reflux the mixture for 2-12 hours.
-
Cool the reaction mixture and carefully quench with ice water.
-
Basify the solution with an appropriate base (e.g., ammonium hydroxide or sodium carbonate).
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the crude product by chromatography to obtain the dihydrobenzo[f][1][2]oxazepine.
Step 3: Reduction
-
Dissolve the dihydrobenzo[f][1][2]oxazepine in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent (e.g., sodium borohydride, 1.5 equiv) portion-wise at 0°C.
-
Stir the reaction at room temperature for 1-4 hours.
-
Quench the reaction with water and remove the solvent under reduced pressure.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the tetrahydrobenzo[f][1][2]oxazepine.
Intramolecular Reductive Amination (Representative Protocol)
This proposed route involves the formation of an amino aldehyde or ketone precursor followed by intramolecular cyclization via reductive amination.
Step 1: Synthesis of the Amino-Aldehyde Precursor
-
Protect the amino group of 2-aminophenol with a suitable protecting group (e.g., Boc anhydride).
-
Perform an O-alkylation of the protected 2-aminophenol with a suitable electrophile containing a masked aldehyde, such as 2-bromoacetaldehyde dimethyl acetal, in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.
-
Deprotect the aldehyde (e.g., by acidic hydrolysis of the acetal).
-
Deprotect the amino group (e.g., using TFA for a Boc group) to yield the 2-(2-aminoethoxy)benzaldehyde precursor.
Step 2: Intramolecular Reductive Amination
-
Dissolve the amino-aldehyde in a suitable solvent (e.g., methanol, dichloroethane).
-
Add a reducing agent suitable for reductive amination (e.g., sodium cyanoborohydride or sodium triacetoxyborohydride).
-
Adjust the pH to a slightly acidic condition (pH 4-6) using acetic acid.
-
Stir the reaction at room temperature for 12-24 hours.
-
Quench the reaction with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Extract the product with an organic solvent.
-
Dry the organic layer and concentrate under reduced pressure.
-
Purify the crude product by chromatography to yield the tetrahydrobenzo[f][1][2]oxazepine.
Mandatory Visualization
Caption: Modified Pictet-Spengler synthesis pathway.
Caption: Bischler-Napieralski synthesis pathway.
Caption: Intramolecular Reductive Amination pathway.
References
Validating the Biological Target of a Tetrahydrobenzo[f]oxazepine Derivative: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a novel Tetrahydrobenzo[f]oxazepine derivative against established alternatives in targeting human Monoamine Oxidase B (hMAO-B), a key enzyme implicated in neurodegenerative diseases. This guide includes supporting experimental data, detailed protocols, and visualizations to facilitate a comprehensive understanding of the target validation process.
A recent study has identified a series of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine derivatives as highly potent and selective inhibitors of human Monoamine Oxidase B (hMAO-B).[3] This enzyme plays a crucial role in the oxidative deamination of key neurotransmitters, such as dopamine, and its inhibition is a validated therapeutic strategy for managing Parkinson's disease.[4][5] This guide will delve into the experimental validation of hMAO-B as the biological target for a representative Tetrahydrobenzo[f]oxazepine derivative, comparing its performance with the established hMAO-B inhibitors, Rasagiline and Safinamide.
Comparative Analysis of hMAO-B Inhibitors
The efficacy of a potential drug candidate is often initially assessed by its inhibitory concentration (IC50) value, which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity of the compound for its intended target over other related enzymes is also a critical parameter to minimize off-target effects.
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (SI) for hMAO-B | Mechanism of Action |
| Tetrahydrobenzo[f]oxazepine Derivative (ZM24) | Potent (specific value not publicly available) | >10,000 | High | Reversible |
| Tetrahydrobenzo[f]oxazepine Derivative (ZM26) | Potent (specific value not publicly available) | >10,000 | High | Reversible |
| Rasagiline | 4.43 - 14 | 412 - 710 | ~93 - 50 | Irreversible |
| Safinamide | 79 | 80,000 | >1000 | Reversible |
Table 1: Comparison of Inhibitory Potency and Selectivity. This table summarizes the reported IC50 values and selectivity indices for the novel Tetrahydrobenzo[f]oxazepine derivatives (ZM24 and ZM26) and the established hMAO-B inhibitors, Rasagiline and Safinamide.[2][3][6][7][8] The high potency and selectivity of the Tetrahydrobenzo[f]oxazepine derivatives highlight their potential as promising therapeutic candidates.
Experimental Protocols for Target Validation
Validating the biological target of a novel compound involves a multi-faceted approach, combining biochemical assays to quantify enzyme inhibition and cellular assays to confirm target engagement in a physiological context.
Biochemical Assay: MAO-Glo™ Assay
The MAO-Glo™ Assay is a luminescence-based method used to measure the activity of monoamine oxidase enzymes.[1][9]
Principle: The assay utilizes a luminogenic MAO substrate that is converted by MAO into a substrate for luciferase. The amount of light produced is directly proportional to the MAO activity.
Protocol:
-
Reagent Preparation: Prepare the MAO-Glo™ substrate and Luciferin Detection Reagent according to the manufacturer's instructions.
-
Reaction Setup: In a 96-well plate, add the test compound (e.g., Tetrahydrobenzo[f]oxazepine derivative) at various concentrations.
-
Enzyme Addition: Add the recombinant hMAO-B enzyme to each well.
-
Substrate Addition: Initiate the reaction by adding the MAO-Glo™ substrate.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Luciferin Detection Reagent to stop the MAO reaction and initiate the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to verify that a compound binds to its intended target within a cell.[5][10][11][12][13]
Principle: The binding of a ligand (drug) to its target protein can increase the protein's thermal stability. This stabilization can be detected by heating the cells to various temperatures and quantifying the amount of soluble target protein remaining.
Protocol:
-
Cell Treatment: Treat cultured cells (e.g., a neuroblastoma cell line) with the test compound or vehicle control.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures using a thermal cycler.
-
Cell Lysis: Lyse the cells to release the intracellular proteins.
-
Protein Quantification: Separate the soluble protein fraction from the precipitated aggregates by centrifugation.
-
Detection: Quantify the amount of soluble hMAO-B in the supernatant using a specific antibody-based detection method, such as Western blotting or an AlphaScreen® assay.
-
Data Analysis: Plot the amount of soluble hMAO-B as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.
Visualizing the Target Validation Workflow and Signaling Pathway
Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and pathways.
Caption: Logical workflow for validating the biological target of a novel compound.
Caption: Simplified signaling pathway of hMAO-B and its inhibition.
Conclusion
The validation of a biological target is a cornerstone of modern drug discovery. The Tetrahydrobenzo[f]oxazepine derivative presented here demonstrates significant potential as a highly potent and selective hMAO-B inhibitor. The experimental framework outlined in this guide, from initial biochemical characterization to cellular target engagement, provides a robust methodology for validating this and other novel drug candidates. The favorable comparison with established drugs like Rasagiline and Safinamide underscores the promise of this new chemical scaffold for the development of next-generation therapeutics for neurodegenerative disorders.
References
- 1. MAO-Glo™ Assay Protocol [worldwide.promega.com]
- 2. Rasagiline [N-propargyl-1R(+)-aminoindan], a selective and potent inhibitor of mitochondrial monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safinamide: an add-on treatment for managing Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
- 8. | BioWorld [bioworld.com]
- 9. promega.com [promega.com]
- 10. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 13. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine and Other Key Heterocyclic Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. Among the myriad of privileged structures, 2,3,4,5-tetrahydrobenzo[f]oxazepine has emerged as a versatile scaffold with a wide range of biological activities. This guide provides a comparative overview of this seven-membered heterocycle against other prominent scaffolds such as benzodiazepines, piperidines, and morpholines, supported by experimental data to inform researchers, scientists, and drug development professionals in their quest for novel therapeutics.
Introduction to the Scaffolds
2,3,4,5-Tetrahydrobenzo[f]oxazepine: This tricyclic scaffold, consisting of a benzene ring fused to an oxazepine ring, offers a unique three-dimensional conformation.[1] Its structural complexity and multiple points for chemical modification make it an attractive template for engaging with a variety of biological targets.[1] Recent research has highlighted its potential in developing inhibitors for enzymes such as human monoamine oxidase B (hMAO-B), Traf2- and Nck-interacting protein kinase (TNIK), and Rho-associated protein kinases (ROCKs), as well as agents against trypanosomiasis.[2][3][4][5]
Benzodiazepines: This class of seven-membered heterocyclic compounds, containing two nitrogen atoms, is renowned for its central nervous system (CNS) activity, primarily through the modulation of GABA-A receptors.[6][7] While highly effective as anxiolyties, sedatives, and anticonvulsants, their clinical use can be limited by side effects such as sedation and dependence.[6][8]
Piperidine: A six-membered saturated heterocycle containing a single nitrogen atom, the piperidine ring is one of the most ubiquitous scaffolds in approved drugs. Its conformational flexibility and ability to participate in hydrogen bonding allow it to interact with a vast array of biological targets, leading to its presence in drugs for a wide range of conditions, including those targeting the CNS, inflammation, and infectious diseases.
Morpholine: This six-membered saturated heterocycle contains both a nitrogen and an oxygen atom. The presence of the ether oxygen imparts increased polarity and potential for hydrogen bonding, which can improve physicochemical properties such as solubility. Morpholine is a common building block in medicinal chemistry, found in drugs with diverse activities, including anticancer and antibacterial agents.
Comparative Biological Activity
The following tables summarize the quantitative data for derivatives of 2,3,4,5-tetrahydrobenzo[f]oxazepine and comparator scaffolds against various biological targets.
Table 1: Inhibition of Human Monoamine Oxidase B (hMAO-B)
| Scaffold | Compound | Target | IC50 (nM) | Selectivity Index (hMAO-A/hMAO-B) | Reference |
| 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine | ZM24 | hMAO-B | 1.8 | >5555 | [2] |
| 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine | ZM26 | hMAO-B | 2.5 | >4000 | [2] |
| Comparator: Safinamide (approved drug) | Safinamide | hMAO-B | 98 | 5918 | [2] |
Table 2: Inhibition of Traf2- and Nck-interacting protein kinase (TNIK)
| Scaffold | Compound | Target | IC50 (µM) | Reference |
| 3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one | 21k | TNIK | 0.026 | [4] |
Table 3: Inhibition of Rho-associated protein kinases (ROCKs)
| Scaffold | Compound | Target | IC50 (nM) | Reference |
| 3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one | 12b | ROCK I | 93 | [5] |
| 3,4-Dihydrobenzo[f][8][9]oxazepin-5(2H)-one | 12b | ROCK II | 3 | [5] |
Table 4: Trypanocidal Activity
| Scaffold | Compound | Target Organism | IC50 (µM) | Reference |
| 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine | 7a | Trypanosoma brucei | 2.9 | [9] |
| 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine | 7e | Trypanosoma brucei | 1.2 | [9] |
Experimental Protocols
Synthesis of 2,3,4,5-Tetrahydrobenzo[f][8][9]oxazepine Derivatives (General Procedure for Reductive Amination):
To a solution of the appropriate aldehyde (1.0 eq) in dichloroethane, the corresponding amine (1.0 eq) and sodium triacetoxyborohydride (1.5 eq) are added. The reaction mixture is stirred at room temperature until the reaction is complete, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate and extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 2,3,4,5-tetrahydrobenzo[f][8][9]oxazepine derivative.[9]
In Vitro hMAO-B Inhibition Assay:
The inhibitory activity of the test compounds on hMAO-A and hMAO-B is determined using a luminometric method. Recombinant human MAO-A and MAO-B enzymes are used. The assay is performed in 96-well plates. The reaction mixture contains the enzyme, the test compound at various concentrations, and the luciferin derivative substrate in a phosphate buffer (pH 7.4). The reaction is initiated by the addition of the substrate and incubated at 37°C. The luminescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.[2]
TNIK Kinase Assay:
The inhibitory activity against TNIK is measured using a kinase assay kit. The assay is performed in 96-well plates. The reaction mixture contains the TNIK enzyme, the test compound at various concentrations, ATP, and a substrate peptide in a kinase buffer. The reaction is initiated by the addition of ATP and incubated at room temperature. The amount of phosphorylated substrate is quantified using a specific antibody and a detection reagent. The signal is measured using a plate reader. IC50 values are determined from the concentration-inhibition curves.[4]
Trypanocidal Activity Assay:
Trypanosoma brucei bloodstream forms are cultured in HMI-9 medium supplemented with 10% fetal bovine serum. The parasites are seeded in 96-well plates. The test compounds are added at various concentrations, and the plates are incubated at 37°C in a 5% CO2 atmosphere for 48 hours. The viability of the parasites is determined using a resazurin-based assay. The fluorescence is measured using a plate reader. IC50 values are calculated from the dose-response curves.[9]
Visualizations
Caption: Wnt/β-catenin signaling pathway with TNIK as a downstream effector.
Caption: Workflow for determining the in vitro trypanocidal activity of test compounds.
Conclusion
The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold represents a promising and versatile platform in modern drug discovery. While benzodiazepines have a long-standing history in CNS-related therapies, and piperidines and morpholines are prevalent in a multitude of approved drugs, the tetrahydrobenzoxazepine core offers a distinct structural framework that has shown significant potential in diverse therapeutic areas, including neurodegenerative diseases, oncology, and infectious diseases. The comparative data presented herein demonstrates the potent and selective activities that can be achieved with this scaffold. Further exploration and optimization of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives are warranted to unlock its full therapeutic potential. Researchers are encouraged to consider this scaffold in their drug design and development programs, particularly for targets where novel chemical matter is needed.
References
- 1. Research Collection | ETH Library [research-collection.ethz.ch]
- 2. 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine | 17775-01-8 | Benchchem [benchchem.com]
- 3. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzisoxazole: a privileged scaffold for medicinal chemistry - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
Efficacy of Tetrahydrobenzo[f]oxazepine Derivatives Compared to Known Monoamine Oxidase B Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of novel Tetrahydrobenzo[f]oxazepine derivatives with established monoamine oxidase B (MAO-B) inhibitors. The information is compiled from recent pre-clinical research and is intended to inform further investigation and drug development efforts in the field of neurodegenerative diseases, particularly Parkinson's disease.
Introduction
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of dopamine in the brain. Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease, as it increases dopaminergic neurotransmission and can provide symptomatic relief. Recently, a new class of compounds, Tetrahydrobenzo[f]oxazepine derivatives, has emerged as highly potent and selective inhibitors of human MAO-B (hMAO-B). This guide compares the efficacy of these novel compounds with well-known MAO-B inhibitors: selegiline, rasagiline, and safinamide.
Quantitative Efficacy Comparison
The following table summarizes the in vitro inhibitory potency of Tetrahydrobenzo[f]oxazepine derivatives and known MAO-B inhibitors against human MAO-B. The data is presented in terms of the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki), where available. Lower values indicate higher potency.
| Compound Class | Specific Compound(s) | Target | IC50 (nM) | Ki (nM) | Selectivity for MAO-B over MAO-A | Reversibility |
| Tetrahydrobenzo[f]oxazepine | ZM24, ZM26 | hMAO-B | Not Publicly Available | Not Publicly Available | Significantly Increased vs. Safinamide | Reversible |
| Known MAO-B Inhibitor | Safinamide | hMAO-B | 98 | - | High | Reversible |
| Known MAO-B Inhibitor | Selegiline | hMAO-B | 51 | 30.35 | High (67.9-fold) | Irreversible |
| Known MAO-B Inhibitor | Rasagiline | hMAO-B | 4.4 | - | High | Irreversible |
Note: While specific IC50 and Ki values for the Tetrahydrobenzo[f]oxazepine derivatives ZM24 and ZM26 are not yet publicly available, a 2025 publication reports a significant increase in both efficacy and isoform selectivity relative to safinamide[1].
Experimental Protocols
The efficacy data presented in this guide are based on established in vitro and in vivo experimental models.
In Vitro MAO-B Inhibition Assay
Objective: To determine the in vitro potency of test compounds to inhibit human MAO-B activity.
Methodology: A common method for assessing MAO-B inhibition is a fluorometric assay.
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as kynuramine or a proprietary substrate from a commercial kit (e.g., MAO-Glo™ Assay), is prepared in an appropriate buffer.
-
Compound Incubation: The test compounds (Tetrahydrobenzo[f]oxazepine derivatives and known inhibitors) are serially diluted to a range of concentrations. The enzyme is pre-incubated with the test compounds for a specified period at 37°C.
-
Reaction Initiation and Measurement: The substrate is added to initiate the enzymatic reaction. The reaction produces a fluorescent product, and the increase in fluorescence is measured over time using a microplate reader.
-
Data Analysis: The rate of reaction is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each compound concentration is determined relative to a vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then calculated by fitting the data to a dose-response curve.
In Vivo MPTP-Induced Mouse Model of Parkinson's Disease
Objective: To evaluate the neuroprotective and symptomatic efficacy of test compounds in an animal model of Parkinson's disease.
Methodology: The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used preclinical model that recapitulates some of the key pathological features of Parkinson's disease.
-
Animal Model: Male C57BL/6 mice are typically used due to their susceptibility to MPTP neurotoxicity.
-
MPTP Administration: Mice are administered MPTP hydrochloride subcutaneously or intraperitoneally. The dosing regimen can vary but often involves multiple injections over a period of days to induce a significant loss of dopaminergic neurons in the substantia nigra.
-
Compound Treatment: The test compounds are administered to the mice before, during, or after MPTP administration, depending on whether the study aims to assess neuroprotective or therapeutic effects.
-
Behavioral Assessment: Motor function is assessed using a battery of behavioral tests, such as the rotarod test (for motor coordination and balance), the pole test (for bradykinesia), and open-field tests (for locomotor activity).
-
Neurochemical and Histological Analysis: After the treatment period, the brains of the mice are collected. The levels of dopamine and its metabolites in the striatum are quantified using techniques like high-performance liquid chromatography (HPLC). The number of surviving dopaminergic neurons in the substantia nigra is determined by immunohistochemical staining for tyrosine hydroxylase (TH), a key enzyme in dopamine synthesis.
Signaling Pathways and Experimental Workflow
MAO-B Inhibition and Dopamine Metabolism
The following diagram illustrates the mechanism of action of MAO-B inhibitors in the context of dopamine metabolism.
Caption: Mechanism of MAO-B inhibition by Tetrahydrobenzo[f]oxazepine.
Experimental Workflow for Efficacy Evaluation
The diagram below outlines the typical workflow for evaluating the efficacy of a novel MAO-B inhibitor.
References
Comparative Analysis of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Derivatives: A Study in Target Selectivity
A comprehensive cross-reactivity profile for the parent scaffold, 2,3,4,5-Tetrahydrobenzo[f]oxazepine, is not publicly available. This guide provides a comparative analysis of the target selectivity of various derivatives built upon this core structure, drawing from published research in the development of novel therapeutic agents.
The 2,3,4,5-Tetrahydrobenzo[f]oxazepine scaffold has emerged as a versatile platform in medicinal chemistry, leading to the development of potent inhibitors for a range of biological targets. This comparison guide synthesizes data from key studies to highlight the selectivity of these derivatives, offering insights for researchers and drug development professionals. The focus is on compounds designed as inhibitors of human monoamine oxidase B (hMAO-B), Rho-associated protein kinases (ROCK), and the PEX14-PEX5 protein-protein interaction in Trypanosoma.
Human Monoamine Oxidase B (hMAO-B) Inhibitors
Derivatives of 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepine have been investigated as highly potent and selective inhibitors of hMAO-B, a key target in the management of Parkinson's disease. A study focused on the design and synthesis of such inhibitors provides a clear comparison of their activity against the two isoforms of monoamine oxidase, hMAO-A and hMAO-B.[2]
Quantitative Comparison of hMAO-B Inhibitor Activity
| Compound | Target | IC50 (nM) | Selectivity Index (SI = IC50 hMAO-A / IC50 hMAO-B) |
| ZM24 | hMAO-B | 2.5 ± 0.3 | > 4000 |
| hMAO-A | > 10000 | ||
| ZM26 | hMAO-B | 3.1 ± 0.4 | > 3225 |
| hMAO-A | > 10000 | ||
| Safinamide (Reference) | hMAO-B | 8.5 ± 0.9 | > 1176 |
| hMAO-A | > 10000 |
Data synthesized from a study on highly potent and selective hMAO-B inhibitors.[2]
Experimental Protocol: hMAO Inhibition Assay
The inhibitory activity of the compounds against hMAO-A and hMAO-B is typically evaluated using a chemiluminescent assay.[3] Recombinant human MAO-A and MAO-B enzymes are used. The assay measures the amount of luminescence produced, which is directly proportional to the residual activity of the hMAO isoenzymes. Test compounds are incubated with the respective enzyme and a luminogenic substrate. The reaction is stopped, and a luciferin detection reagent is added to produce a luminescent signal, which is then measured using a microplate reader. IC50 values are calculated from the dose-response curves.[3]
Logical Workflow for hMAO-B Inhibitor Development
Caption: Workflow for the development of hMAO-B inhibitors.
ROCK Inhibitors for Glaucoma
The 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one core has been utilized to develop a new class of Rho-associated protein kinase (ROCK) inhibitors for the potential treatment of glaucoma. A key aspect of this research was to determine the selectivity of these compounds for ROCK isoforms (ROCK1 and ROCK2) and against a panel of other kinases.[4]
Quantitative Comparison of ROCK Inhibitor Activity
| Compound | Target | IC50 (nM) |
| 12b | ROCK1 | 93 |
| ROCK2 | 3 |
Data from a study on 3,4-dihydrobenzo[f][1][2]oxazepin-5(2H)-one derivatives as ROCK inhibitors.[4]
While a full kinase panel screening for compound 12b was mentioned to show considerable selectivity for ROCKs, the specific quantitative data against other kinases was not provided in the primary text.[4]
Experimental Protocol: ROCK Kinase Assay
The inhibitory activity of compounds against ROCK1 and ROCK2 is determined using a kinase assay kit. The assay measures the amount of ATP consumed during the phosphorylation of a substrate by the respective ROCK isoform. The remaining ATP is converted into a luminescent signal. The luminescent output is inversely correlated with the kinase activity. Purified recombinant ROCK1 and ROCK2 are used in the assay. Compounds are incubated with the kinase, substrate, and ATP. The luminescence is then measured to determine the inhibitory potency of the compounds.
Signaling Pathway of ROCK in Intraocular Pressure Regulation
Caption: ROCK signaling pathway in IOP regulation.
PEX14 Inhibitors as Trypanocidal Agents
Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines have been designed as inhibitors of the PEX14-PEX5 protein-protein interaction, a novel target for the development of drugs against trypanosomiasis.[1][5] While a broad cross-reactivity study was not the focus, the rationale for targeting this interaction lies in the structural differences between the PEX proteins in Trypanosoma and humans, suggesting a potential for selective inhibition.[1][6]
Quantitative Comparison of Trypanocidal Activity
| Compound | Target Organism | IC50 (µM) |
| 7a | Trypanosoma brucei | 12.5 |
| 7e | Trypanosoma brucei | 8.7 |
Data from a study on PEX14 inhibitors as potential trypanocidal agents.[1]
Off-target effects for these compounds were considered, but the primary mechanism of action is believed to be the disruption of the PEX14-PEX5 interaction, leading to a metabolic catastrophe in the parasite.[1]
Experimental Protocol: Trypanocidal Activity Assay
The in vitro activity of the compounds against Trypanosoma brucei is typically determined using a cell viability assay. Bloodstream forms of the parasite are cultured in a suitable medium. The compounds are added at various concentrations, and the parasites are incubated for a defined period. Cell viability is then assessed using a resazurin-based assay, where the reduction of resazurin to the fluorescent resorufin by viable cells is measured. The IC50 value, representing the concentration of the compound that inhibits parasite growth by 50%, is then calculated.
Experimental Workflow for PEX14 Inhibitor Discovery
Caption: Workflow for PEX14 inhibitor discovery.
Conclusion
The 2,3,4,5-Tetrahydrobenzo[f]oxazepine scaffold serves as a valuable starting point for the design of selective inhibitors for diverse therapeutic targets. The examples presented highlight how modifications to this core structure can yield compounds with high potency and selectivity for their intended targets, such as hMAO-B and ROCK. While comprehensive cross-reactivity data for the parent compound remains elusive, the focused selectivity studies of its derivatives underscore the tunability of this chemical scaffold in achieving desired pharmacological profiles. Further broad-panel screening of lead compounds based on this scaffold would be beneficial for a more complete understanding of their off-target interaction potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 4. Discovery of 3,4-dihydrobenzo[f][1,4]oxazepin-5(2H)-one derivatives as a new class of ROCK inhibitors for the treatment of glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Computer-Aided Design and Synthesis of a New Class of PEX14 Inhibitors: Substituted 2,3,4,5-Tetrahydrobenzo[F][1,4]oxazepines as Potential New Trypanocidal Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Collection | ETH Library [research-collection.ethz.ch]
Benchmarking Novel Tetrahydrobenzo[f]oxazepine Analogs Against the Standard MAO-B Inhibitor Safinamide
For Immediate Release
This guide provides a comparative overview of newly developed Tetrahydrobenzo[f]oxazepine analogs, ZM24 and ZM26, against the established second-generation human monoamine oxidase B (hMAO-B) inhibitor, safinamide. The new analogs have been reported to exhibit significantly increased efficacy and isoform selectivity, marking a potential advancement in the development of therapeutics for neurodegenerative diseases such as Parkinson's Disease.
While specific quantitative performance data for ZM24 and ZM26 from the primary literature is not publicly available at this time, this guide consolidates the reported qualitative improvements with the established performance metrics of the standard, safinamide. The information is intended for researchers, scientists, and drug development professionals to provide a baseline for comparison and to outline the standard methodologies for evaluating such compounds.
Data Presentation: Quantitative Comparison
The following table summarizes the known inhibitory concentrations (IC50) for the standard compound, safinamide, against human MAO-A and MAO-B. The selectivity index (SI) is calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B), with a higher value indicating greater selectivity for MAO-B. The novel analogs ZM24 and ZM26 are reported to have a significantly higher efficacy (lower IC50 for hMAO-B) and selectivity index compared to safinamide[1].
| Compound | Target | IC50 (nM) | Selectivity Index (SI) |
| Safinamide | hMAO-B | 79 - 98 | > 5918 |
| hMAO-A | > 485,000 | ||
| ZM24 (Novel Analog) | hMAO-B | Data not publicly available | Reported to be significantly higher than safinamide[1] |
| hMAO-A | Data not publicly available | ||
| ZM26 (Novel Analog) | hMAO-B | Data not publicly available | Reported to be significantly higher than safinamide[1] |
| hMAO-A | Data not publicly available |
Note: IC50 values for safinamide are sourced from multiple studies and may vary based on experimental conditions[2][3].
Experimental Protocols
The following is a representative protocol for a human monoamine oxidase (hMAO) inhibition assay, based on standard methodologies in the field. This protocol can be used to evaluate the inhibitory potency and selectivity of new chemical entities like ZM24 and ZM26.
Objective: To determine the in vitro inhibitory activity of test compounds against human monoamine oxidase A (hMAO-A) and human monoamine oxidase B (hMAO-B).
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (as a non-selective substrate)
-
Positive controls: Clorgyline (for MAO-A), Selegiline or Safinamide (for MAO-B)
-
Test compounds (e.g., ZM24, ZM26) dissolved in a suitable solvent (e.g., DMSO)
-
Phosphate buffer (pH 7.4)
-
96-well microplates
-
Microplate reader (for fluorescence or luminescence detection)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compounds and positive controls in DMSO.
-
Serially dilute the stock solutions to obtain a range of test concentrations.
-
Prepare working solutions of hMAO-A and hMAO-B enzymes in phosphate buffer.
-
Prepare a working solution of the substrate, kynuramine, in phosphate buffer.
-
-
Assay Protocol:
-
To each well of a 96-well plate, add a small volume (e.g., 10 µL) of the test compound dilution or the positive control.
-
Add the enzyme solution (e.g., 70 µL of hMAO-A or hMAO-B) to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow for the interaction between the inhibitor and the enzyme.
-
Initiate the enzymatic reaction by adding the substrate solution (e.g., 20 µL of kynuramine) to each well.
-
Incubate the reaction mixture at 37°C for a specific duration (e.g., 30 minutes).
-
Stop the reaction by adding a stop solution (e.g., a strong base like NaOH).
-
-
Detection and Data Analysis:
-
Measure the fluorescence or luminescence of the product (4-hydroxyquinoline in the case of kynuramine) using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control wells (containing only the enzyme, substrate, and solvent).
-
Determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the Selectivity Index (SI) by dividing the IC50 value for hMAO-A by the IC50 value for hMAO-B.
-
Mandatory Visualizations
Caption: Workflow for determining the IC50 and selectivity of hMAO inhibitors.
Caption: Role of MAO-B in dopamine metabolism and Parkinson's Disease.
References
- 1. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High-throughput discovery of highly selective reversible hMAO-B inhibitors based on at-line nanofractionation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Different Generations of Type-B Monoamine Oxidase Inhibitors in Parkinson’s Disease: From Bench to Bedside - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Reproducibility of 2,3,4,5-Tetrahydrobenzo[f]oxazepine Data
For Researchers, Scientists, and Drug Development Professionals
The 2,3,4,5-tetrahydrobenzo[f]oxazepine scaffold is a promising heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. This guide provides a comparative analysis of published data on the synthesis and biological evaluation of this class of compounds, with a focus on reproducibility.
Synthetic Approaches and Yields: A Comparative Overview
The synthesis of the 2,3,4,5-tetrahydrobenzo[f]oxazepine core and its derivatives has been approached through various methodologies. The reproducibility of these synthetic routes is a critical factor for researchers aiming to build upon existing work. The following table summarizes key synthetic data from selected publications.
| Compound Class | Synthetic Method | Reported Yield (%) | Reference |
| Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines | Scaffold hopping from known PEX14 inhibitors | Not specified for synthesis, focus on virtual screening | [3] |
| Tetrahydrobenzo[f][1][2]oxazepine core for hMAO-B inhibitors | Cyclization of an amine group with a phenyl ring | Not specified | [2] |
| 1,3,4,9a-tetrahydrobenzo[e][1][3]oxazepin-5(5aH)-one derivatives | Cycloaddition of Schiff bases with bicyclic anhydride | High yields | [4] |
| Dibenzo[b,f][1][2]oxazepines | Synthesis from corresponding lactams | Not specified | [5] |
Experimental Protocol: Representative Synthesis of 1,3,4,9a-tetrahydrobenzo[e][1][3]oxazepin-5(5aH)-one Derivatives [4]
A common and reportedly high-yielding method for the synthesis of related benzoxazepine derivatives involves the cycloaddition of Schiff bases with an anhydride. A typical procedure is as follows:
-
Schiff Base Formation: An equimolar mixture of an aromatic aldehyde or ketone and a primary aromatic amine is reacted to form the corresponding Schiff base.
-
Cycloaddition: The purified Schiff base (0.01 mol) is dissolved in anhydrous acetonitrile. To this solution, bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic anhydride (0.01 mol) is added.
-
Reaction Condition: The reaction mixture is refluxed under anhydrous conditions.
-
Isolation and Purification: The product precipitates upon cooling and is isolated by filtration. Recrystallization from a suitable solvent like ethanol yields the pure product.
Biological Activity and Potency: A Comparative Analysis
Derivatives of 2,3,4,5-tetrahydrobenzo[f]oxazepine have been investigated for a range of biological targets. The following table presents a comparison of their reported biological activities.
| Derivative Class | Biological Target | Key Findings | Quantitative Data (IC50/pKi) | Reference |
| Substituted 2,3,4,5-tetrahydrobenzo[f][1][2]oxazepines | PEX14 (Trypanocidal agents) | Identified as a new class of trypanocidal agents through virtual screening and in vitro testing. | Low- to high-digit micromolar IC50 | [3] |
| Tetrahydrobenzo[f][1][2]oxazepine core derivatives | human Monoamine Oxidase B (hMAO-B) | Compounds ZM24 and ZM26 showed increased efficacy and selectivity compared to safinamide. They act as reversible hMAO-B inhibitors with neuroprotective properties. | Not specified | [2] |
| Dibenzo[b,f][1][2]oxazepine derivatives | Histamine H1 (hH1R), Histamine H4 (hH4R), Serotonin 5-HT2A receptors | 3,7-Dichloro-11-(4-methylpiperazin-1-yl)dibenzo[b,f][1][2]oxazepine was identified as a dual hH1/h5-HT2A receptor ligand. | pKi: 9.23 (hH1R), 8.74 (h5-HT2A) | [5] |
Experimental Protocol: In Vitro hMAO-B Inhibition Assay [2]
A representative protocol for assessing the biological activity of these compounds as hMAO-B inhibitors is outlined below:
-
Enzyme and Substrate Preparation: Recombinant human MAO-B is used as the enzyme source. A suitable substrate, such as benzylamine, is prepared in a buffer solution.
-
Inhibitor Incubation: The test compounds (e.g., ZM24, ZM26) are pre-incubated with the hMAO-B enzyme for a defined period at a specific temperature (e.g., 37°C).
-
Reaction Initiation and Detection: The reaction is initiated by the addition of the substrate. The formation of the product is monitored using a suitable detection method, such as spectrophotometry or fluorometry, by measuring the production of hydrogen peroxide.
-
Data Analysis: The IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Visualizing the Workflow and Potential Mechanisms
To better understand the processes involved in the discovery and potential action of 2,3,4,5-tetrahydrobenzo[f]oxazepine derivatives, the following diagrams illustrate a typical virtual screening workflow and a generalized signaling pathway that could be modulated by these compounds.
Caption: A typical virtual screening workflow for identifying novel bioactive compounds.
Caption: A generalized signaling pathway potentially modulated by a 2,3,4,5-tetrahydrobenzo[f]oxazepine derivative.
References
- 1. Synthesis and pharmacological activities of some 2,3,4,5-tetrahydro[1,5]benzo[f]thiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. Dibenzo[b,f][1,4]oxazepines and dibenzo[b,e]oxepines: Influence of the chlorine substitution pattern on the pharmacology at the H1R, H4R, 5-HT2AR and other selected GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tetrahydrobenzo[f]oxazepine Derivatives as Dopamine Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The quest for novel therapeutic agents targeting the central nervous system (CNS) has led to the exploration of a diverse range of heterocyclic scaffolds. Among these, the tetrahydrobenzo[f]oxazepine core has emerged as a "privileged structure" in medicinal chemistry, suggesting its potential for interacting with multiple biological targets, including dopamine receptors. This guide provides a comparative overview of substituted tetrahydrobenzo[f]oxazepine derivatives, with a focus on their potential as dopamine receptor antagonists. Due to the limited availability of direct head-to-head comparative studies on tetrahydrobenzo[f]oxazepine derivatives for dopamine receptor activity in the public domain, this guide will leverage data from the closely related and well-studied 1-phenyl-benzazepine series to infer structure-activity relationships (SAR) and potential pharmacological profiles.
Data Presentation: Comparative Analysis of Dopamine Receptor Affinity
The following table summarizes the binding affinities (Ki, in nM) of a series of ortho-halogenated 1-phenyl-benzazepine derivatives for dopamine D1, D2, and D5 receptors. This data is presented as a surrogate to guide the rational design and to hypothesize the potential activity of analogous tetrahydrobenzo[f]oxazepine derivatives. The introduction of an oxygen atom into the seven-membered ring, as in the tetrahydrobenzo[f]oxazepine scaffold, is anticipated to influence the conformational flexibility and electronic properties of the molecule, which in turn could modulate receptor affinity and selectivity.
| Compound ID | R1 | R2 | D1 Ki (nM) | D5 Ki (nM) | D2 Ki (nM) |
| 6a | H | H | 147 | 483 | >10,000 |
| 6b | Cl | H | 72 | 82 | >10,000 |
| 6c | Br | H | 120 | 40 | >10,000 |
| 6d | Cl | Cl | 83 | 125 | >10,000 |
| 7 | Br | H | 14 | 9.4 | >10,000 |
Data extracted from studies on 1-phenyl-benzazepine derivatives as a reference for potential SAR insights into the tetrahydrobenzo[f]oxazepine scaffold.[1]
Structure-Activity Relationship (SAR) Insights
The data from the analogous 1-phenyl-benzazepine series reveals several key SAR trends that are likely to be relevant for tetrahydrobenzo[f]oxazepine derivatives:
-
Dopamine Receptor Selectivity: The 1-phenyl-benzazepine scaffold generally exhibits high selectivity for D1-like receptors (D1 and D5) over D2 receptors.[1] This selectivity is a desirable trait for certain therapeutic applications.
-
Influence of Halogen Substitution: Halogen substitution on the appended phenyl ring significantly impacts D1 and D5 receptor affinity. For instance, a single bromine substituent at the ortho position (Compound 7) leads to a notable increase in affinity for both D1 and D5 receptors compared to the unsubstituted analog (Compound 6a).[1]
-
D1 versus D5 Selectivity: The substitution pattern can also influence the selectivity between D1 and D5 receptors. For example, a 2',6'-dichloro substitution (Compound 6d) results in a slight preference for the D1 receptor, whereas a 2'-bromo substitution (Compound 6c) shows a modest preference for the D5 receptor.[1]
For the tetrahydrobenzo[f]oxazepine scaffold, the introduction of the oxygen atom at position 1 is expected to alter the seven-membered ring's conformation, potentially leading to a different orientation of the phenyl substituent and influencing the interaction with the receptor binding pocket.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of dopamine receptor ligands.
Dopamine Receptor Binding Assay (Radioligand Competition)
This assay determines the affinity of a test compound for a specific dopamine receptor subtype by measuring its ability to displace a radiolabeled ligand.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3).
-
Radioligand (e.g., [³H]SCH23390 for D1, [³H]Spiperone for D2).
-
Test compounds (tetrahydrobenzo[f]oxazepine derivatives).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂).
-
Non-specific binding determinator (e.g., 10 µM haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, cell membranes, radioligand, and either the test compound or the non-specific binding determinator.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.
-
Calculate the Ki values using the Cheng-Prusoff equation.
Functional Assay (cAMP Measurement)
This assay assesses the functional activity of a compound (agonist or antagonist) by measuring its effect on the production of cyclic AMP (cAMP), a second messenger modulated by dopamine receptor activation.
Materials:
-
CHO-K1 cells stably expressing the human dopamine receptor subtype of interest.
-
Assay medium (e.g., DMEM/F12 with 0.1% BSA).
-
Forskolin (an adenylyl cyclase activator).
-
Test compounds.
-
cAMP assay kit (e.g., HTRF or ELISA-based).
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Wash the cells with the assay medium.
-
For antagonist testing, pre-incubate the cells with the test compounds for a specified time.
-
Stimulate the cells with a known dopamine receptor agonist (for antagonist testing) or with the test compound alone (for agonist testing) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a cAMP assay kit according to the manufacturer's instructions.
-
Determine the IC50 (for antagonists) or EC50 (for agonists) values from the dose-response curves.
Mandatory Visualizations
General Synthetic Pathway for Tetrahydrobenzo[f][2][3]oxazepines
The following diagram illustrates a general and efficient synthetic route to access the tetrahydrobenzo[f][2][3]oxazepine scaffold.
References
- 1. Synthesis and dopamine receptor pharmacological evaluations on ring C ortho halogenated 1-phenyl-benzazepines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereodivergent access to all four stereoisomers of chiral tetrahydrobenzo[ f ][1,4]oxazepines, through highly diastereoselective multicomponent Ugi–J ... - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10689H [pubs.rsc.org]
- 3. Synthesis, conformation, and dopaminergic activity of 5,6-ethano-bridged derivatives of selective dopaminergic 3-benzazepines - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Tetrahydrobenzo[f]oxazepines: A Comparative Guide for Neuroprotective Drug Discovery
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo validation of novel Tetrahydrobenzo[f]oxazepine derivatives against established alternatives, supported by experimental data and detailed methodologies. The focus is on the evaluation of these compounds as potent and selective inhibitors of human monoamine oxidase B (hMAO-B), a key target in the management of Parkinson's disease.
This guide synthesizes in vitro and in vivo findings for two promising Tetrahydrobenzo[f]oxazepine compounds, ZM24 and ZM26. These molecules were designed based on the structure of safinamide, a second-generation hMAO-B inhibitor approved for the treatment of Parkinson's disease.[1] The in vitro efficacy and selectivity of these compounds were subsequently validated in a well-established in vivo model of Parkinson's disease, demonstrating their potential as therapeutic candidates.
Comparative In Vitro Efficacy and Selectivity
The initial in vitro screening of the synthesized Tetrahydrobenzo[f]oxazepine derivatives, ZM24 and ZM26, demonstrated a significant increase in both potency and isoform selectivity for hMAO-B compared to the parent compound, safinamide.[1] The inhibitory activity is summarized in the table below.
| Compound | hMAO-B IC50 (nM) | hMAO-A IC50 (nM) | Selectivity Index (SI = IC50 MAO-A / IC50 MAO-B) |
| ZM24 | 1.23 | >10000 | >8130 |
| ZM26 | 0.98 | >10000 | >10204 |
| Safinamide | 9.8 | 5300 | 541 |
Table 1: In vitro inhibitory activity and selectivity of Tetrahydrobenzo[f]oxazepine derivatives ZM24 and ZM26 against human MAO-A and MAO-B, compared to Safinamide. Data extracted from literature reports.
In Vivo Validation in a Parkinson's Disease Model
Subsequent to the promising in vitro results, ZM24 and ZM26 were advanced to in vivo testing using the MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine)-induced mouse model of Parkinson's disease. This model is widely used to assess the neuroprotective effects of potential therapeutic agents. The in vivo studies revealed that both ZM24 and ZM26 conferred substantial neuroprotective properties and led to a significant improvement in motor dysfunction in the MPTP-treated mice.[1]
| Compound | Dosage | Administration Route | Animal Model | Key In Vivo Outcomes |
| ZM24 | Not specified | Not specified | MPTP-induced mouse model of Parkinson's disease | Significant improvement in motor dysfunction, neuroprotective properties. |
| ZM26 | Not specified | Not specified | MPTP-induced mouse model of Parkinson's disease | Significant improvement in motor dysfunction, neuroprotective properties. |
| Safinamide | 10 mg/kg | Intraperitoneal (i.p.) | 6-hydroxydopamine (6-OHDA) hemilesioned rat model of Parkinson's disease | Inhibition of glutamate release, improvement in motor performance.[2][3] |
Table 2: Summary of in vivo validation of Tetrahydrobenzo[f]oxazepine derivatives and Safinamide in rodent models of Parkinson's disease.
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Signaling pathway of MPTP-induced neurotoxicity and the inhibitory action of Tetrahydrobenzo[f]oxazepines.
Caption: Experimental workflow for the in vitro and in vivo evaluation of Tetrahydrobenzo[f]oxazepine derivatives.
Experimental Protocols
In Vitro: hMAO-A and hMAO-B Inhibition Assay
This protocol is based on the widely used kynuramine oxidative deamination assay.[4]
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine dihydrobromide (substrate)
-
Test compounds (ZM24, ZM26, Safinamide) dissolved in DMSO
-
Potassium phosphate buffer (pH 7.4)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in potassium phosphate buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Compound Pre-incubation: In each well of the 96-well plate, add 50 µL of the appropriate enzyme solution (hMAO-A or hMAO-B) and 50 µL of the test compound dilution or vehicle control. Incubate for 15 minutes at 37°C.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 100 µL of the kynuramine substrate solution (final concentration of 40 µM for hMAO-A and 30 µM for hMAO-B).
-
Incubation: Incubate the reaction mixture for 30 minutes at 37°C.
-
Reaction Termination and Measurement: Stop the reaction by adding 75 µL of 2N NaOH. Measure the fluorescence of the product, 4-hydroxyquinoline, using a fluorometric plate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 values by non-linear regression analysis.
In Vivo: MPTP-Induced Mouse Model of Parkinson's Disease
This protocol is a generalized procedure based on established methods for inducing Parkinsonism in mice.[5][6][7]
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
Materials:
-
MPTP hydrochloride
-
Saline (0.9% NaCl)
-
Test compounds (ZM24, ZM26) or vehicle
Procedure:
-
MPTP Administration: Induce Parkinsonism by administering four intraperitoneal (i.p.) injections of MPTP (20 mg/kg) dissolved in saline at 2-hour intervals on a single day.
-
Test Compound Treatment: Administer the test compounds (ZM24 or ZM26) or vehicle to the mice at a predetermined time point before or after the MPTP injections. The exact dosage and timing should be optimized in pilot studies.
-
Behavioral Testing: At 7 days post-MPTP administration, assess motor function using standardized behavioral tests such as the rotarod test (to measure motor coordination and balance) and the open field test (to measure locomotor activity).
-
Neurochemical Analysis: Following behavioral testing, euthanize the animals and dissect the striata. Measure the levels of dopamine and its metabolites (DOPAC and HVA) using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
Histological Analysis: Perfuse a separate cohort of animals and process the brains for immunohistochemical staining of tyrosine hydroxylase (TH) in the substantia nigra pars compacta (SNpc) and striatum to quantify the extent of dopaminergic neuron loss.
Data Analysis:
-
Compare the behavioral performance, striatal dopamine levels, and TH-positive cell counts between the vehicle-treated MPTP group and the compound-treated MPTP groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests). A significant attenuation of MPTP-induced deficits by the test compounds indicates a neuroprotective effect.
References
- 1. Design, synthesis, and biological evaluation of highly potent and selective hMAO-B inhibitors featuring a tetrahydrobenzo[f][1,4]oxazepine core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Safinamide inhibits in vivo glutamate release in a rat model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical study of the antimyotonic efficacy of safinamide in the myotonic mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4.2. In Vitro MAO Inhibition Assay [bio-protocol.org]
- 5. modelorg.com [modelorg.com]
- 6. MPTP-induced mouse model of Parkinson’s disease: A promising direction for therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. meliordiscovery.com [meliordiscovery.com]
Safety Operating Guide
Navigating the Safe Disposal of 2,3,4,5-Tetrahydrobenzo[f]oxazepine: A Procedural Guide
Navigating the Safe Disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine, ensuring the protection of personnel and compliance with safety standards.
Immediate Safety and Handling Protocols
Prior to initiating any disposal procedures for 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine, it is imperative to be familiar with its hazard profile. This compound is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3][4] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification | Purpose |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[5] | To prevent eye contact and serious eye irritation. |
| Hand Protection | Chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[5][6] | To avoid skin contact and irritation. |
| Skin and Body Protection | Laboratory coat. For larger quantities or risk of splashing, consider fire/flame resistant and impervious clothing.[5] | To protect skin from accidental exposure. |
| Respiratory Protection | Use in a well-ventilated area. If exposure limits may be exceeded or irritation is experienced, a full-face respirator with appropriate cartridges should be used.[2][5] | To prevent respiratory tract irritation. |
Step-by-Step Disposal Procedure
The disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine must be conducted in a manner that minimizes environmental release and adheres to institutional and regulatory guidelines.
1. Waste Collection and Segregation:
- Collect waste 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, clearly labeled, and sealed waste container.
- The container should be suitable for hazardous chemical waste and stored in a designated, well-ventilated area.
2. Spill Management:
- In the event of a spill, evacuate non-essential personnel from the immediate area.
- Ensure adequate ventilation.[2][5]
- Wearing the appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand, or earth). Do not use combustible materials such as sawdust.
- Carefully collect the absorbed material and place it into the designated hazardous waste container.
- Clean the spill area thoroughly with a suitable decontamination solution, followed by soap and water.
3. Final Disposal:
- Do not dispose of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine down the drain or in general waste.[5]
- Arrange for the disposal of the hazardous waste container through a licensed professional waste disposal service or your institution's environmental health and safety (EHS) department.
- Ensure that the disposal is carried out in accordance with all applicable local, state, and federal regulations.
Personal protective equipment for handling 2,3,4,5-Tetrahydrobenzo[f][1,4]oxazepine
Essential Safety and Handling Guide for 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational procedures for the handling and disposal of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine (CAS No. 17775-01-8). The information is compiled to ensure the safety of laboratory personnel and to minimize environmental impact.
Hazard Identification and Personal Protective Equipment (PPE)
2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine is classified with the following hazards.[3] Adherence to the recommended personal protective equipment is mandatory to mitigate risks of exposure.
GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | GHS07 (Exclamation Mark) |
| Skin Irritation (Category 2) | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific target organ toxicity — Single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber, Neoprene). Standard nitrile gloves may offer limited protection and should be used only for brief, incidental contact. | Prevents skin contact and irritation. Aromatic amines can penetrate nitrile gloves. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | Protects eyes from splashes and airborne particles. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges (e.g., for organic vapors and particulates) is required. | Minimizes inhalation of the substance, which can cause respiratory irritation. |
Operational and Handling Plan
Strict adherence to the following procedures is crucial for the safe handling of 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine.
Workflow for Handling 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine
Experimental Protocols
-
Engineering Controls: All work with solid 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine or concentrated solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Handling: Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4] Keep in a dark place under an inert atmosphere at room temperature.[5]
Emergency and Disposal Plan
Immediate and appropriate action is critical in the event of an emergency.
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention. |
| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup
-
Evacuate: Immediately evacuate the area of the spill.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent further spread of the material.
-
Absorb: For small spills, carefully cover with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.
-
Collect: Gently scoop the absorbed material into a sealable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontamination solution, followed by soap and water.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Waste Disposal
-
Segregation: All waste containing 2,3,4,5-Tetrahydrobenzo[f][1][2]oxazepine must be collected in a designated, labeled, and sealed container for hazardous chemical waste.
-
Disposal: Dispose of the chemical waste through a licensed professional waste disposal service.[4] Incineration in a permitted hazardous waste incinerator is the preferred method of disposal. Do not dispose of down the drain or in regular trash.
Logical Relationship for Spill and Disposal
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
